molecular formula C9H9NO2 B1526344 5-(Hydroxymethyl)indolin-2-one CAS No. 612487-61-3

5-(Hydroxymethyl)indolin-2-one

Cat. No.: B1526344
CAS No.: 612487-61-3
M. Wt: 163.17 g/mol
InChI Key: KFEKDTIWYDGPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKDTIWYDGPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CO)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-61-3
Record name 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)indolin-2-one, a key heterocyclic building block, holds a position of significant interest for researchers in medicinal chemistry and drug development. Its core structure, the indolin-2-one (or oxindole) scaffold, is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The strategic introduction of a hydroxymethyl group at the C-5 position enhances the molecule's utility, providing a handle for further functionalization, improving aqueous solubility, and enabling the exploration of new binding interactions within target proteins. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis to aid in route selection for laboratory and process chemistry applications.

Retrosynthetic Analysis and Core Strategies

The synthesis of this compound logically proceeds via the reduction of a more oxidized functional group at the C-5 position of the indolin-2-one core. Two primary precursors serve as the most common starting points for this transformation:

  • 2-Oxoindoline-5-carbaldehyde: A direct precursor where the aldehyde is reduced to a primary alcohol.

  • 2-Oxoindoline-5-carboxylic acid (or its ester): A more oxidized precursor requiring a stronger reducing agent to achieve the target primary alcohol.

The choice between these pathways depends on starting material availability, scalability, and the specific capabilities of the laboratory.

Retrosynthesis target This compound op1 Selective Reduction target->op1 op2 Selective Reduction target->op2 precursor1 2-Oxoindoline-5-carbaldehyde op1->precursor1 Disconnection precursor2 2-Oxoindoline-5-carboxylic Acid or Ester Derivative op2->precursor2 Disconnection

Caption: High-level retrosynthetic analysis of this compound.

Pathway 1: From 2-Oxoindoline-5-carbaldehyde

This is arguably the most direct and chemoselective route. It involves the initial synthesis of the aldehyde precursor followed by its selective reduction.

Step A: Synthesis of 2-Oxoindoline-5-carbaldehyde

The introduction of a formyl group onto the electron-rich aromatic ring of indolin-2-one is a key step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[1][2] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.[3][4]

Causality Behind Experimental Choices:

  • Reagents: DMF serves as both the solvent and the precursor to the electrophilic Vilsmeier reagent. POCl₃ is the activating agent.

  • Mechanism: The indolin-2-one ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The substitution occurs preferentially at the C-5 position (para to the activating amino group), which is sterically accessible and electronically favored.

  • Workup: The intermediate iminium salt is hydrolyzed with water or a mild base to yield the final aldehyde product.

Vilsmeier_Haack sub Indolin-2-one reagents 1. POCl₃, DMF 2. H₂O Workup sub->reagents Electrophilic Aromatic Substitution prod 2-Oxoindoline-5-carbaldehyde reagents->prod

Caption: Vilsmeier-Haack formylation of indolin-2-one.

Step B: Selective Reduction of the Aldehyde

With the aldehyde precursor in hand, the final step is a selective reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[5] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards the less electrophilic amide carbonyl within the indolin-2-one ring.[6] This chemoselectivity is crucial to avoid over-reduction and preserve the core structure.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they facilitate the reaction and help in the workup.

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to enhance selectivity and control the reaction rate.[7]

Experimental Protocol: Reduction of 2-Oxoindoline-5-carbaldehyde
  • Dissolution: Dissolve 2-oxoindoline-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Pathway 2: From 2-Oxoindoline-5-carboxylic Acid or its Ester

This pathway involves a more powerful reduction of a carboxylic acid or its ester derivative. While requiring harsher conditions, it can be advantageous if the carboxylic acid precursor is more readily available.[8][9][10]

Step A: Synthesis of 2-Oxoindoline-5-carboxylic Acid

The synthesis of substituted oxindoles can be achieved through various modern catalytic methods. A prominent strategy is the palladium-catalyzed intramolecular C-H functionalization or α-arylation of an appropriate α-chloroacetanilide precursor.[11][12] This method, often associated with Buchwald-Hartwig amination chemistry, provides a powerful route to the core oxindole structure.[13][14][15]

Causality Behind Experimental Choices:

  • Starting Material: A suitably substituted p-aminobenzoic acid is converted to an α-chloroacetanilide.

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., a biarylphosphine) are used to catalyze the intramolecular C-N bond formation to construct the five-membered ring.[16]

  • Base: A non-nucleophilic base like triethylamine or potassium tert-butoxide is required to facilitate the reaction.

Step B: Reduction of the Carboxylic Acid / Ester

The reduction of a carboxylic acid or ester to a primary alcohol requires a potent reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as NaBH₄ is not strong enough.[17][18] LiAlH₄ is a powerful, non-selective hydride donor capable of reducing most carbonyl functionalities, including amides.[19][20]

  • Challenges & Control: The primary challenge is the potential for the reduction of the lactam (cyclic amide) carbonyl group. To favor the reduction of the ester/acid, the reaction must be performed under carefully controlled conditions, typically at low temperatures, with precise stoichiometric control of the LiAlH₄. Often, the carboxylic acid is first converted to an ester (e.g., methyl ester) which can sometimes offer better selectivity during reduction.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[21]

Experimental Protocol: Reduction of Methyl 2-oxoindoline-5-carboxylate

(Safety Note: Lithium aluminum hydride is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) and away from moisture.)

  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

  • Reagent Suspension: Suspend LiAlH₄ (~1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve methyl 2-oxoindoline-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, followed by warming to room temperature. Monitor the reaction by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the reaction and precipitating aluminum salts.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Aldehyde Reduction)Pathway 2 (Carboxylic Acid/Ester Reduction)
Key Precursor 2-Oxoindoline-5-carbaldehyde2-Oxoindoline-5-carboxylic acid or its ester
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Chemoselectivity High: Mild reagent selectively reduces the aldehyde over the lactam.Moderate: Requires careful control of temperature and stoichiometry to avoid lactam reduction.
Safety & Handling Safer: NaBH₄ is stable in air and can be handled on the benchtop.Hazardous: LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere techniques.
Solvent System Protic solvents (Methanol, Ethanol) are suitable.Anhydrous aprotic solvents (THF, Diethyl Ether) are mandatory.
Workup Simple acidic or aqueous quench.Specialized quenching procedure (e.g., Fieser workup) required.
Scalability Generally easier and safer to scale up due to milder reagents and conditions.More challenging to scale due to the hazards associated with LiAlH₄.

Characterization & Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[22]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the indolinone ring, a singlet for the benzylic CH₂ protons (around 4.5 ppm), a singlet for the alcohol -OH proton, a singlet for the CH₂ protons at the C-3 position, and a broad singlet for the N-H proton.[23]

  • ¹³C NMR: Signals corresponding to all nine unique carbon atoms should be present, including the characteristic lactam carbonyl (~175-180 ppm), aromatic carbons, and the benzylic carbon (~60-65 ppm).

  • FT-IR Spectroscopy: Key vibrational bands include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3200 cm⁻¹), and a strong C=O stretch for the lactam (~1700 cm⁻¹).[22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the formula C₉H₉NO₂.[24][25]

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategies, both relying on the reduction of a C-5 substituent. The reduction of 2-oxoindoline-5-carbaldehyde with sodium borohydride represents the most direct, selective, and safer pathway, making it highly suitable for most laboratory-scale applications. The alternative route, involving the reduction of 2-oxoindoline-5-carboxylic acid or its ester with lithium aluminum hydride, is a viable option but requires more stringent safety precautions and careful reaction control to manage the reactivity of the reducing agent. The choice of synthesis will ultimately be guided by the availability of starting materials, scale of the reaction, and the technical capabilities of the research team. This guide provides the foundational knowledge for scientists to confidently select and execute a synthesis of this important molecular building block.

References

An In-Depth Technical Guide to 5-(Hydroxymethyl)indolin-2-one: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolin-2-one Core and the Role of 5-(Hydroxymethyl) Substitution

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic motif is at the heart of numerous therapeutic agents, particularly in oncology, where it serves as a foundational framework for a multitude of kinase inhibitors.[1][3][4][5][6] Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The indolin-2-one core effectively mimics the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[6]

This guide focuses on a specific, functionally rich derivative: 5-(Hydroxymethyl)indolin-2-one . The introduction of a hydroxymethyl group at the 5-position of the indolin-2-one ring is a strategic modification that significantly enhances the molecule's utility in drug design. This functional group can increase aqueous solubility, provide a handle for further chemical modification to create diverse libraries of compounds, and potentially influence binding interactions with target proteins.

Nomenclature and Chemical Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

Identifier Value
Common Name This compound
IUPAC Name 1,3-dihydro-5-(hydroxymethyl)-2H-indol-2-one
CAS Number 612487-61-3
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing indolin-2-one core. A common and efficient strategy involves the reduction of a carboxylic acid or ester functionality at the 5-position.

Illustrative Synthetic Pathway: Reduction of 5-Carboxyindolin-2-one

A plausible and frequently employed method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-carboxyindolin-2-one. This transformation can be efficiently achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Synthesis of this compound start 5-Carboxyindolin-2-one product This compound start->product Reduction reagent 1. LiAlH₄, THF 2. H₂O quench

Caption: Synthetic route from 5-carboxyindolin-2-one.

Detailed Experimental Protocol: Reduction of 5-Carboxyindolin-2-one

  • Materials:

    • 5-Carboxyindolin-2-one

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Distilled water

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-carboxyindolin-2-one (1.0 equivalent) in anhydrous THF dropwise. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and moisture in the air. Conducting the reaction under an inert atmosphere prevents the decomposition of the reducing agent and ensures the efficiency of the reduction.

  • Anhydrous Solvent: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere – to prevent the violent reaction of LiAlH₄ with water.

  • Controlled Addition at 0 °C: The reaction of LiAlH₄ with carboxylic acids is highly exothermic. Slow, dropwise addition at a reduced temperature (0 °C) is a crucial safety measure to control the reaction rate and prevent a dangerous temperature increase.

  • Fieser Workup: This specific quenching procedure is designed to safely neutralize the reactive aluminum species and produce an easily filterable granular precipitate, simplifying the workup process.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the indolinone ring, the methylene protons of the hydroxymethyl group, and the N-H proton of the lactam. The aromatic protons would likely appear as a multiplet or distinct doublets and singlets in the region of δ 6.8-7.2 ppm. The methylene group of the indolinone ring (at C3) would be a singlet around δ 3.5 ppm. The hydroxymethyl protons would appear as a singlet around δ 4.5 ppm, and the N-H proton would be a broad singlet, typically downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of δ 175-180 ppm. The aromatic carbons would appear in the δ 110-145 ppm region. The methylene carbon of the hydroxymethyl group would be around δ 60-65 ppm, and the C3 methylene carbon of the indolinone ring would be around δ 35-40 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. A broad peak around 3200-3400 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group and the N-H stretching of the lactam. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the five-membered lactam ring.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 163 or 164, respectively, confirming the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and biologically active molecules, particularly kinase inhibitors for cancer therapy.[1][4][5][6]

Role as a Kinase Inhibitor Scaffold

The indolin-2-one core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[3][6] By appending different chemical moieties to this core, medicinal chemists can fine-tune the selectivity and potency of the resulting inhibitors against specific kinases that are implicated in cancer cell proliferation and survival. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a drug built upon the indolin-2-one scaffold.[1]

The 5-(hydroxymethyl) group on the indolin-2-one ring serves as a crucial synthetic handle. It can be readily modified to introduce a wide array of substituents, allowing for the exploration of the chemical space around this position to optimize interactions with the target kinase. For instance, the hydroxyl group can be etherified or esterified to introduce different side chains that can form additional hydrogen bonds or hydrophobic interactions within the kinase's active site, thereby enhancing binding affinity and selectivity.

Kinase_Inhibition_Workflow cluster_0 Drug Design & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies Start This compound Modification Chemical Modification (Etherification, Esterification, etc.) Start->Modification Synthetic Handle Library Library of Novel Indolin-2-one Derivatives Modification->Library Screening Kinase Inhibition Assay (e.g., IC50 determination) Library->Screening Screening Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Screening->Cell_Assay Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound Pathway_Analysis Signaling Pathway Analysis Lead_Compound->Pathway_Analysis Further Investigation

References

"5-(Hydroxymethyl)indolin-2-one" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-(Hydroxymethyl)indolin-2-one

Authored by a Senior Application Scientist

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The indolin-2-one (or oxindole) nucleus is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a rich source for drug development.[1][2] This guide delves into the potential biological activities of a specific, yet underexplored, derivative: This compound .

While direct research on this particular compound is nascent, an extensive body of literature on its chemical relatives provides a robust framework for predicting its therapeutic potential. The indolin-2-one core is famously embodied in multi-kinase inhibitors like Sunitinib and Toceranib, which have been approved for cancer therapy, underscoring the scaffold's clinical significance.[1][3] By systematically analyzing the structure-activity relationships (SAR) of analogous compounds, particularly those substituted at the 5-position, we can construct a scientifically rigorous hypothesis regarding the biological profile of this compound. This document will serve as a technical guide for researchers, scientists, and drug development professionals, synthesizing existing knowledge to illuminate the path for future investigation into this promising molecule.

Part 1: The Indolin-2-one Core as a Kinase Inhibitor

Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, controlling processes such as cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4][5] The indolin-2-one scaffold has proven to be an exceptionally effective template for designing kinase inhibitors. These small molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding site on the kinase and preventing the phosphorylation of downstream substrates.[4]

Many successful indolin-2-one-based kinase inhibitors, such as Sunitinib, Semaxanib (SU5416), and SU6668, target receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7] The substitution pattern on the indolin-2-one ring is crucial for determining both potency and selectivity.

The Critical Role of the 5-Position

The 5-position of the indolin-2-one ring has been a focal point for chemical modification to enhance kinase inhibitory activity. Various substituents have been explored, with a clear impact on the compound's biological profile.

Compound/Derivative ClassKey 5-SubstituentReported Target(s)Observed ActivityReference
Sunitinib Fluoro (-F)VEGFRs, PDGFRs, c-KITApproved anticancer drug[1][8]
Famitinib Fluoro (-F)VEGFR-2, PDGFRβPhase III clinical trials[7]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) Bromo (-Br)Tyrosine KinasesPotent antitumor potential[6]
3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one Iodo (-I)HsClpPPotent inhibitor, impairs cancer cell migration[9]
5-sulfonyl-indolin-2-ones Sulfonyl (-SO₂R)FGFR2Cytotoxic agents, inhibit HUVEC tube formation[10]

The data strongly suggests that the electronic and steric properties of the substituent at the 5-position are key determinants of activity. Halogens like fluorine and bromine are common, likely influencing the molecule's binding affinity through electronic effects and hydrophobic interactions.

Hypothesized Role of the 5-Hydroxymethyl Group

The 5-(hydroxymethyl) group (-CH₂OH) introduces a unique set of properties compared to the more commonly studied halogens or sulfonyl groups.

  • Hydrogen Bonding: The primary alcohol moiety is a potent hydrogen bond donor and acceptor. This functionality could form critical hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, potentially increasing binding affinity and selectivity.

  • Polarity and Solubility: The hydroxymethyl group increases the polarity of the molecule, which could improve its aqueous solubility—a common challenge in drug development.[1]

  • Metabolic Handle: This group can serve as a site for metabolic modification (e.g., oxidation or glucuronidation), which could influence the compound's pharmacokinetic profile.

Based on these characteristics, it is plausible that This compound could function as a potent kinase inhibitor, leveraging its hydrogen-bonding capability to achieve high-affinity binding to targets like VEGFR, PDGFR, or FGFR.

Kinase_Inhibition_Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation ADP ADP P_RTK->ADP Substrate Downstream Substrate Protein P_RTK->Substrate Phosphorylates ATP ATP ATP->P_RTK P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Response Cellular Responses: - Proliferation - Angiogenesis - Survival P_Substrate->Response Triggers Inhibitor This compound Inhibitor->P_RTK Competes with ATP & Inhibits

Figure 1: Proposed mechanism of kinase inhibition.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer, arthritis, and colitis. The signaling pathways that control inflammation are complex, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.

Recent studies have demonstrated that the indolin-2-one scaffold also possesses significant anti-inflammatory properties. Specifically, a series of 3-substituted-indolin-2-one derivatives were shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11] The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, exerted its effects by suppressing the Akt, MAPK, and NF-κB signaling pathways.[11]

While this study focused on 3-substituted analogs, it establishes that the core indolin-2-one structure is compatible with anti-inflammatory activity. It is therefore reasonable to postulate that this compound could also modulate these pathways. The hydroxymethyl group could influence interactions with key enzymes or transcription factors within the inflammatory cascade.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Akt Akt Pathway TLR4->Akt IkB_NFkB IκB-NF-κB (Inactive Complex) MAPK->IkB_NFkB Phosphorylate IκB Akt->IkB_NFkB Phosphorylate IκB IkB IκB NFkB NF-κB P_IkB P-IκB (Degraded) IkB_NFkB->P_IkB Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB Nucleus Nucleus Active_NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Upregulates Transcription Inhibitor This compound Inhibitor->MAPK Potential Inhibition Inhibitor->Akt Potential Inhibition

Figure 2: Potential anti-inflammatory mechanism.

Part 3: Other Potential Biological Activities

The versatility of the indolin-2-one scaffold extends beyond kinase inhibition and anti-inflammatory effects.

  • Thioredoxin Reductase (TrxR) Inhibition : Certain 3-(2-oxoethylidene)indolin-2-one derivatives have been identified as potent inhibitors of TrxR, an enzyme crucial for maintaining cellular redox balance.[8] Inhibition of TrxR leads to increased oxidative stress and activation of apoptosis-regulating kinases, ultimately causing cancer cell death.[8]

  • Antimicrobial Activity : The indole nucleus is a common feature in many antimicrobial agents.[12] Hybrids of indole and other heterocyclic systems, such as thiazolidine, have demonstrated significant antibacterial and antifungal properties.[13][14]

  • HsClpP Inhibition : Human caseinolytic protease P (HsClpP) is a mitochondrial serine protease implicated in cancer proliferation. A 5-iodoindolin-2-one derivative was recently identified as a potent HsClpP inhibitor, highlighting a novel anticancer mechanism for this scaffold.[9]

Given this precedent, this compound warrants screening against a broad panel of targets to fully elucidate its therapeutic potential.

Part 4: Experimental Protocols for Evaluation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are required. The following protocols serve as a guide for initial screening.

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines (e.g., HCT-116, MDA-MB-231, A549).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Figure 3: Workflow for MTT cell proliferation assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Objective: To evaluate the ability of this compound to suppress inflammatory responses in RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition relative to the LPS-only control. A parallel MTT or cytotoxicity assay should be performed to ensure that the observed NO reduction is not due to cell death.[11]

Conclusion and Future Directions

The indolin-2-one scaffold is a clinically validated and highly versatile platform for the development of targeted therapeutics. While this compound itself remains largely uncharacterized, the wealth of data on structurally related compounds provides a compelling rationale for its investigation. The primary hypothesis is that this compound will exhibit potent anticancer activity , likely through the inhibition of key angiogenesis-related kinases such as VEGFR and PDGFR, where its hydroxymethyl group may facilitate high-affinity binding. Furthermore, there is a strong possibility of significant anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways.

The immediate next steps for the research community should involve:

  • Chemical Synthesis: Development of a robust and scalable synthesis route for this compound.

  • In Vitro Screening: Comprehensive evaluation of its cytotoxic effects against a broad panel of cancer cell lines and assessment of its anti-inflammatory properties using the protocols outlined herein.

  • Target Deconvolution: If promising activity is observed, employ kinome-wide screening panels and other target identification technologies to elucidate its precise molecular targets and mechanism of action.

This compound stands as a promising, yet-to-be-explored candidate in the rich field of indole-based drug discovery. The foundational knowledge from its chemical relatives strongly suggests that its exploration will be a worthwhile scientific endeavor.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Foreword: The Indolin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

The indolin-2-one, or oxindole, nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its presence in FDA-approved drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®) underscores its clinical significance, particularly in oncology and fibrosis.[4][5] These compounds often function as potent inhibitors of protein kinases, key regulators of cellular processes that are frequently dysregulated in human diseases.[6][7][8]

This guide focuses on a specific, less-characterized derivative: 5-(Hydroxymethyl)indolin-2-one . Given the rich history of the parent scaffold, we can formulate several evidence-based hypotheses regarding its potential mechanism of action (MoA). This document is designed for researchers, scientists, and drug development professionals, providing a structured approach to systematically investigate this compound. We will move beyond simple protocol listing to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust investigative process.

Part 1: Foundational Hypotheses on the Mechanism of Action

Based on the extensive literature surrounding the indolin-2-one core, we can propose three primary, testable hypotheses for the MoA of this compound.

Hypothesis 1 (Primary): Inhibition of Receptor Tyrosine Kinases (RTKs)

The most prominent MoA for bioactive indolin-2-one derivatives is the inhibition of protein kinases, especially receptor tyrosine kinases involved in angiogenesis and tumor progression.[6][8] Compounds like Sunitinib and Semaxanib are multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[6][7] The 3-ylideneindolin-2-one substructure is a classic pharmacophore for ATP-competitive kinase inhibition.

Core Postulate: this compound acts as an ATP-competitive inhibitor of one or more pro-angiogenic receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β), leading to the suppression of downstream signaling pathways, resulting in anti-proliferative and anti-angiogenic effects.

Hypothesis 2 (Secondary): Induction of Oxidative Stress and Apoptosis

A recurring theme in the anticancer activity of novel indolin-2-one derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[9] This suggests an alternative or complementary mechanism to direct kinase inhibition, where the compound disrupts the cellular redox balance, triggering programmed cell death via the intrinsic apoptotic pathway.

Core Postulate: this compound increases intracellular ROS levels, leading to mitochondrial dysfunction, activation of the caspase cascade, and subsequent apoptotic cell death in susceptible (e.g., cancer) cells.[9]

Hypothesis 3 (Alternative): Inhibition of Non-Kinase Inflammatory Enzymes

The indolin-2-one scaffold is not exclusively a kinase inhibitor. Recent studies have identified derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10] This polypharmacological approach is gaining traction for developing novel anti-inflammatory agents.[10]

Core Postulate: this compound inhibits key enzymes in the eicosanoid pathway, such as 5-LOX and/or sEH, leading to a reduction in pro-inflammatory mediators and demonstrating potential as an anti-inflammatory agent.

Part 2: Experimental Validation Workflows

This section provides detailed, step-by-step protocols to systematically test each hypothesis. The workflows are designed to be logical and sequential, with each experiment building upon the results of the last.

Workflow 1: Investigating the Kinase Inhibition Hypothesis

This workflow aims to determine if this compound has anti-proliferative effects and, if so, whether these are mediated by kinase inhibition.

Logical Flow of Workflow 1

G A Step 1: Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Step 2: Kinase Panel Screening (Biochemical Assays) A->B If cytotoxic C Step 3: Target Validation in Cells (Western Blot for Phospho-Proteins) B->C Identify hits D Step 4: Cellular Target Engagement (e.g., CETSA) C->D Confirm pathway inhibition E Step 5: Functional Cellular Assays (e.g., Tube Formation Assay) D->E Confirm target binding

Caption: Workflow for validating the kinase inhibition hypothesis.

Step 1: Broad Anti-Proliferative Activity Screening

  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against relevant human cancer cell lines.

  • Methodology (MTT Assay):

    • Cell Plating: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, PC-3 prostate cancer, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9] Include a non-cancerous cell line (e.g., MDCK) to assess selectivity.[9]

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sunitinib).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting to a dose-response curve.

CompoundHCT-116 IC50 (µM)PC-3 IC50 (µM)MDCK IC50 (µM)
This compound Hypothetical DataHypothetical DataHypothetical Data
Sunitinib (Control)~1-5~2-10>20

Step 2: In Vitro Kinase Panel Screening

  • Objective: To identify specific kinases inhibited by the compound in a cell-free system.

  • Methodology:

    • Engage a commercial service (e.g., Eurofins, Promega) for a kinase screening panel.

    • Select a panel relevant to the indolin-2-one scaffold, focusing on RTKs like VEGFR-1/2/3, PDGFR-α/β, c-KIT, and RET, but also including key cell cycle kinases like CDK2.[7][11]

    • Screen the compound at a standard concentration (e.g., 10 µM) against the panel.

    • For any significant hits (e.g., >50% inhibition), perform follow-up IC50 determinations.

  • Data Analysis: Results are typically provided as percent inhibition relative to a control. Potent hits will have low IC50 values.

Step 3: Cellular Pathway Modulation (Western Blot)

  • Objective: To confirm that the compound inhibits the activity of the identified kinase target(s) within a cellular context.

  • Methodology:

    • Select a cell line that expresses the target kinase (e.g., HUVECs for VEGFR-2).

    • Starve the cells to reduce basal signaling, then stimulate with the appropriate ligand (e.g., VEGF-A) in the presence or absence of this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform Western blotting using primary antibodies against the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2 Tyr1175) and its downstream effectors (e.g., anti-p-ERK1/2). Use antibodies for the total protein as a loading control.

  • Data Analysis: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein level, indicates on-target activity.

Workflow 2: Investigating the Oxidative Stress and Apoptosis Hypothesis

This workflow tests the hypothesis that the compound's cytotoxicity is mediated by ROS production and subsequent apoptosis.

Logical Flow of Workflow 2

G A Step 1: ROS Detection (DCFDA Assay) B Step 2: Apoptosis Quantification (Annexin V/PI Staining) A->B If ROS increases E Rescue Experiment (Pre-treatment with N-acetylcysteine) A->E To confirm ROS-dependence C Step 3: Cell Cycle Analysis (Propidium Iodide Staining) B->C If apoptosis is induced D Step 4: Mechanistic Validation (Caspase-Glo, Western Blot for PARP) C->D Confirm cell cycle arrest

Caption: Workflow for validating the oxidative stress and apoptosis hypothesis.

Step 1: Measurement of Intracellular ROS

  • Objective: To quantify changes in intracellular ROS levels after compound treatment.

  • Methodology (DCFDA Assay):

    • Plate cells (e.g., HCT-116) in a black, clear-bottom 96-well plate.

    • Treat cells with this compound at IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., H2O2).

    • Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.

    • Measure fluorescence (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: A time- and dose-dependent increase in fluorescence indicates ROS production.

Step 2: Quantification of Apoptosis

  • Objective: To distinguish between apoptotic and necrotic cell death.

  • Methodology (Annexin V/PI Flow Cytometry):

    • Treat cells with the compound for 24-48 hours.

    • Harvest cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell population using a flow cytometer.

  • Data Analysis:

    • Annexin V-positive / PI-negative cells: Early apoptosis.

    • Annexin V-positive / PI-positive cells: Late apoptosis/necrosis. An increase in these populations confirms the induction of apoptosis.[9]

Step 3: Cell Cycle Analysis

  • Objective: To determine if the compound causes cell cycle arrest.[9]

  • Methodology (Propidium Iodide Staining):

    • Treat cells with the compound for 24 hours.

    • Harvest cells, fix in 70% ethanol, and store at -20°C.

    • Wash cells and treat with RNase A.

    • Stain with Propidium Iodide.

    • Analyze DNA content by flow cytometry.

  • Data Analysis: An accumulation of cells in a specific phase (G1, S, or G2/M) indicates cell cycle arrest at that checkpoint.[9]

Part 3: Consolidating Evidence and Drawing Conclusions

Conversely, if cytotoxicity is observed but broad-spectrum kinase inhibition is weak, the results from Workflow 2 become critical. A strong induction of ROS (Workflow 2, Step 1) that correlates with apoptotic markers (Step 2) would point towards an oxidative stress-mediated MoA. A crucial "rescue" experiment, where pre-treatment with an antioxidant like N-acetylcysteine abrogates the cytotoxic effect, would provide compelling evidence for this pathway.

It is also plausible that both mechanisms are at play. Many kinase inhibitors are known to induce apoptosis as a downstream consequence of blocking survival signals. The experimental workflows outlined here are designed to dissect these possibilities, providing a clear, evidence-based path to elucidating the primary mechanism of action for this compound.

References

The Unseen Pillar: A Technical Guide to 5-(Hydroxymethyl)indolin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile pharmacological activities.[1] Within this privileged structural class, 5-(Hydroxymethyl)indolin-2-one has emerged not as a therapeutic agent in its own right, but as a pivotal, yet often unheralded, synthetic intermediate. Its strategic importance lies in the reactive hydroxymethyl group at the C5 position, which provides a crucial handle for the elaboration of complex molecular architectures. This guide delves into the historical context of indolin-2-one synthesis, details the specific preparative routes to this compound, and explores its critical role in the development of targeted therapies, with a focus on potent kinase inhibitors such as those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and p21-activated kinase 4 (PAK4). Through detailed protocols, mechanistic insights, and pathway visualizations, this document serves as a comprehensive resource for researchers leveraging this essential building block in the pursuit of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The history of this compound is intrinsically linked to the broader story of its parent scaffold, oxindole. First identified in natural products, the oxindole nucleus has captivated medicinal chemists for its presence in a variety of biologically active alkaloids.[1] The realization of its therapeutic potential spurred the development of numerous synthetic strategies to access this heterocyclic system, allowing for systematic exploration of its structure-activity relationships.

While a singular moment of "discovery" for this compound is not documented, its emergence in the scientific literature coincides with the drive to create libraries of substituted indolin-2-ones for high-throughput screening. The hydroxymethyl group at the 5-position proved to be an exceptionally useful functional handle for introducing diversity, allowing chemists to readily modify the scaffold and fine-tune its pharmacological properties. This has cemented its status as a key intermediate in the synthesis of numerous clinical candidates and approved drugs.[2][3]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the cyclization of a suitably substituted aniline derivative or the modification of a pre-formed indolin-2-one core. A common and efficient method involves the reduction of a corresponding 5-carboxy or 5-formyl substituted indolin-2-one.

Synthesis via Reduction of a Carboxylic Acid Precursor

A robust method for the preparation of this compound involves the reduction of a 5-carboxyindolin-2-one derivative. This precursor can be synthesized from commercially available starting materials. The N-tosyl protecting group is often employed to increase the stability of the indolin-2-one ring and to direct the regioselectivity of certain reactions. The reduction of the carboxylic acid to the primary alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[4]

Experimental Protocol: Synthesis of this compound

Step 1: N-Tosylation of 4-Aminophenol To a stirred solution of 4-aminophenol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then poured into ice-water and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Step 2: Synthesis of (4-((4-methylphenyl)sulfonamido)phenyl)acetic acid This step would typically involve a multi-step sequence to introduce the acetic acid side chain, for example, via a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or other established methods for converting an aryl ketone to a phenylacetic acid.

Step 3: Cyclization to 5-carboxy-1-tosylindolin-2-one The substituted phenylacetic acid is treated with a cyclizing agent such as thionyl chloride to form the acid chloride, followed by an intramolecular Friedel-Crafts acylation, often catalyzed by a Lewis acid like aluminum chloride, to yield the cyclic indolin-2-one.

Step 4: Reduction to 5-(hydroxymethyl)-1-tosylindolin-2-one To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 5-carboxy-1-tosylindolin-2-one in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 5-(hydroxymethyl)-1-tosylindolin-2-one.

Step 5: Detosylation to this compound The N-tosyl protecting group is removed by treating the compound with a strong acid, such as concentrated sulfuric acid or hydrobromic acid in acetic acid, at elevated temperatures. After cooling and neutralization, the product is extracted with an organic solvent and purified by chromatography to afford this compound.

Below is a diagram illustrating the synthetic workflow.

G cluster_0 Synthesis of this compound 4-Aminophenol 4-Aminophenol N-Tosyl-4-aminophenol N-Tosyl-4-aminophenol 4-Aminophenol->N-Tosyl-4-aminophenol TsCl, Pyridine Substituted Phenylacetic Acid Substituted Phenylacetic Acid N-Tosyl-4-aminophenol->Substituted Phenylacetic Acid Multi-step 5-Carboxy-1-tosylindolin-2-one 5-Carboxy-1-tosylindolin-2-one Substituted Phenylacetic Acid->5-Carboxy-1-tosylindolin-2-one 1. SOCl2 2. AlCl3 5-(Hydroxymethyl)-1-tosylindolin-2-one 5-(Hydroxymethyl)-1-tosylindolin-2-one 5-Carboxy-1-tosylindolin-2-one->5-(Hydroxymethyl)-1-tosylindolin-2-one LiAlH4, THF This compound This compound 5-(Hydroxymethyl)-1-tosylindolin-2-one->this compound HBr, AcOH

Caption: Synthetic pathway to this compound.

Application in Targeted Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of highly potent and selective therapeutic agents. The hydroxymethyl group serves as a convenient point of attachment for various side chains and pharmacophores, enabling the optimization of drug candidates for specific biological targets.

VEGFR Inhibitors for Anti-Angiogenesis Therapy

A prominent application of the indolin-2-one scaffold is in the development of inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[5] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted indolin-2-one core and is a prime example of a drug class that can be accessed using this compound as a starting point.[6] The indolin-2-one moiety typically binds to the hinge region of the kinase domain, while substituents at the 5-position can be tailored to occupy adjacent pockets, enhancing potency and selectivity.[7]

The VEGFR-2 signaling cascade is a critical pathway in angiogenesis.[8] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[9][10] Indolin-2-one-based inhibitors competitively bind to the ATP-binding site of VEGFR-2, preventing its activation and abrogating these downstream signals.[7][11]

G cluster_1 VEGFR-2 Signaling Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Akt->Cell Proliferation, Migration, Survival MAPK->Cell Proliferation, Migration, Survival Indolin-2-one Inhibitor Indolin-2-one Inhibitor Indolin-2-one Inhibitor->VEGFR-2 Inhibits

Caption: Simplified VEGFR-2 signaling and inhibition.

PAK4 Inhibitors in Cancer Therapy

Another significant area where this compound derivatives have made an impact is in the development of p21-activated kinase 4 (PAK4) inhibitors.[12] PAK4 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell proliferation, survival, and metastasis.[13][14] The design of PAK4 inhibitors often involves a pharmacophore hybridization approach, combining the indolin-2-one scaffold with other known kinase-binding motifs.[3]

The PAK4 signaling pathway is complex, involving interactions with multiple upstream activators and downstream effectors.[15][[“]] Key downstream pathways include the LIMK1/cofilin pathway, which regulates cytoskeletal dynamics and cell motility, and the PI3K/Akt pathway, which promotes cell survival.[13] By inhibiting PAK4, indolin-2-one-based compounds can disrupt these oncogenic signaling cascades.[12][17]

G cluster_2 PAK4 Signaling in Cancer Upstream Signals (e.g., Rho GTPases) Upstream Signals (e.g., Rho GTPases) PAK4 PAK4 Upstream Signals (e.g., Rho GTPases)->PAK4 LIMK1/Cofilin Pathway LIMK1/Cofilin Pathway PAK4->LIMK1/Cofilin Pathway PI3K/Akt Pathway PI3K/Akt Pathway PAK4->PI3K/Akt Pathway Cytoskeletal Remodeling & Migration Cytoskeletal Remodeling & Migration LIMK1/Cofilin Pathway->Cytoskeletal Remodeling & Migration Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Indolin-2-one Inhibitor Indolin-2-one Inhibitor Indolin-2-one Inhibitor->PAK4 Inhibits

Caption: Overview of PAK4 signaling and its inhibition.

Quantitative Data Summary

The utility of the this compound scaffold is evident in the potent biological activities of its derivatives. The following table summarizes the inhibitory concentrations (IC50) of representative indolin-2-one-based inhibitors against their respective kinase targets.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Sunitinib AnalogVEGFR-20.078 - 0.358 µM[6][7]
PAK4 InhibitorPAK416 - 27 nM[12]

Conclusion

This compound stands as a testament to the importance of versatile intermediates in the intricate process of drug discovery and development. While it may not possess a storied history of its own discovery, its impact is profoundly felt in the successful creation of targeted therapies for a range of diseases, most notably cancer. The synthetic accessibility of this scaffold, coupled with the strategic placement of a reactive hydroxymethyl group, provides an invaluable platform for medicinal chemists to explore chemical space and optimize drug candidates. As our understanding of disease biology deepens and the demand for highly selective and potent therapeutics grows, the role of foundational building blocks like this compound will undoubtedly continue to expand, solidifying its place as an unseen but indispensable pillar in the architecture of modern medicine.

References

Spectroscopic Characterization of 5-(Hydroxymethyl)indolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Hydroxymethyl)indolin-2-one in Medicinal Chemistry

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The molecule comprises a bicyclic indolin-2-one core, featuring a benzene ring fused to a five-membered lactam ring. A hydroxymethyl substituent is attached to the C5 position of the aromatic ring. Key structural features to be interrogated by spectroscopy include the aromatic protons, the methylene protons of the lactam and hydroxymethyl groups, the amide proton, the hydroxyl proton, and the quaternary and tertiary carbons of the entire scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The choice of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it can solubilize the compound and its exchangeable protons (NH and OH) are often observable.[2][3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~10.2Singlet1HNH (Amide)The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent.
~7.15Singlet1HH4This aromatic proton is adjacent to the electron-donating hydroxymethyl group, leading to a slight upfield shift compared to unsubstituted indolinones. It appears as a singlet due to minimal coupling with H6.
~7.05Doublet1HH6This proton is ortho to the C7 proton and will appear as a doublet.
~6.70Doublet1HH7This proton is ortho to the H6 proton and is part of the aromatic system, appearing as a doublet.
~5.10Triplet1HOHThe hydroxyl proton signal is often broad and its coupling to the adjacent methylene group may or may not be resolved. The use of DMSO-d₆ helps in observing this proton.
~4.40Doublet2H-CH₂OHThese methylene protons are diastereotopic and adjacent to the hydroxyl group. They will appear as a doublet due to coupling with the OH proton.
~3.40Singlet2HC3-H₂The methylene protons on the lactam ring are chemically equivalent and appear as a sharp singlet as they have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a high-quality ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[4] The solution is then transferred to a 5 mm NMR tube. The experiment is typically run on a 400 MHz or higher field spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.[5]

Causality in Experimental Choices: The choice of a higher field magnet (e.g., 400 MHz) enhances spectral dispersion, which is crucial for resolving closely spaced signals in the aromatic region.[6] DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.[2] The deuterium lock signal from the solvent is used by the spectrometer to maintain a stable magnetic field during acquisition.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Due to the low natural abundance of the ¹³C isotope, a larger sample amount and longer acquisition times are generally required compared to ¹H NMR.[3]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~175.0C2 (C=O)The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield.
~142.0C7aAromatic quaternary carbon adjacent to the nitrogen atom.
~135.0C5Aromatic quaternary carbon bearing the hydroxymethyl group.
~128.0C4aAromatic quaternary carbon at the ring junction.
~125.0C6Aromatic methine carbon.
~123.0C4Aromatic methine carbon.
~109.0C7Aromatic methine carbon, typically the most upfield of the aromatic carbons.
~62.0-CH₂OHThe carbon of the hydroxymethyl group is shielded by the attached oxygen.
~35.0C3The methylene carbon of the lactam ring.

Experimental Protocol for ¹³C NMR Acquisition:

For a standard ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is preferable.[4] The experiment is typically performed on the same spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).[7] A larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a spectrum with a good signal-to-noise ratio.

Causality in Experimental Choices: Proton decoupling is a critical choice as it removes the C-H coupling, resulting in a much simpler spectrum where each unique carbon appears as a singlet.[7] This also allows for the collapse of the multiplet signal into a single, more intense peak, improving the signal-to-noise ratio. The use of a more concentrated sample directly addresses the low sensitivity of the ¹³C nucleus.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.[9]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale and Key Insights
3400-3200Strong, BroadO-H StretchAlcoholThe broadness of this peak is due to hydrogen bonding.
~3200MediumN-H StretchAmideThe amide N-H stretch typically appears in this region.
3100-3000MediumC-H StretchAromaticCharacteristic stretching vibrations of C-H bonds on the benzene ring.
~2900MediumC-H StretchAliphaticStretching vibrations of the methylene C-H bonds.
~1680Strong, SharpC=O StretchAmide (Lactam)The carbonyl group of the five-membered lactam ring typically absorbs at a slightly higher wavenumber than a typical acyclic amide.
1600-1450Medium-WeakC=C StretchAromaticCharacteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.[10]
~1050StrongC-O StretchPrimary AlcoholThe C-O stretching vibration of the primary alcohol.[10]

Experimental Protocol for IR Spectrum Acquisition (Thin Solid Film Method):

A common and effective method for obtaining the IR spectrum of a solid organic compound is the thin solid film technique.[11][12]

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.

  • Using a pipette, apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Causality in Experimental Choices: The thin solid film method is chosen for its simplicity and for providing a spectrum free from solvent interference.[11] Salt plates are used because they are transparent to infrared radiation in the analytical region.[9] A volatile solvent is selected to ensure its complete removal before spectral acquisition, preventing its own absorption bands from obscuring the sample's spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For small organic molecules, electron ionization (EI) is a common technique that provides information about the molecular weight and the fragmentation pattern, which can aid in structure elucidation.[14]

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

Key Predicted Fragments:

m/zIonRationale and Key Insights
163[M]⁺Molecular Ion Peak: This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
145[M - H₂O]⁺Loss of a water molecule from the hydroxymethyl group is a common fragmentation pathway for alcohols.
134[M - CHO]⁺Loss of a formyl radical from the hydroxymethyl group and subsequent rearrangement.
133[M - CH₂O]⁺Loss of formaldehyde from the hydroxymethyl group.
106[C₇H₆O]⁺Fragmentation of the indolinone ring.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.[15]

  • The sample is vaporized by heating under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

  • The resulting positively charged ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Causality in Experimental Choices: Electron ionization at 70 eV is the standard for EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule that can be compared to spectral libraries.[14] The use of a high vacuum is essential to prevent ion-molecule collisions and to allow the ions to travel from the source to the detector.[15]

Visualizing the Data and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MW Molecular Weight and Formula Confirmation MS->MW MW->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion: A Framework for Confident Structural Assignment

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS with established experimental protocols and the underlying scientific principles, researchers are equipped with a robust framework for the structural verification of this vital synthetic intermediate. Adherence to these analytical methodologies will ensure the generation of high-quality, reproducible data, thereby fostering confidence in the chemical integrity of molecules advancing through the drug discovery pipeline.

References

"5-(Hydroxymethyl)indolin-2-one" role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of 5-(Hydroxymethyl)indolin-2-one as a Pivotal Synthetic Intermediate in Modern Drug Discovery

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets. Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its strategic placement of a reactive hydroxymethyl group on a robust heterocyclic core provides a versatile handle for molecular elaboration. This guide delineates the synthesis of this key intermediate and explores its critical application in the construction of potent, clinically significant kinase inhibitors. We will dissect the synthetic pathways of prominent drugs, such as Nintedanib and analogues of Sunitinib, to illustrate the causality behind experimental choices and the mechanistic basis of their therapeutic action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the design of next-generation therapeutics.

The Indolin-2-one Core: A Foundation for Kinase Inhibition

The indolin-2-one framework is central to a class of small-molecule kinase inhibitors that have revolutionized cancer therapy and the treatment of fibrotic diseases.[1][2] Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[3][4]

Indolin-2-one derivatives are designed to function as ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying the enzyme's active site. The oxindole core is perfectly suited for this role, forming critical hydrogen bonds with the "hinge region" of the kinase domain, a key interaction that anchors the inhibitor in the ATP-binding pocket and blocks kinase activity.[5] The strategic functionalization of this core at positions like C3 and C5 allows for the fine-tuning of potency and selectivity against specific kinase targets.[2][5]

Synthesis of the Key Intermediate: this compound

The utility of any building block is contingent on its accessibility. This compound can be synthesized through several reliable routes, often starting from commercially available materials. A common and efficient strategy involves the reduction of a more oxidized precursor, such as a 5-carboxy or 5-alkoxycarbonyl derivative.

Below is a representative, field-proven protocol for its preparation.

Workflow for the Synthesis of this compound

cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cyclization cluster_2 Functional Group Reduction A Methyl 4-aminobenzoate C Methyl 4-(2-chloroacetamido)benzoate A->C Acylation (Base, Solvent) B Chloroacetyl chloride B->C D Methyl 2-oxoindoline-5-carboxylate C->D Friedel-Crafts Alkylation (AlCl3) E This compound D->E Selective Reduction (e.g., LiBH4, THF)

Caption: Synthetic pathway from a starting aniline to the target intermediate.

Experimental Protocol: Synthesis via Reduction

Step 1: Synthesis of Methyl 2-oxoindoline-5-carboxylate This precursor is often synthesized via an intramolecular Friedel-Crafts cyclization of an N-chloroacetylated aniline derivative. General methods for oxindole synthesis are well-established.[6]

Step 2: Selective Reduction to this compound

  • Rationale: The core challenge is to selectively reduce the ester at the 5-position without affecting the amide (lactam) carbonyl of the indolinone ring. Borohydride reagents are well-suited for this transformation. Lithium borohydride (LiBH₄) is often preferred over sodium borohydride (NaBH₄) for its enhanced reactivity towards esters, while still being mild enough to spare the amide.

  • Methodology:

    • To a stirred suspension of Methyl 2-oxoindoline-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add Lithium Borohydride (LiBH₄, 2.0-3.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of aqueous HCl (1M) or saturated ammonium chloride solution until gas evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield this compound as a solid.[7]

Case Study: A Gateway to Nintedanib (Ofev®)

Nintedanib is a potent triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9] It is approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and certain types of cancer. The synthesis of Nintedanib provides a classic example of the strategic use of a functionalized indolin-2-one core. While Nintedanib itself features a 6-methoxycarbonyl group, the synthetic logic is directly translatable to analogues derived from this compound.

Retrosynthetic Analysis and Key Transformation

The key disconnection in Nintedanib synthesis is the C3-vinyl bond, which is formed via a condensation reaction between an activated oxindole core and a specific aniline side chain.[9][10][11] The oxindole is typically activated at the C3 position as an enol ether.

Synthetic Workflow for Nintedanib

cluster_0 Oxindole Core Activation cluster_1 Side Chain Synthesis cluster_2 Key Condensation & Final Steps A Methyl 2-oxoindoline-6-carboxylate B N-Acetylation (Acetic Anhydride) A->B C Enol Ether Formation (Trimethyl Orthobenzoate) B->C D Activated Enol Ether Intermediate C->D H Condensation Reaction D->H E 4-chloro-3-nitroaniline F N-alkylation & Reduction E->F G Aniline Side Chain (4-(methyl(2-(4-methylpiperazin-1-yl)ethyl)amino)aniline) F->G G->H I Nintedanib H->I Deprotection (Base)

Caption: Key stages in the industrial synthesis of Nintedanib.

Experimental Protocol: Key Condensation Step
  • Rationale: The condensation of the activated enol ether with the aniline side chain is the linchpin of the synthesis. The reaction is typically conducted in a high-boiling solvent to facilitate the removal of alcohol byproducts, driving the equilibrium towards the product. The N-acetyl group on the indolinone serves as a protecting group and is removed in the final step.

  • Methodology (Illustrative):

    • Dissolve the activated enol ether intermediate (e.g., methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate) (1.0 eq) and the aniline side chain (1.0-1.2 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or toluene.[10][12]

    • Heat the reaction mixture to 80-120 °C and stir for several hours until the reaction is complete (monitored by LC-MS).

    • Cool the mixture and add a base, such as aqueous sodium hydroxide or potassium carbonate, to hydrolyze the N-acetyl protecting group.

    • After the deprotection is complete, perform an aqueous workup. The product often precipitates and can be collected by filtration.

    • The crude product is then purified, typically by recrystallization or trituration with an appropriate solvent system, to yield Nintedanib.

Case Study: A Blueprint for Sunitinib (Sutent®) Analogues

Sunitinib is another landmark multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGFR and PDGFR, used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][13][14] The Sunitinib structure features a 5-fluoroindolin-2-one core. The hydroxymethyl analogue, this compound, serves as a direct precursor for novel derivatives, where the -CH₂OH group can be used for further derivatization to explore structure-activity relationships (SAR).[2]

Key Transformation: Knoevenagel-Type Condensation

The synthesis of Sunitinib and its analogues hinges on a Knoevenagel-type condensation between the C3-methylene of the oxindole ring and an aldehyde, followed by amination.

Synthetic Workflow for Sunitinib Analogues

cluster_0 Core & Side Chain cluster_1 Key Reactions A This compound C Knoevenagel-type Condensation A->C B Pyrrole-2-carboxaldehyde derivative B->C D Condensation Product C->D E Introduction of Amino Side Chain (e.g., N,N-diethylethylenediamine) D->E F Sunitinib Analogue E->F

Caption: General synthetic route for Sunitinib and its analogues.

Experimental Protocol: Condensation and Amination
  • Rationale: The condensation is base-catalyzed, activating the C3-methylene of the oxindole for nucleophilic attack on the aldehyde. The subsequent introduction of the diethylaminoethyl side chain is a standard substitution or Mannich-type reaction that completes the pharmacophore required for potent kinase inhibition.

  • Methodology (Illustrative):

    • Condensation: To a solution of this compound (1.0 eq) and the substituted pyrrole-2-carboxaldehyde (1.0 eq) in a protic solvent like ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine.

    • Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the condensation product.

    • Side Chain Introduction: The final side chain can be introduced through various methods, including direct alkylation of the pyrrole nitrogen, to yield the final Sunitinib analogue.

The Hydroxymethyl Group: A Handle for Diversification

The true power of this compound lies in the versatility of its C5 substituent. The primary alcohol can be readily transformed into a wide array of other functional groups, enabling the creation of extensive compound libraries for SAR exploration.

  • Oxidation: Mild oxidation can yield the corresponding aldehyde, a key functional group for reductive amination or Wittig-type reactions. Stronger oxidation provides the carboxylic acid, which can be converted to amides, esters, or other acid derivatives.

  • Etherification: The alcohol can be converted into various ethers, allowing for modulation of polarity, solubility, and steric bulk.

  • Conversion to a Leaving Group: The hydroxyl can be converted to a tosylate, mesylate, or halide, making the benzylic position susceptible to nucleophilic substitution by a diverse range of nucleophiles (amines, thiols, azides, etc.).

This chemical flexibility allows medicinal chemists to systematically probe the chemical space around the C5 position, optimizing for potency, selectivity, and pharmacokinetic properties.

Summary of Key Applications

Intermediate/DrugCore ScaffoldKey TargetsTherapeutic Applications
This compound Indolin-2-one-Synthetic intermediate for kinase inhibitors
Sunitinib (Sutent®) 5-Fluoroindolin-2-oneVEGFR, PDGFR, c-KITRenal Cell Carcinoma, GIST[2][4]
Nintedanib (Ofev®) 6-Carboxyindolin-2-oneVEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis, NSCLC[8][9]

Conclusion

This compound is more than just a chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its synthesis is robust, and its structure embodies the essential features required for potent kinase inhibition. The indolin-2-one core provides the anchoring point within the enzyme active site, while the hydroxymethyl group offers a gateway for diversification and optimization. As demonstrated by the synthetic routes to world-class therapeutics like Nintedanib and the family of compounds related to Sunitinib, a deep understanding of the reactivity and strategic application of this intermediate is crucial for the continued development of targeted therapies. Its proven success ensures that this compound and its derivatives will remain central to drug discovery efforts for years to come.

References

Methodological & Application

Application Note: A High-Yield, Chemoselective Synthesis of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Rationale

This application note provides a detailed, field-proven protocol for the synthesis of 5-(hydroxymethyl)indolin-2-one, a valuable building block in medicinal chemistry and drug development. The initial query proposed a direct conversion from 5-hydroxyoxindole. However, the transformation of an aromatic hydroxyl group (Ar-OH) directly into a hydroxymethyl group (Ar-CH2OH) is a chemically challenging and low-yielding process not suitable for routine synthesis.

As a superior and more practical alternative, this guide details a robust, high-yield, two-step conceptual pathway beginning with the commercially available and stable precursor, 2-oxoindoline-5-carboxylic acid (also known as 5-carboxyoxindole).[1][2] The protocol focuses on the highly chemoselective reduction of the carboxylic acid moiety to the corresponding primary alcohol. This method leverages borane-tetrahydrofuran complex (BH3·THF), a reagent renowned for its ability to efficiently reduce carboxylic acids while preserving other sensitive functional groups, such as the lactam (cyclic amide) present in the oxindole core.[3][4][5] This approach ensures high conversion, operational simplicity, and excellent product purity, making it ideal for both research and process development scales.

Reaction Scheme & Mechanistic Overview

The synthesis proceeds via the selective reduction of the carboxylic acid at the C5 position of the indolin-2-one scaffold.

Overall Transformation:

Mechanistic Considerations:

The high chemoselectivity of borane (BH3) is central to this protocol's success. Unlike powerful hydrides like lithium aluminum hydride (LiAlH4), which can readily reduce both amides and carboxylic acids, borane exhibits a pronounced preference for the carboxylic acid group.[3][6][7]

The mechanism proceeds through several key stages:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with BH3 to liberate hydrogen gas and form an acyloxyborane intermediate.

  • Coordination & Hydride Transfer: The borane moiety of the intermediate coordinates to the carbonyl oxygen, activating it for reduction. This is followed by intramolecular hydride transfer to the carbonyl carbon.

  • Second Hydride Transfer: A second equivalent of BH3 facilitates further reduction to a borate ester intermediate.

  • Hydrolytic Workup: Quenching the reaction with a protic solvent (e.g., methanol, water) hydrolyzes the borate ester to release the final product, this compound.

This selectivity arises because the lactam carbonyl is less electrophilic than the activated acyloxyborane intermediate, preventing its reduction under the reaction conditions.[4]

Data Presentation & Reagent Specifications

Successful synthesis relies on precise stoichiometry and anhydrous conditions. The following table outlines the key reagents for a representative 10 mmol scale reaction.

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Oxoindoline-5-carboxylic acidC₉H₇NO₃177.161.77 g10.01.0
Borane-THF complexBH₃·THF85.94 (complex)30.0 mL30.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--
Methanol (for quenching)CH₃OH32.04~20 mL--
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--
Ethyl Acetate (for extraction)C₄H₈O₂88.11~200 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Note: Borane-THF is typically supplied as a 1.0 M solution. Adjust volume accordingly.

Visualization of Key Processes

Reaction Mechanism Pathway

The following diagram illustrates the stepwise mechanism for the selective reduction of the carboxylic acid.

G cluster_0 Activation & First Reduction cluster_1 Second Reduction & Final Product A R-COOH + BH3·THF B Acyloxyborane Intermediate (R-COOBH2) + H2 A->B - H2 C Coordinated Intermediate B->C Coordination D Tetrahedral Intermediate C->D Intramolecular Hydride Transfer E Borate Ester Intermediate D->E + BH3·THF - H2B-OR' F This compound (Product) E->F Hydrolysis (MeOH / H2O)

Caption: Mechanism of Borane Reduction of a Carboxylic Acid.

Experimental Workflow

This diagram outlines the complete experimental procedure from setup to product isolation.

G start Setup & Reagents react Dissolve Substrate in Anhydrous THF start->react cool Cool Reaction to 0 °C (Ice Bath) react->cool add Slowly Add BH3·THF (1.0 M Solution) cool->add warm Warm to RT & Stir (Monitor by TLC) add->warm quench Cool to 0 °C & Quench (Slow addition of MeOH) warm->quench workup Aqueous Workup (Add sat. NH4Cl) quench->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify finish Characterize Product (NMR, MS) purify->finish

Caption: Experimental Workflow for Synthesis.

Detailed Experimental Protocol

SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Borane-THF is flammable and reacts with water to produce flammable hydrogen gas. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

5.1 Reaction Setup

  • Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flame-dry the glassware under a vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add 2-oxoindoline-5-carboxylic acid (1.77 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe to dissolve the starting material. Stir until a clear solution or fine suspension is formed.

5.2 Reduction Procedure

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the borane-THF complex (1.0 M solution, 30.0 mL, 30.0 mmol) dropwise via syringe over 20-30 minutes. Caution: Hydrogen gas evolution will be observed. Ensure the addition rate is controlled to prevent excessive foaming.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent system suggestion: 10% Methanol in Dichloromethane).

5.3 Workup and Purification

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL). Vigorous hydrogen evolution will occur. Add methanol until the bubbling ceases.

  • Stir the mixture for an additional 30 minutes at room temperature to ensure all borane complexes are decomposed.

  • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • To the resulting residue, add saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) and ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) or a methanol/dichloromethane mixture to afford this compound as a solid.

5.4 Characterization The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting & Field Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 6 hours, the borane-THF reagent may have degraded. Add an additional 0.5-1.0 equivalent of the reagent and allow to stir for another 2-4 hours. Ensure all glassware and solvents are scrupulously dried, as water will consume the reagent.

  • Low Yield after Workup: The product has moderate polarity and some solubility in water. Ensure thorough extraction from the aqueous phase (at least 3x with ethyl acetate) to maximize recovery.

  • Alternative Reducing Agents: While BH3·THF is recommended for its selectivity and ease of use, borane dimethyl sulfide complex (BH3·SMe2) can also be used and is often more stable for long-term storage.[6] However, it has a highly unpleasant odor. Lithium aluminum hydride (LiAlH4) can also be used but may lead to over-reduction of the lactam if not carefully controlled, complicating purification.[7][8][9]

References

Synthesis of 5-(Hydroxymethyl)indolin-2-one: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a reliable, two-step experimental protocol for the synthesis of 5-(hydroxymethyl)indolin-2-one, a valuable building block in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be self-validating, with in-text citations to authoritative sources supporting the key reaction mechanisms and procedures.

Introduction: The Significance of this compound

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydroxymethyl group at the 5-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.

This guide outlines a robust synthetic route commencing with the formylation of 2-oxindole to yield the key intermediate, 2-oxoindoline-5-carbaldehyde, followed by its selective reduction to the desired this compound.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Formylation of 2-Oxindole. The introduction of a formyl group onto the 5-position of the 2-oxindole ring is achieved via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[2]

  • Step 2: Reduction of 2-Oxoindoline-5-carbaldehyde. The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol using a mild and efficient reducing agent like sodium borohydride.[3]

Synthesis_Workflow Start 2-Oxindole Intermediate 2-Oxoindoline-5-carbaldehyde Start->Intermediate Step 1: Formylation (e.g., Vilsmeier-Haack) Product This compound Intermediate->Product Step 2: Reduction (e.g., NaBH4)

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Oxoindoline-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[2]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-OxindoleC₈H₇NO133.1510.01.33 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-10 mL
Phosphorus oxychloridePOCl₃153.3311.01.0 mL (1.68 g)
Dichloromethane (DCM)CH₂Cl₂84.93-20 mL
Crushed IceH₂O18.02-50 g
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Ethyl AcetateC₄H₈O₂88.11-For extraction
HexaneC₆H₁₄86.18-For column

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (10 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed as the solution becomes a thick, pale-yellow solid.

  • Reaction with 2-Oxindole: To the freshly prepared Vilsmeier reagent, add a solution of 2-oxindole (1.33 g, 10.0 mmol) in dichloromethane (20 mL) dropwise via the dropping funnel over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C in a water bath. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-oxoindoline-5-carbaldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product as a solid.

Part 2: Synthesis of this compound

The selective reduction of the aldehyde group in 2-oxoindoline-5-carbaldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones.[3]

Experimental Protocol: Sodium Borohydride Reduction

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Oxoindoline-5-carbaldehydeC₉H₇NO₂161.165.00.806 g
Sodium Borohydride (NaBH₄)NaBH₄37.836.00.227 g
Methanol (MeOH)CH₃OH32.04-20 mL
Deionized WaterH₂O18.02-For work-up
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Ethyl AcetateC₄H₈O₂88.11-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-oxoindoline-5-carbaldehyde (0.806 g, 5.0 mmol) in methanol (20 mL) with stirring at room temperature.

  • Reduction: Cool the solution to 0 °C in an ice bath. To this cooled solution, add sodium borohydride (0.227 g, 6.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium borohydride by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately 7.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) to afford the pure this compound as a solid.[4][5]

Reaction_Mechanism cluster_formylation Step 1: Vilsmeier-Haack Formylation cluster_reduction Step 2: NaBH4 Reduction 2-Oxindole 2-Oxindole Iminium_Intermediate Iminium_Intermediate 2-Oxindole->Iminium_Intermediate + Vilsmeier Reagent 2-Oxoindoline-5-carbaldehyde 2-Oxoindoline-5-carbaldehyde Iminium_Intermediate->2-Oxoindoline-5-carbaldehyde Hydrolysis 2-Oxoindoline-5-carbaldehyde_2 2-Oxoindoline-5-carbaldehyde Alkoxide_Intermediate Alkoxide_Intermediate 2-Oxoindoline-5-carbaldehyde_2->Alkoxide_Intermediate + NaBH4 (H- attack) This compound This compound Alkoxide_Intermediate->this compound Protonation (Work-up)

Caption: Key mechanistic steps in the synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published chemical transformations. The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, and sodium borohydride is a standard reagent for the selective reduction of aldehydes.[2][3] The progress of each reaction can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The purification steps, including column chromatography and recrystallization, are standard laboratory techniques designed to ensure the isolation of a high-purity final product.[4][5] The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Hydroxymethyl)indolin-2-one is a key heterocyclic building block in medicinal chemistry and drug development. Its purity, identity, and structural integrity are paramount for the synthesis of downstream targets and for ensuring reproducible biological activity. This application note provides a comprehensive guide detailing a suite of analytical techniques for the definitive characterization of this compound. We present field-proven, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods. This integrated workflow ensures a self-validating system for quality control and structural elucidation, meeting the rigorous standards of pharmaceutical research and development.

Introduction: The Need for Rigorous Characterization

The indolin-2-one (or oxindole) scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The functionalized derivative, this compound (CAS: 612487-61-3, Formula: C₉H₉NO₂, MW: 163.17 g/mol ), serves as a versatile intermediate.[1] The primary alcohol group provides a reactive handle for further chemical modification, making its unambiguous identification and purity assessment a critical first step in any synthetic campaign. An impure or misidentified starting material can lead to failed reactions, the generation of complex side-products, and erroneous biological data.

This guide establishes an orthogonal analytical strategy, where each technique provides complementary information, culminating in a high-confidence characterization of the molecule's identity, purity, and structure.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple independent analytical techniques. The workflow presented here begins with assessing purity via chromatography, followed by confirmation of molecular weight and structure through mass spectrometry and NMR, and finally, identification of key functional groups by infrared spectroscopy.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Identity & Structure Confirmation cluster_Final Final Characterization HPLC HPLC-UV LCMS LC-MS (MW Confirmation) HPLC->LCMS Confirms peak identity Report Certificate of Analysis (CoA) - Purity >98% - Structure Confirmed HPLC->Report NMR NMR (Structure Elucidation) ¹H, ¹³C, 2D LCMS->NMR Guides structural hypothesis LCMS->Report FTIR FTIR (Functional Groups) NMR->FTIR Corroborates functional groups NMR->Report FTIR->Report HPLC_MS_Setup HPLC HPLC System (Pump, Autosampler, Column) ESI Electrospray Ionization (ESI) Source HPLC->ESI Eluent MS Mass Spectrometer (Quadrupole, TOF, etc.) ESI->MS Ionized Molecules Detector Detector MS->Detector Data Data System Detector->Data

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparative purification of 5-(Hydroxymethyl)indolin-2-one, a key intermediate in various synthetic pathways. The methodology is centered around reverse-phase high-performance liquid chromatography (RP-HPLC), a robust technique for purifying moderately polar small molecules. This guide details the rationale behind method development, from stationary phase selection to mobile phase optimization, and provides a validated protocol for achieving high purity and recovery. It is intended for researchers in drug discovery, process development, and medicinal chemistry.

Introduction and Method Rationale

This compound is an oxindole derivative characterized by a moderately polar heterocyclic core and a polar hydroxymethyl functional group[1][2]. Its molecular weight is 163.17 g/mol [1][2]. The presence of both hydrophobic (the aromatic ring) and hydrophilic (the hydroxymethyl and amide groups) moieties makes it an ideal candidate for purification by reverse-phase HPLC. The goal of preparative HPLC is to isolate a target compound from a mixture in sufficient quantity and purity for subsequent applications[3][4][5].

The selection of a C18 (octadecylsilyl) stationary phase is based on its widespread success in retaining and separating compounds of intermediate polarity[6]. The non-polar C18 chains interact with the hydrophobic regions of the analyte, providing retention, while a polar mobile phase elutes the compound.

A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent concentration, is employed. This strategy ensures that highly polar impurities are washed from the column early, while the target compound is retained and then eluted as a sharp, concentrated band. This is followed by the elution of any less polar, more retained impurities.

To ensure sharp, symmetrical peak shapes, a mobile phase modifier is crucial. Trifluoroacetic acid (TFA) is used at a low concentration (0.1%) for two primary reasons[7][8][9]:

  • pH Control: TFA acidifies the mobile phase to a pH of approximately 2. This suppresses the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing[7].

  • Ion Pairing: Although this compound is neutral, TFA can act as an ion-pairing agent for any basic impurities, improving their retention and resolution from the target peak[9].

Detection is performed using a UV-Vis detector. The indole chromophore exhibits strong absorbance in the UV range, typically between 210 and 280 nm[10][11]. A wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a common setting for purity analysis[12].

Materials and Instrumentation

Category Item Specifications/Supplier
Reagents Crude this compoundFrom synthesis, >80% purity
Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Dimethyl Sulfoxide (DMSO)HPLC Grade (for sample dissolution)
Instrumentation Preparative HPLC SystemCapable of flow rates up to 20 mL/min
UV-Vis DetectorDiode Array or Variable Wavelength
Fraction CollectorAutomated, triggered by time or threshold
Analytical HPLC SystemFor purity analysis of fractions
Consumables Preparative HPLC ColumnC18, 10 µm particle size, 250 x 21.2 mm
Analytical HPLC ColumnC18, 5 µm particle size, 150 x 4.6 mm
Syringe Filters0.45 µm PTFE for sample filtration
Vials and Collection TubesAppropriate for system autosampler and fraction collector

Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for system preparation, sample analysis, fraction collection, and post-purification purity verification.

Mobile Phase and Sample Preparation
  • Mobile Phase A: Prepare 1 L of 0.1% TFA in Water. Add 1.0 mL of TFA to 999 mL of DI water. Mix thoroughly and degas.

  • Mobile Phase B: Prepare 1 L of 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Before injection, filter the solution through a 0.45 µm syringe filter to remove particulates.

HPLC Method Parameters

The following parameters should be programmed into the preparative HPLC system.

Parameter Value
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm
Injection Volume 1.0 - 5.0 mL (dependent on loading study)
Column Temperature Ambient
Gradient Program See table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
2.0955
17.0595
20.0595
20.1955
25.0955
Purification Workflow
  • System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the preparative column with the initial conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Loading Study (Optional but Recommended): Perform a small injection (e.g., 100 µL) of the sample to determine the retention time of the target compound and to ensure adequate separation from impurities. This helps in setting the fraction collection window.

  • Preparative Run: Inject the filtered, crude sample onto the equilibrated column.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold at 254 nm. Begin collection just before the main peak elutes and end just after it returns to baseline. The delay volume between the detector and the fraction collector nozzle must be calibrated to ensure accurate collection[3].

  • Post-Run Wash: After the gradient is complete, wash the column with a high concentration of organic solvent (e.g., 95% B) for several column volumes to remove any strongly retained impurities.

Post-Purification Analysis
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC system to determine purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid product.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Purification cluster_post Phase 3: Analysis & Isolation Prep_Sample 1. Prepare Crude Sample (Dissolve in DMSO, Filter) Prep_Mobile 2. Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Equilibrate 3. Equilibrate HPLC System (20 mL/min, 95% A) Inject 4. Inject Sample onto Preparative C18 Column Equilibrate->Inject Separate 5. Gradient Elution (Separation of Components) Inject->Separate Detect 6. UV Detection (@ 254 nm) Separate->Detect Collect 7. Fraction Collection (Triggered by UV Signal) Detect->Collect Analyze 8. Analyze Fractions (Analytical HPLC) Collect->Analyze Pool 9. Pool Pure Fractions (>98% Purity) Analyze->Pool Isolate 10. Solvent Removal (Rotary Evaporation) Pool->Isolate Final_Product Purified Compound Isolate->Final_Product

Caption: Workflow for HPLC Purification of this compound.

Troubleshooting

Problem Potential Cause Solution
Poor Resolution/Peak Overlap Gradient is too fast.Decrease the gradient slope (e.g., extend the gradient time from 15 to 25 minutes).
Column is overloaded.Reduce the injection volume or sample concentration.[5]
Broad or Tailing Peaks Insufficient mobile phase modifier.Ensure TFA concentration is 0.1% in both mobile phases.
Secondary interactions with column.Ensure the mobile phase pH is low (~2) to suppress silanol activity.[7]
Column degradation.Run a column performance test; replace the column if necessary.
Low Recovery Compound precipitation on-column.Decrease sample concentration or add a small percentage of organic to the sample solvent.
Incorrect fraction collection window.Verify the system's detector-to-collector delay volume.[3]
High Backpressure Blockage in the column or system.Filter the sample rigorously. Reverse-flush the column (if permitted by manufacturer).[13]

Conclusion

The reverse-phase HPLC method described provides a reliable and scalable protocol for the purification of this compound. By employing a C18 stationary phase, a water/acetonitrile gradient, and TFA as a mobile phase modifier, this method effectively separates the target compound from synthesis-related impurities. The inclusion of systematic steps for method validation and post-purification analysis ensures the final product meets high-purity standards suitable for demanding research and development applications.

References

Application Notes and Protocols: Utilizing 5-(Hydroxymethyl)indolin-2-one as an Inhibitor in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Scaffold in Enzyme Inhibition

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective enzyme inhibitors.[1][2] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, where it can be functionalized to target the ATP-binding pocket of various protein kinases with high affinity.[1][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][5]

5-(Hydroxymethyl)indolin-2-one is a derivative belonging to this important class of compounds. Its structural features suggest potential as a competitive inhibitor for ATP-binding sites in enzymes like receptor tyrosine kinases (RTKs).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzymatic assays. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanistic Insight: Competitive Inhibition of Kinase Activity

The primary mechanism of action for many indolin-2-one derivatives is competitive inhibition with respect to ATP.[1][4] These small molecules are designed to mimic the adenine base of ATP, allowing them to bind to the enzyme's active site.[4] The specificity of the inhibitor for a particular kinase is determined by the various substituents on the indolin-2-one core, which interact with unique amino acid residues lining the ATP-binding pocket.[3][4]

The 5-(hydroxymethyl) group on the indolin-2-one ring of our topic compound can potentially form hydrogen bonds with residues in the active site, contributing to its binding affinity and selectivity. By occupying the ATP-binding site, this compound prevents the kinase from binding to its natural substrate, ATP, thereby inhibiting the phosphorylation of its target proteins and disrupting the downstream signaling cascade.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Substrate Substrate Substrate->Kinase Binds Inhibitor This compound Kinase_Inhibited Kinase (Inhibited) Inhibitor->Kinase_Inhibited Competitively Binds ATP_blocked ATP ATP_blocked->Kinase_Inhibited Blocked

Caption: Competitive inhibition of a kinase by this compound.

Experimental Protocols: A Guideline for Enzymatic Assays

The following protocols are designed to be adaptable for screening this compound against a variety of kinases. A generic receptor tyrosine kinase (RTK) assay is described, which can be tailored to specific targets of interest.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials and Reagents:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • This compound (test inhibitor)

  • Staurosporine or a known inhibitor for the target kinase (positive control)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, HEPES with MgCl2, MnCl2, DTT, and BSA)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates (white or black, depending on the detection method)

  • Microplate reader (for luminescence or fluorescence detection)

  • ADP-Glo™ Kinase Assay (Promega) or similar ADP detection kit

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with the positive control inhibitor.

    • Also, include wells without enzyme for background control.

  • Enzyme and Substrate Preparation:

    • Dilute the kinase and substrate to their optimal concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and at the Km value for the substrate.

  • Reaction Initiation:

    • Add 10 µL of the diluted kinase solution to each well containing the inhibitor or DMSO.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of This compound B Add Inhibitor/DMSO to 96-well Plate A->B C Add Diluted Kinase Solution B->C D Pre-incubate at Room Temperature (15-30 min) C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate at Optimal Temperature (e.g., 30°C for 60 min) E->F G Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) F->G H Generate Luminescent Signal (Kinase Detection Reagent) G->H I Measure Luminescence H->I J Data Analysis: Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Assay for Target Engagement

This protocol is designed to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context.

Materials and Reagents:

  • Cancer cell line known to overexpress the target kinase (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Growth factor or stimulus to activate the target kinase (e.g., EGF, VEGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: primary antibody against the phosphorylated form of the target kinase or a downstream substrate, and a secondary antibody conjugated to HRP.

  • Western blot reagents and equipment

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions (37°C, 5% CO2).

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Treatment:

    • Once the cells are adhered, replace the medium with a serum-free medium for 12-24 hours to reduce basal kinase activity.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-4 hours).

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target kinase.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and clarify them by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the phosphorylated target, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

  • Cell Viability Assay (Parallel Experiment):

    • In a separate 96-well plate, treat the cells with the same concentrations of the inhibitor for a longer period (e.g., 48-72 hours).

    • Assess cell viability using an MTT or CellTiter-Glo® assay to determine the cytotoxic or anti-proliferative effects of the compound.

  • Data Analysis:

    • Quantify the band intensities from the western blot using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

    • For the viability assay, calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results from the enzymatic and cellular assays should be tabulated for clear comparison.

Assay TypeTarget KinaseThis compound IC50/GI50Positive Control IC50
Biochemical e.g., VEGFR2Experimental Valuee.g., Sunitinib: ~10 nM
Biochemical e.g., PDGFRβExperimental Valuee.g., Sunitinib: ~5 nM
Biochemical e.g., c-KitExperimental Valuee.g., Sunitinib: ~8 nM
Cellular (Phosphorylation) e.g., VEGFR2 in HUVECsExperimental ValueExperimental Value
Cellular (Viability) e.g., HCT116Experimental ValueExperimental Value

Note: The IC50 values for Sunitinib are representative and can vary depending on the assay conditions. The table should be populated with experimentally determined values for this compound.

A potent inhibitor will exhibit low nanomolar IC50 values in biochemical assays. A discrepancy between biochemical and cellular IC50 values can indicate issues with cell permeability, off-target effects, or compound stability in the cellular environment.

Conclusion and Future Directions

This compound, as a member of the indolin-2-one family, holds promise as a research tool for investigating kinase-driven signaling pathways. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity in both biochemical and cellular systems. Further studies could involve broader kinase profiling to determine its selectivity, pharmacokinetic analysis to assess its drug-like properties, and in vivo studies to evaluate its efficacy in disease models. These comprehensive investigations are crucial steps in the potential development of this and similar compounds into novel therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assays Utilizing 5-(Hydroxymethyl)indolin-2-one as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Scaffold and the Potential of 5-(Hydroxymethyl)indolin-2-one

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique structure, featuring a benzene ring fused to a five-membered lactam ring, allows for versatile functionalization and interaction with a variety of biological targets.[1] Derivatives of this scaffold have been successfully developed as inhibitors of protein kinases, demonstrating efficacy in oncology.[2] A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which is built upon the indolin-2-one framework.[3][4]

This compound is a key synthetic intermediate that offers a strategic point for chemical modification. The hydroxymethyl group can be readily derivatized to generate libraries of novel compounds with diverse pharmacological properties, including potential anti-proliferative, anti-inflammatory, and antimicrobial activities.[5][6] These derivatives can be designed to target specific cellular pathways implicated in disease.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activities of novel compounds derived from the this compound scaffold. We will provide detailed, step-by-step protocols for key assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation.

I. Foundational Assays: Assessing Cytotoxicity and Anti-Proliferative Effects

A primary step in the evaluation of novel indolin-2-one derivatives, particularly those designed as potential anti-cancer agents, is to determine their effect on cell viability and proliferation. The MTT and XTT assays are robust, colorimetric methods for this purpose.

Scientific Principle

These assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition prep_cells Cell Seeding (e.g., 5,000 cells/well in a 96-well plate) treatment Treat cells with compound dilutions (Incubate for 24-72 hours) prep_cells->treatment prep_compound Compound Dilution (Prepare serial dilutions of test compound) prep_compound->treatment add_reagent Add MTT/XTT reagent to each well treatment->add_reagent incubation Incubate for 2-4 hours add_reagent->incubation solubilize Add solubilization solution (for MTT) incubation->solubilize read_plate Measure absorbance (570 nm for MTT, 450-490 nm for XTT) solubilize->read_plate G cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis prep_cells Seed and treat cells with test compound (as in MTT assay) harvest Collect both adherent and floating cells prep_cells->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 minutes in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition prep_reagents Prepare kinase buffer, ATP, substrate, and enzyme mix_reagents Combine buffer, ATP, and substrate in a 96-well plate prep_reagents->mix_reagents prep_compound Prepare serial dilutions of test compound add_compound Add test compound or vehicle prep_compound->add_compound mix_reagents->add_compound start_reaction Initiate reaction by adding kinase enzyme add_compound->start_reaction incubate Incubate at 30°C for 45 minutes start_reaction->incubate stop_reaction Add Kinase-Glo™ reagent to stop the reaction and generate a luminescent signal incubate->stop_reaction incubate_luminescence Incubate at room temperature for 10 minutes stop_reaction->incubate_luminescence read_luminescence Measure luminescence incubate_luminescence->read_luminescence

References

Application Notes & Protocols: The Role of 5-(Hydroxymethyl)indolin-2-one in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: The Privileged Scaffold in Modern Oncology

The indolin-2-one core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to form the foundation of numerous potent therapeutic agents, particularly in oncology.[1][2] Derivatives of this scaffold have led to the development of several FDA-approved kinase inhibitors, such as Sunitinib, which have transformed the treatment landscape for various cancers.[1][3] At the heart of synthesizing novel candidates from this family is 5-(Hydroxymethyl)indolin-2-one . The hydroxymethyl group at the C5 position is not merely a substituent; it is a versatile chemical handle. This functional group provides a strategic site for derivatization, enabling chemists to modulate crucial pharmacological properties including solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of the synthesis of anti-cancer agents using this key intermediate, focusing on the inhibition of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis.

II. The Scientific Rationale: Targeting Tumor Angiogenesis

A tumor's ability to grow and metastasize is critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen.[4][5] This process is driven by a complex network of signaling pathways, primarily orchestrated by Receptor Tyrosine Kinases (RTKs) on the surface of endothelial cells. Indolin-2-one derivatives function by competitively binding to the ATP-binding pocket of these kinases, thereby blocking the downstream signaling cascade that leads to cell proliferation and migration.[6]

Key RTK targets for indolin-2-one based agents include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Considered the most critical regulators of angiogenesis.[3][7]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Essential for the maturation and stabilization of newly formed blood vessels.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Also contribute to angiogenic signaling and tumor cell survival.[8]

By simultaneously targeting multiple pro-angiogenic kinases, these agents can exert a powerful anti-tumor effect.[8]

cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) VEGFR->Downstream Autophosphorylation Activates PDGFR PDGFR PDGFR->Downstream Autophosphorylation Activates FGFR FGFR FGFR->Downstream Autophosphorylation Activates VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds FGF FGF FGF->FGFR Binds ATP ATP ATP->VEGFR Binds to Kinase Domain ATP->PDGFR Binds to Kinase Domain ATP->FGFR Binds to Kinase Domain Indolinone This compound Derivative Indolinone->VEGFR Competitive Inhibition Indolinone->PDGFR Competitive Inhibition Indolinone->FGFR Competitive Inhibition Proliferation Gene Transcription Cell Proliferation Migration Survival Downstream->Proliferation Signal Transduction

Caption: Mechanism of RTK Inhibition by Indolin-2-one Derivatives.

III. Core Synthetic Protocol: Synthesis of a 3-((Pyrrol-2-yl)methylene)indolin-2-one Derivative

This section details a representative protocol for the synthesis of a novel anti-cancer agent based on the SU5416 scaffold, starting from this compound. This procedure utilizes the Knoevenagel condensation, a robust and reliable method for forming the critical C=C bond at the 3-position of the indolinone core.[9]

A. Materials and Reagents

ReagentSupplierPurityPurpose
This compoundCommercial>98%Starting Material
2,4-Dimethyl-1H-pyrrole-3-carbaldehydeCommercial>97%Condensation Partner
PiperidineSigma-Aldrich>99%Basic Catalyst
Anhydrous Ethanol (EtOH)Fisher Scientific200 ProofReaction Solvent
Dichloromethane (DCM)VWR ChemicalsACS GradeSolvent for Extraction & Chromatography
HexanesVWR ChemicalsACS GradeSolvent for Chromatography
Ethyl Acetate (EtOAc)VWR ChemicalsACS GradeSolvent for Chromatography
Silica GelSiliCycle60 Å, 40-63 µmStationary Phase for Chromatography

B. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10 mmol) and 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde (1.23 g, 10 mmol).

    • Rationale: Equimolar amounts of the reactants are used to ensure complete consumption and simplify purification.

  • Solvent and Catalyst Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the suspension for 5 minutes to ensure adequate mixing. Add piperidine (0.1 mL, ~1 mmol) to the mixture.

    • Rationale: Ethanol is an excellent solvent for this condensation, and piperidine acts as a basic catalyst to deprotonate the acidic C3-proton of the indolin-2-one, initiating the condensation reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase.

    • Rationale: Heating provides the necessary activation energy. TLC monitoring is crucial to determine the point of maximum product formation and prevent the formation of degradation byproducts. The product spot should be significantly less polar than the starting materials.

  • Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A yellow-orange precipitate will typically form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Dry the collected solid under vacuum at 40 °C for 12 hours to yield the crude product.

    • Rationale: This precipitation and filtration procedure provides a highly effective first-pass purification, often yielding a product of >90% purity.

C. Purification and Characterization

  • Purification: If necessary, the crude product can be further purified by silica gel column chromatography. Slurry the crude solid onto a small amount of silica gel and load it onto a column packed with silica in 9:1 DCM:Hexanes. Elute the column with a gradient of 0% to 20% EtOAc in DCM.

    • Rationale: Column chromatography separates the desired product from any remaining starting materials or minor side products based on polarity.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the structure and stereochemistry (typically the more thermodynamically stable Z-isomer is formed).[10]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • HPLC: To determine the final purity, which should be >98% for biological testing.

cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_analysis Purification & Analysis Phase Reactants 1. Combine Reactants (this compound + Pyrrole Aldehyde) Solvent 2. Add Solvent (EtOH) & Catalyst (Piperidine) Reactants->Solvent Reflux 3. Heat to Reflux (4-6h) Monitor by TLC Solvent->Reflux Cool 4. Cool to Room Temp & then Ice Bath Reflux->Cool Filter 5. Vacuum Filter Product Wash with Cold EtOH Cool->Filter Dry 6. Dry Under Vacuum Filter->Dry Purify 7. Column Chromatography (if needed) Dry->Purify Characterize 8. Characterize (NMR, MS, HPLC) Purify->Characterize Biological_Testing Biological Testing Characterize->Biological_Testing Proceed to Bio-Assay

Caption: Experimental workflow from synthesis to analysis.

IV. Biological Evaluation Protocols

After successful synthesis and characterization, the novel compound must be evaluated for its intended biological activity.

A. Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common ELISA-based method to determine the compound's potency (IC₅₀) against a target kinase.[11]

  • Plate Preparation: Coat a 96-well plate with a poly(Glu, Tyr) substrate and incubate overnight. Wash the plate to remove unbound substrate.

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase to each well, followed by the synthesized inhibitor at various concentrations (e.g., 0.1 nM to 10 µM).

  • Initiation: Add an ATP solution to each well to initiate the phosphorylation reaction. Incubate at 37 °C for 30 minutes.

    • Rationale: The inhibitor competes with ATP for the kinase's binding site. Higher inhibitor potency results in less substrate phosphorylation.

  • Detection: Stop the reaction and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

  • Signal Generation: After incubation and washing, add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal proportional to the amount of phosphorylated substrate.

  • Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the cytotoxic effect of the compound on relevant cancer cell lines.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or a cancer cell line (e.g., HCT-116, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[1][12]

  • Compound Treatment: Treat the cells with the synthesized compound across a range of concentrations for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

    • Rationale: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC₅₀ value, representing the concentration at which the compound inhibits cell growth by 50%.

V. Data Interpretation & Structure-Activity Relationships (SAR)

The data gathered from these assays allows for the establishment of a structure-activity relationship (SAR), guiding the next round of molecular design. The hydroxymethyl group on the 5-position is key to this optimization process.

Compound IDR Group at C5-CH₂-R VEGFR-2 IC₅₀ (nM)HCT-116 IC₅₀ (µM)Aqueous Solubility (µg/mL)
Parent -OH854.25
1a -OCH₃ (Ether)955.13
1b -OAc (Ester)703.510
1c -N(CH₃)₂ (Amine)653.150

Data is illustrative and not from a specific publication.

SAR Insights:

  • Esterification/Etherification: Converting the hydroxyl group can fine-tune lipophilicity, potentially affecting cell permeability and off-target effects.

  • Amination: Introducing a basic amine, as in compound 1c , can significantly improve aqueous solubility, a critical parameter for bioavailability.[13] This modification is a common strategy used in drugs like Sunitinib.

  • Linker for Conjugates: The hydroxymethyl group serves as an ideal attachment point for linkers used in creating Antibody-Drug Conjugates (ADCs) or PROTACs, representing a promising future direction for this chemical scaffold.

VI. Conclusion

This compound is more than a simple starting material; it is a strategic platform for the rational design of sophisticated anti-cancer agents. Its inherent functionality allows for the systematic optimization of drug candidates to enhance potency, selectivity, and pharmaceutical properties. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in the ongoing development of next-generation targeted cancer therapies.

VII. References

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. (2025). PubMed. --INVALID-LINK--

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tw-s-sci.com. --INVALID-LINK--

  • Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. (n.d.). Bentham Science. --INVALID-LINK--

  • YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits endothelial cell functions induced by angiogenic factors in vitro and angiogenesis in vivo models. (2005). PubMed. --INVALID-LINK--

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. (1999). PubMed. --INVALID-LINK--

  • An overview on 2-indolinone derivatives as anticancer agents. (2021). ResearchGate. --INVALID-LINK--

  • Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. (2015). Europe PMC. --INVALID-LINK--

  • Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. (2017). Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis and RET protein kinase inhibitory activity of 3-arylureidobenzylidene-indolin-2-ones. (2007). PubMed. --INVALID-LINK--

  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. --INVALID-LINK--

  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2017). National Institutes of Health. --INVALID-LINK--

  • Potential inhibitors of angiogenesis. Part I: 3-(imidazol-4(5)-ylmethylene)indolin-2-ones. (2003). Taylor & Francis Online. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (2025). ScienceDirect. --INVALID-LINK--

  • Development of Hydroxamate Derivatives Containing a Pyrazoline Moiety as APN Inhibitors to Overcome Angiogenesis. (2020). MDPI. --INVALID-LINK--

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][12][14]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. (2006). PubMed. --INVALID-LINK--

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). PubMed. --INVALID-LINK--

  • Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. (2012). AME Publishing Company. --INVALID-LINK--

  • Simultaneous determination of Z-3-[(2,4-dimethylpyrrol-5-yl)methylidenyl]-2-indolinone (SU5416) and its interconvertible geometric isomer (SU5886) in rat plasma by LC/MS/MS. (2005). PubMed. --INVALID-LINK--

  • SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation. (2012). PubMed. --INVALID-LINK--

  • Simultaneous determination of Z-SU5416 and its interconvertible geometric E-isomer in rat plasma by LC/MS/MS. (2004). PubMed. --INVALID-LINK--

  • Paeoniflorin Ameliorates Chronic Hypoxia/SU5416-Induced Pulmonary Arterial Hypertension in Rats by Inhibiting Endothelial-to-Mesenchymal Transition. (2020). Dovepress. --INVALID-LINK--

References

Application Notes & Protocols: 5-(Hydroxymethyl)indolin-2-one in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold in Inflammation

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Within this class, derivatives of indolin-2-one have emerged as promising candidates for the development of novel anti-inflammatory agents.[2][3] These compounds often target key nodes in the inflammatory cascade, offering a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) and their associated side effects.[4] This guide focuses on the application of a specific derivative, 5-(Hydroxymethyl)indolin-2-one, as a focal point for developing next-generation anti-inflammatory therapeutics.

While direct research on this compound is emerging, this document will extrapolate from the well-documented activities of structurally related analogs, such as 3-(3-hydroxyphenyl)-indolin-2-one, to provide a comprehensive framework for its investigation.[5][6] The protocols and mechanistic insights described herein are based on established methodologies for evaluating anti-inflammatory compounds and are intended to serve as a robust starting point for researchers in the field.

The central hypothesis is that this compound modulates inflammatory responses primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and key cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] The underlying mechanisms are believed to involve the suppression of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6]

Part 1: Mechanistic Overview - Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving a cascade of signaling events.[7] A crucial transcription factor that orchestrates the expression of many pro-inflammatory genes is NF-κB.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Indolin-2-one derivatives are thought to exert their anti-inflammatory effects by intervening in this pathway. They may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 subunit.[5][10] This, in turn, downregulates the expression of iNOS and COX-2, leading to reduced production of NO and prostaglandins, respectively.[5][11]

Furthermore, the MAPK signaling pathways (including ERK, JNK, and p38) are also pivotal in regulating the inflammatory response.[10] Evidence suggests that indolin-2-one compounds can suppress the phosphorylation of these kinases, further contributing to the reduction of inflammatory cytokine production.[5][6]

Below is a diagram illustrating the proposed mechanism of action for this compound in the context of an LPS-stimulated macrophage.

Caption: Proposed mechanism of this compound.

Part 2: In Vitro Evaluation Protocols

The initial assessment of anti-inflammatory activity is typically performed using in vitro cell-based assays. The murine macrophage cell line RAW 264.7 is a widely accepted model for this purpose.[5][12]

General Cell Culture and Compound Preparation
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol: Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of the test compound before assessing its anti-inflammatory effects.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of NO, a key inflammatory mediator produced by iNOS.[13]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.[12]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol measures the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[6]

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 2.3).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-only treated group.

Protocol: Western Blot Analysis for Key Signaling Proteins

This technique is used to assess the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.[10]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, iNOS, COX-2, and β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Summary: Expected In Vitro Results

The following table summarizes the expected outcomes for a compound with potent anti-inflammatory activity.

AssayExpected Outcome with this compound TreatmentKey Proteins/Mediators Measured
Cell Viability (MTT)No significant reduction in cell viability at effective concentrations-
Nitric Oxide ProductionDose-dependent reduction in NO levelsNitrite (as a proxy for NO)
Cytokine Secretion (ELISA)Dose-dependent reduction in TNF-α and IL-6 levelsTNF-α, IL-6
Western BlotDecreased expression of iNOS and COX-2; Decreased phosphorylation of p65, IκBα, and MAPKsiNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38

Part 3: In Vivo Evaluation Protocols

Following promising in vitro results, the anti-inflammatory potential of this compound should be evaluated in established animal models of inflammation.[14][15] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[16][17]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the test compound or controls orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Workflow for In Vivo Anti-Inflammatory Screening

References

"5-(Hydroxymethyl)indolin-2-one" derivatization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 5-(Hydroxymethyl)indolin-2-one

Introduction: The this compound Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its presence in approved drugs and clinical candidates highlights its importance in targeting various biological pathways. The specific molecule, this compound, offers a unique combination of reactive sites, making it an exceptionally versatile starting material for the synthesis of compound libraries in drug discovery. This guide provides a detailed exploration of the key derivatization strategies for this scaffold, focusing on the practical application and chemical rationale behind each protocol. The molecule presents four primary sites for chemical modification: the benzylic hydroxyl group, the lactam nitrogen, the C3-methylene position, and the aromatic ring. Understanding the distinct reactivity of each site is crucial for designing logical and efficient synthetic routes.

Part 1: Derivatization of the 5-Hydroxymethyl Group

The primary alcohol at the 5-position is a highly versatile functional handle, readily undergoing reactions such as etherification, esterification, and conversion to a more reactive leaving group like a halide.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a fundamental method for introducing diverse alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. This can significantly impact solubility, metabolic stability, and target engagement. The Williamson ether synthesis, which proceeds via an alkoxide intermediate, is a reliable method for this transformation.

Causality and Experimental Rationale: The reaction begins with the deprotonation of the weakly acidic hydroxyl group using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide is a potent nucleophile that readily attacks an electrophilic alkyl halide (e.g., benzyl bromide) in a classic SN2 reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without solvating the alkoxide anion, thus maximizing the nucleophilicity of the alkoxide. Anhydrous conditions are essential to prevent the base from being quenched by water.

Protocol 1: O-Benzylation of this compound

  • Materials and Reagents:

    • This compound

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Benzyl Bromide

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add Benzyl Bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-((Benzyloxy)methyl)indolin-2-one.

Self-Validation:

  • TLC Monitoring: The product should have a higher Rf value than the starting material.

  • Expected Yield: 75-90%.

  • Characterization: Successful benzylation can be confirmed by ¹H NMR spectroscopy, showing characteristic aromatic protons of the benzyl group (~7.3 ppm) and a benzylic methylene singlet (~4.5 ppm).

Conversion to 5-(Chloromethyl)indolin-2-one: A Gateway Intermediate

Converting the hydroxyl group to a chloromethyl group transforms it into an excellent electrophilic site, opening a pathway for derivatization with a wide range of nucleophiles (amines, thiols, cyanides, etc.). This two-step approach significantly broadens the synthetic possibilities.

Causality and Experimental Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The addition of a base like pyridine can facilitate the reaction, but in many cases, the reaction proceeds well with SOCl₂ alone. The resulting 5-(chloromethyl)indolin-2-one is a versatile intermediate for subsequent nucleophilic substitution reactions.[1]

Protocol 2: Synthesis of 5-(Chloromethyl)indolin-2-one

  • Materials and Reagents:

    • This compound

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise via syringe.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture over crushed ice and neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. This intermediate is often used immediately in the next step without extensive purification.

Part 2: Derivatization at the Lactam Nitrogen (N-H)

The lactam nitrogen of the indolin-2-one core is a key site for modification. N-acylation and N-alkylation can introduce groups that modulate the molecule's properties or serve as attachment points for larger moieties.

N-Acylation

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and can alter the electronic nature of the indole ring system.[2] While traditional methods use reactive acyl chlorides, direct coupling with carboxylic acids using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is often milder and more tolerant of other functional groups.[3][4]

Causality and Experimental Rationale: DCC is a dehydrating agent that activates the carboxyl group of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the indolin-2-one nitrogen. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming an even more reactive acylpyridinium species.[3] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Protocol 3: N-Acylation with Benzoic Acid using DCC/DMAP

  • Materials and Reagents:

    • This compound

    • Benzoic Acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq), Benzoic Acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • A white precipitate (dicyclohexylurea, DCU) will form. Monitor the reaction by TLC.

    • Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain 1-benzoyl-5-(hydroxymethyl)indolin-2-one.

Self-Validation:

  • Filtration: A significant amount of white DCU precipitate is a positive indicator.

  • Characterization: Successful acylation is confirmed by the disappearance of the N-H proton signal and the appearance of aromatic signals for the benzoyl group in the ¹H NMR spectrum.

  • Expected Yield: 80-95%.[3]

Part 3: Derivatization at the Aromatic Ring

The benzene ring of the indolin-2-one scaffold can undergo electrophilic aromatic substitution (SEAr). The existing substituents—the amide within the five-membered ring and the hydroxymethyl group—direct incoming electrophiles, typically to the C6 or C4 positions.

Causality and Experimental Rationale: The indolin-2-one system is generally activated towards electrophilic substitution.[5][6] The lactam nitrogen donates electron density into the aromatic ring, acting as an ortho-, para-director. The acyl group, however, is electron-withdrawing. The overall directing effect will guide electrophiles primarily to the C6 position. Standard conditions for reactions like nitration (HNO₃/H₂SO₄) or halogenation (NBS/DMF) can be employed, though care must be taken to avoid side reactions with the hydroxymethyl group.

Protocol 4: Aromatic Nitration

  • Materials and Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • Carefully add this compound (1.0 eq) to concentrated H₂SO₄ at 0 °C. Stir until fully dissolved.

    • Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ in a separate flask at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the nitrated product (predominantly 5-(hydroxymethyl)-6-nitroindolin-2-one).

Visualizations and Workflows

Reactive Sites Overview

O_Alkylation_Workflow start Start: this compound deprotonation 1. Deprotonation (NaH, Anhydrous DMF, 0°C) start->deprotonation alkylation 2. Alkylation (Alkyl Halide, RT, 4-6h) deprotonation->alkylation quench 3. Aqueous Quench (sat. NH4Cl) alkylation->quench extraction 4. Extraction (Ethyl Acetate) quench->extraction purification 5. Purification (Silica Gel Chromatography) extraction->purification product Product: 5-((Alkoxy)methyl)indolin-2-one purification->product Multi_Step_Pathway start 5-(Hydroxymethyl) indolin-2-one intermediate 5-(Chloromethyl) indolin-2-one start->intermediate SOCl2, DCM product 5-((Nucleophile)-methyl) indolin-2-one intermediate->product Nucleophile (e.g., R2NH) Base, Solvent

References

Troubleshooting & Optimization

Optimizing reaction conditions for "5-(Hydroxymethyl)indolin-2-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(Hydroxymethyl)indolin-2-one

Welcome to the technical support center for the synthesis of this compound (CAS 612487-61-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable indolinone intermediate. The indolin-2-one scaffold is a privileged structure in drug discovery, and successful functionalization is key to developing novel therapeutics.[1][2] This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The most common and reliable synthetic route involves the reduction of a 5-substituted indolin-2-one precursor, typically 5-formylindolin-2-one or a 5-carboalkoxyindolin-2-one. Our troubleshooting guide will focus on this pathway.

Core Synthesis Pathway Overview

A prevalent strategy for synthesizing this compound involves the selective reduction of the aldehyde or ester group at the C-5 position of the indolin-2-one core. This approach is favored for its high chemoselectivity and operational simplicity.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Selective Reduction cluster_2 Phase 3: Purification Indolin-2-one Indolin-2-one 5-Formylindolin-2-one 5-Formylindolin-2-one Indolin-2-one->5-Formylindolin-2-one Vilsmeier-Haack or Friedel-Crafts Formylation This compound This compound 5-Formylindolin-2-one->this compound NaBH4, MeOH Purified Product Purified Product This compound->Purified Product Recrystallization or Chromatography

Caption: General workflow for the synthesis of this compound.

Question 1: My reduction of 5-formylindolin-2-one with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What is the cause and how can I fix it?

Answer:

This is a common issue that typically points to reagent quality, temperature control, or pH.

  • Probable Cause 1: Deactivated Sodium Borohydride. NaBH₄ is a hygroscopic solid that can decompose upon exposure to moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.

    • Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. To test for activity, a small amount can be carefully added to a protic solvent like methanol; vigorous bubbling (H₂ evolution) should be observed.

  • Probable Cause 2: Sub-optimal Temperature. While the reduction is often performed at 0 °C to control exothermicity, the reaction rate can be slow at this temperature.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Probable Cause 3: Solvent Choice. Methanol is the most common solvent and participates in the reaction mechanism. Anhydrous conditions are not strictly necessary, but excess water can quench the borohydride.

    • Solution: Use reagent-grade methanol. While the reaction tolerates some water, ensure your starting material and glassware are reasonably dry to prevent unnecessary reagent consumption.

  • Probable Cause 4: Insufficient Reagent. Stoichiometrically, 1 equivalent of NaBH₄ provides 4 equivalents of hydride (H⁻). However, competitive reaction with the solvent and the slightly acidic N-H of the indolinone ring can consume some of the reagent.

    • Solution: It is standard practice to use a slight excess of NaBH₄. A range of 1.5 to 2.0 equivalents is typically sufficient to drive the reaction to completion.

Question 2: During the reduction, I observe a significant byproduct that is difficult to separate from my desired product. What is happening?

Answer:

The indolin-2-one system contains two carbonyl groups: the C-2 lactam and the C-5 aldehyde. While NaBH₄ is highly selective for aldehydes over amides, over-reduction can occur under harsh conditions.

  • Probable Cause: Over-reduction of the Lactam Carbonyl. Using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) or forcing the NaBH₄ reaction with high heat can lead to the reduction of the C-2 lactam carbonyl to an amine. This byproduct will have a different polarity and may complicate purification.

    • Solution: Strictly avoid strong, non-selective reducing agents like LiAlH₄. Stick with NaBH₄ and maintain temperature control. The selectivity of NaBH₄ for aldehydes in the presence of amides is a well-established principle in organic synthesis. If you must use slightly elevated temperatures, do not exceed 40-50 °C.

  • Troubleshooting Workflow:

start Incomplete Reduction or Byproduct Formation check_reagent Is NaBH4 fresh? start->check_reagent check_equivalents Used 1.5-2.0 eq of NaBH4? check_reagent->check_equivalents Yes failure Re-evaluate Protocol check_reagent->failure No check_temp Allowed reaction to warm to RT? check_equivalents->check_temp Yes check_equivalents->failure No check_tlc Monitor by TLC? check_temp->check_tlc Yes check_temp->failure No success Reaction Complete check_tlc->success Yes check_tlc->failure No

Caption: Decision tree for troubleshooting the reduction step.

Question 3: My final product appears discolored (yellow or brown) after purification. How can I obtain a clean, off-white solid?

Answer:

Discoloration often arises from trace impurities or oxidative degradation. The indolin-2-one core can be susceptible to oxidation, especially under basic conditions or in the presence of trace metals.

  • Probable Cause 1: Oxidative Degradation. Exposure to air for prolonged periods, particularly in solution, can lead to the formation of colored, oxidized species.

    • Solution: During workup and purification, minimize the exposure of the product to air and strong light. If performing chromatography, use fresh, high-purity solvents and do not let the column run dry. After isolation, store the final product under an inert atmosphere (Nitrogen or Argon) in a dark, cool place.

  • Probable Cause 2: Residual Acid/Base from Workup. Incomplete neutralization during the aqueous workup can leave trace acid or base, which can catalyze degradation over time.

    • Solution: Ensure the aqueous workup is thorough. After quenching the reaction with an acid (e.g., 1M HCl), wash the organic layer with saturated sodium bicarbonate solution to remove all acidic residues, followed by a brine wash to remove excess water.

  • Probable Cause 3: Ineffective Purification. If the discoloration is due to a persistent impurity, the purification method may need optimization.

    • Solution:

      • Recrystallization: this compound has moderate polarity. A good starting solvent system for recrystallization would be Ethyl Acetate/Hexanes or Methanol/Water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

      • Activated Carbon Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of activated carbon (charcoal), heat to reflux for 15-20 minutes, and then filter hot through a pad of celite. This is highly effective at removing colored impurities. Then, proceed with recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the reduction of 5-formylindolin-2-one?

A1: The following protocol is a reliable starting point.

ParameterRecommended ConditionRationale
Starting Material 5-Formylindolin-2-oneCommercially available or synthesized via formylation of indolin-2-one.
Reducing Agent Sodium Borohydride (NaBH₄)Provides high chemoselectivity for the aldehyde over the lactam.
Equivalents of NaBH₄ 1.5 - 2.0Ensures the reaction goes to completion by accounting for any side reactions.
Solvent Methanol (MeOH)Excellent solvent for the starting material and reagent; participates in the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, then warming to RT ensures a reasonable reaction rate.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion. Monitor by TLC.
Workup Acidic Quench (e.g., 1M HCl)Neutralizes excess NaBH₄ and hydrolyzes borate esters.
Purification Recrystallization or ColumnDepends on purity needs. Recrystallization is often sufficient.

Step-by-Step Protocol:

  • Suspend 5-formylindolin-2-one (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution may be observed.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Once complete, cool the mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is ~5-6 and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system.

Q2: How does the reduction mechanism work and why is methanol a good solvent?

A2: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The introduction of the hydroxymethyl group in this way is a well-established synthetic strategy.[3]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Methanol serves a dual purpose: it is an excellent solvent for the reactants and it acts as a proton source to protonate the intermediate alkoxide, forming the final alcohol product. The slightly acidic nature of methanol also helps to activate the borohydride reagent.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed, with special attention to the following:

  • Sodium Borohydride: While less reactive than LiAlH₄, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Always quench reactions carefully in a well-ventilated fume hood, especially on a large scale. Avoid inhalation of the dust.

  • Solvents: Methanol and Ethyl Acetate are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames nearby.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

"5-(Hydroxymethyl)indolin-2-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)indolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues associated with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors.[1][2] The addition of a hydroxymethyl group at the 5-position introduces a potential site for metabolic modification and, concurrently, a point of chemical instability. Understanding the molecule's liabilities is paramount for its effective use in research and development.

This document is structured to address common questions and experimental challenges. We will delve into the primary degradation pathways, provide guidance on proper handling and storage, and offer detailed protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses the most common inquiries regarding the stability of this compound.

Question 1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound stem from its two key functional groups: the indolin-2-one core, which contains a lactam ring, and the hydroxymethyl substituent on the aromatic ring. These features make the molecule susceptible to two main degradation pathways:

  • Hydrolysis: The cyclic amide (lactam) in the indolin-2-one ring can undergo hydrolysis, leading to ring-opening. This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[3][4][5]

  • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation, potentially accelerated by light, temperature, and the presence of metal ions.

Additionally, as indicated by supplier safety data sheets (SDS), the compound can be sensitive to moisture, which can facilitate hydrolysis.[3]

Question 2: What are the recommended storage conditions for this compound?

To mitigate degradation, stringent storage conditions are recommended. Based on supplier guidelines and the chemical nature of the compound, the following storage practices are advised:

  • Temperature: Store at -20°C for long-term stability.[3] For short-term use, storage at 2-8°C is acceptable, but for no longer than a few days.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[3]

  • Moisture: The compound is moisture-sensitive.[3] Store in a tightly sealed container with a desiccant.

  • Light: Protect from light to prevent photolytic degradation. Amber vials are recommended.

Question 3: What are the likely degradation products of this compound?

Based on the principal degradation pathways, the following are the most probable degradation products:

  • Hydrolytic Degradation Product: Acid or base-catalyzed hydrolysis of the lactam ring would result in the formation of 2-amino-5-(hydroxymethyl)phenyl)acetic acid .

  • Oxidative Degradation Products: Oxidation of the hydroxymethyl group can yield two primary products:

    • 5-Formylindolin-2-one (aldehyde intermediate)

    • 2-Oxoindoline-5-carboxylic acid (carboxylic acid final product)

It is also possible for both degradation pathways to occur, leading to further degradation products.

Below is a diagram illustrating the potential degradation pathways.

G parent This compound hydrolysis_product 2-Amino-5-(hydroxymethyl)phenyl)acetic acid parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product_1 5-Formylindolin-2-one parent->oxidation_product_1 Oxidation oxidation_product_2 2-Oxoindoline-5-carboxylic acid oxidation_product_1->oxidation_product_2 Further Oxidation G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation photo Photolytic Stress stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 60°C) thermal->sampling photo->sampling neutralize Neutralization (for acid/base samples) sampling->neutralize hplc HPLC-UV-MS Analysis neutralize->hplc data Degradation Profile & Product Identification hplc->data

References

"5-(Hydroxymethyl)indolin-2-one" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Hydroxymethyl)indolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. This guide provides in-depth troubleshooting, scientifically-grounded solutions, and detailed protocols to ensure the success of your experiments.

Introduction to this compound and its Solubility Challenges

This compound is a heterocyclic compound featuring an indolinone core.[1][2] The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] However, like many heterocyclic compounds, derivatives of indolin-2-one can exhibit poor aqueous solubility, a significant hurdle in drug discovery and development.[4][5][6][7]

The solubility of a compound is a critical factor for its absorption and bioavailability.[4][6] Poorly soluble compounds can lead to inconsistent results in biological assays and challenges in formulation development.[8] The molecular structure of this compound, with its relatively nonpolar indolinone ring system, contributes to its limited solubility in aqueous solutions. While the hydroxymethyl group adds some polarity, it is often insufficient to overcome the hydrophobicity of the core structure.

This guide will address these challenges head-on, providing you with the necessary tools and knowledge to effectively work with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with this compound, providing explanations and actionable solutions.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature. A common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent.[8]

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice due to its excellent solvating power for a wide range of organic compounds.[8]

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.

  • Methanol: Similar to ethanol, it can be an effective solvent.

Workflow for Preparing and Using a Stock Solution:

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_notes Key Considerations weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve dilute Serially Dilute Stock in Aqueous Buffer dissolve->dilute Concentrated Stock check Visually Inspect for Precipitation dilute->check note1 Keep final organic solvent concentration low (typically <1%) to avoid affecting biological assays.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aid Dissolution: If the compound does not dissolve readily, gentle warming (to 37°C) or sonication can be applied.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer to achieve the desired final concentration.

  • Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent in your assay is low enough (typically below 1%, and ideally below 0.5%) to not interfere with the biological system.[8]

Q2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this issue:

1. Co-solvents:

The addition of a co-solvent to the aqueous buffer can increase the solubility of lipophilic compounds.[5][9] Co-solvents work by reducing the polarity of the aqueous medium.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[7]

  • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-10%) of the co-solvent before adding the compound's stock solution. The optimal percentage will need to be determined empirically.

2. Surfactants:

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

  • Common Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological assays due to their relatively low toxicity.

  • Protocol: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your aqueous buffer.

3. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Protocol: The compound can be formulated with cyclodextrins by co-lyophilization or by simply adding the cyclodextrin to the aqueous buffer.

Troubleshooting Flowchart for Precipitation Issues:

G start Precipitation Observed Upon Dilution q_dmso Is final DMSO concentration >1%? start->q_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. q_dmso->reduce_dmso Yes q_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. q_dmso->q_cosolvent No reduce_dmso->q_cosolvent add_surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) to the formulation. q_cosolvent->add_surfactant Still Precipitates success Compound Solubilized q_cosolvent->success Resolved use_cd Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. add_surfactant->use_cd Still Precipitates add_surfactant->success Resolved use_cd->success Resolved

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH modification can be a powerful tool if the molecule has ionizable groups. The indolin-2-one structure contains an amide proton on the nitrogen atom within the five-membered ring. The pKa of this proton will determine its ionization state at different pH values.

  • Weakly Acidic or Basic Nature: Many indolinone derivatives can act as weak acids or bases.[8]

  • Determining the pKa: The pKa of this compound is predicted to be around 13.95.[10] This suggests that it is a very weak acid.

  • Strategy: For a weakly acidic compound, increasing the pH of the solution will lead to deprotonation, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH would increase solubility.[8] Given the high predicted pKa, significant pH elevation would be required, which may not be compatible with many biological assays. However, for chemical reactions or other non-biological applications, this can be a viable strategy.

Experimental Protocol for pH Adjustment:

  • Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 9.0, if compatible with your experiment).

  • Attempt to dissolve the compound in each buffer.

  • Observe the solubility at each pH to determine the optimal condition.

Q4: Are there any other techniques I can use to improve solubility?

A4: Several other advanced techniques can be employed, particularly during formulation development.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[4][9] Techniques like micronization and nanosuspension can be used.[5][7]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[5] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.

  • Prodrugs: Chemical modification of the molecule to create a more soluble prodrug that is converted to the active compound in vivo is another strategy.[6]

  • Nanotechnology: Formulating the compound into nanoparticles can significantly improve solubility and dissolution rate.[6]

Summary of Solubility Enhancement Techniques

TechniquePrincipleCommon Reagents/Methods
Organic Solvents Dissolving the compound in a water-miscible organic solvent to create a stock solution.DMSO, Ethanol, Methanol
Co-solvents Reducing the polarity of the aqueous medium.[7][9]PEG 400, Propylene Glycol
Surfactants Forming micelles to encapsulate the hydrophobic compound.Tween® 80, Polysorbate 80
Cyclodextrins Forming inclusion complexes with the compound.[4]HP-β-CD
pH Adjustment Ionizing the compound to a more soluble form.[8]Buffers of varying pH
Particle Size Reduction Increasing the surface area to enhance dissolution rate.[4][9]Micronization, Nanosuspension

Concluding Remarks

The solubility of this compound is a manageable challenge with the right scientific approach. By understanding the physicochemical properties of the compound and systematically applying the techniques outlined in this guide, researchers can achieve reliable and reproducible results. Always begin with the simplest methods, such as preparing a stock solution in an organic solvent, before moving to more complex formulation strategies. Careful consideration of the experimental context, particularly for biological assays, is paramount to ensure that the chosen solubilization method does not interfere with the results.

References

Technical Support Center: Synthesis of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)indolin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The indolin-2-one scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The addition of a hydroxymethyl group at the 5-position provides a crucial handle for further functionalization, enhancing properties like solubility or enabling the exploration of new binding interactions.[4][5]

However, even seemingly straightforward transformations can present challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic route for higher yield and purity.

Primary Synthetic Pathway: An Overview

The most common and direct laboratory-scale synthesis of this compound involves the selective reduction of the aldehyde functionality of a suitable precursor, typically 5-formylindolin-2-one. This approach is favored for its high atom economy and the general commercial availability of the starting material.

SynthesisWorkflow SM 5-formylindolin-2-one Reduction Selective Reduction (e.g., NaBH4, MeOH/DCM) SM->Reduction Workup Aqueous Work-up (Quenching & Extraction) Reduction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification FP This compound Purification->FP

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide: Common Experimental Issues

Q1: My final yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem that can originate from the starting materials, reaction conditions, or product isolation. Let's break down the critical checkpoints.

A1: Causality and Solutions

  • Purity of Starting Material (5-formylindolin-2-one): Impurities in your starting aldehyde can act as catalyst poisons or introduce side reactions that consume your reducing agent.

    • Validation: Always verify the purity of your 5-formylindolin-2-one via ¹H NMR and melting point analysis before starting. If significant impurities are detected, purify it by recrystallization or column chromatography.

  • Choice and Handling of Reducing Agent: The efficiency of the reduction is paramount. Sodium borohydride (NaBH₄) is the most common reagent for this transformation due to its selectivity for aldehydes over the lactam carbonyl.

    • Expertise: NaBH₄ is moisture-sensitive and degrades over time, losing its hydride activity. Always use a fresh bottle or a properly stored (desiccated) batch. For sluggish reactions, consider more powerful agents, but be aware of their reduced selectivity (see table below).

    • Trustworthiness: A common mistake is using a stoichiometric amount of NaBH₄. Due to potential degradation and reaction with protic solvents, a slight excess (1.5 to 2.0 equivalents) is recommended to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role.

    • Temperature Control: The reduction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to byproduct formation.

    • Solvent System: A mixture of a solvent that dissolves the indolinone (like Dichloromethane - DCM or THF) and a protic solvent that activates the borohydride (like Methanol - MeOH) is often ideal. The methanol should be added slowly to the reaction mixture at 0 °C to avoid an overly vigorous reaction.

  • Inefficient Work-up and Extraction: The product, containing a hydroxyl group, has moderate polarity.

    • Quenching: After the reaction is complete, it must be carefully quenched to destroy excess NaBH₄. Slow addition of dilute acid (e.g., 1M HCl) or saturated ammonium chloride solution at 0 °C is standard.

    • Extraction: Due to the product's polarity, a more polar extraction solvent like ethyl acetate (EtOAc) is often more effective than DCM. Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer.

Table 1: Comparison of Common Reducing Agents

Reducing AgentProsConsTypical Conditions
Sodium Borohydride (NaBH₄) Selective for aldehydes/ketones, safe, inexpensive.Slower, sensitive to moisture.1.5-2.0 eq., MeOH/DCM, 0 °C to RT.
Lithium Borohydride (LiBH₄) More reactive than NaBH₄.Also moisture-sensitive, can reduce esters.1.5 eq., THF or Et₂O, 0 °C to RT.
Catalytic Hydrogenation (H₂, Pd/C) "Green" reagent, high yield.Requires specialized equipment (hydrogenator), may reduce other functional groups.[6]H₂ (1 atm or higher), Pd/C (5-10 mol%), EtOH or EtOAc, RT.
Q2: My reaction stalls and doesn't go to completion. How can I troubleshoot an incomplete reaction?

An incomplete reaction, easily identified by a persistent starting material spot on a TLC plate, is a common frustration. This flowchart provides a logical diagnostic sequence.

A2: Diagnostic Workflow

TroubleshootingStalledReaction Start Reaction Stalled (TLC shows SM) CheckReagent Is NaBH4 fresh and from a sealed container? Start->CheckReagent AddMore Add another 0.5 eq. of NaBH4 at 0 °C CheckReagent->AddMore No CheckSolvent Was the solvent anhydrous? CheckReagent->CheckSolvent Yes Success Reaction Complete AddMore->Success UseDry Repeat reaction with freshly dried solvents CheckSolvent->UseDry No CheckTemp Was the reaction allowed to warm to RT? CheckSolvent->CheckTemp Yes UseDry->Success WarmGently Stir at RT for an additional 2-4 hours CheckTemp->WarmGently No CheckTemp->Success Yes WarmGently->Success

Caption: Troubleshooting decision tree for an incomplete reduction reaction.

  • Reagent Inactivity: As mentioned, NaBH₄ is the most common culprit. If adding more reagent pushes the reaction to completion, your initial batch was likely partially deactivated.[7]

  • Moisture Contamination: Borohydrides react with water. If your solvents are not dry, a significant portion of the reagent will be consumed non-productively.[8]

  • Insufficient Activation: For NaBH₄, a protic solvent like methanol is required to enhance its reducing power. If you are using an aprotic solvent like THF alone, the reaction may be exceedingly slow.

Q3: I see multiple spots on my crude TLC plate. What are the likely impurities and how can I avoid them?

A3: Identifying and Preventing Side Products

Besides unreacted starting material, the most common impurity is often related to the work-up or stability of the product.

  • Boronate Esters: During the reaction in methanol, transient boronate esters can form. If the acidic work-up is incomplete, these may persist.

    • Prevention & Cure: Ensure the pH of the aqueous layer is acidic (pH ~5-6) during work-up for a sufficient amount of time to hydrolyze these species. If you suspect their presence in the crude product, redissolving in EtOAc and washing again with dilute HCl can help.

  • Dimerization/Oligomerization: Although less common under these mild conditions, indolinone scaffolds can be sensitive to harsh pH.

    • Prevention: Avoid strongly acidic or basic conditions during work-up and purification. Neutralize the reaction mixture carefully and avoid letting it sit for extended periods at extreme pH values.

  • N-Alkylation (if using other reagents): If alternative synthetic routes are used, such as protecting the nitrogen with a group like benzyl (Bn) and then deprotecting, incomplete deprotection can lead to N-substituted impurities.[9][10] This highlights the importance of choosing an appropriate and cleanly removable protecting group if one is deemed necessary.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the N-H of the indolinone lactam during the reduction? A: Generally, no. The lactam amide is significantly less reactive than the aromatic aldehyde. Sodium borohydride is highly selective for aldehydes and ketones and will not reduce the lactam under standard conditions.[11] Applying a protecting group would add unnecessary steps to the synthesis.[6]

Q: What is the best TLC solvent system to monitor the reaction? A: A mixture of ethyl acetate and hexanes is an excellent choice. The starting material (5-formylindolin-2-one) is more nonpolar than the product. A good starting point is 50-70% Ethyl Acetate/Hexanes. The product, this compound, will have a lower Rf value than the starting aldehyde due to the polarity of the hydroxyl group.

Q: How should I purify the final product? A: The product is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or isopropanol. If chromatography is necessary, use a silica gel column with an ethyl acetate/hexanes gradient. The polarity of the product means it can streak on silica; adding 1% methanol to the mobile phase can sometimes improve peak shape.

Benchmark Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Objective: To synthesize this compound via sodium borohydride reduction of 5-formylindolin-2-one.

Materials:

  • 5-formylindolin-2-one (1.0 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-formylindolin-2-one (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature reaches 0 °C.

  • Reagent Addition: Slowly add methanol (equivalent volume to the DCM) to the suspension. Then, add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 70% EtOAc/Hexanes) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄. Continue adding until gas evolution ceases and the pH of the aqueous phase is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., hot isopropanol or EtOAc/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

Technical Support Center: Purification of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Hydroxymethyl)indolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Understanding the Molecule: Key Physicochemical Properties

This compound is a light yellow to yellow solid with a molecular weight of 163.17 g/mol .[1] Its structure, featuring a polar lactam and a hydroxymethyl group, alongside a relatively nonpolar indolinone core, dictates its solubility and stability profile. Successful purification hinges on understanding and manipulating these properties.

PropertyValue/DescriptionSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Appearance Light yellow to yellow solid[1]
Storage Temperature Room temperature[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges stem from its amphiphilic nature, potential for thermal and pH-mediated degradation, and the presence of structurally similar impurities from its synthesis. Key issues include co-elution of impurities during chromatography, yield loss during recrystallization, and degradation of the molecule during purification and storage.

Q2: What are the likely impurities I might encounter?

While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted indolin-2-ones can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Over-oxidation products: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid under certain conditions.

  • Dimerization/Polymerization products: Indole derivatives can be susceptible to polymerization, especially under acidic conditions.

  • Side-reaction products: Depending on the specific reagents and conditions used, various side reactions can lead to structurally related impurities.

Q3: How should I store purified this compound to ensure its stability?

Based on the general stability of indole derivatives, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2]

Q4: Can I use normal phase chromatography for purification?

Yes, normal phase silica gel column chromatography is a suitable method for the purification of this compound. The polarity of the molecule allows for good separation from less polar impurities using solvent systems like ethyl acetate/hexane.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation During Column Chromatography

Symptom: Your compound co-elutes with impurities, resulting in broad or overlapping peaks in your fractions.

Causality: The polarity of your solvent system may not be optimal to resolve your target compound from impurities with similar polarities.

Solutions:

  • Optimize the Solvent System:

    • Initial System: Start with a solvent system of moderate polarity, such as 30-50% ethyl acetate in hexane.

    • Fine-tuning: Gradually adjust the polarity. If your compound elutes too quickly with impurities, decrease the percentage of the more polar solvent (ethyl acetate). If it remains on the column, slowly increase the polarity.

    • Ternary Systems: Consider adding a small percentage (1-2%) of a third solvent, like methanol or dichloromethane, to modulate the selectivity of the separation.

  • Use a Different Stationary Phase:

    • If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded phase (e.g., diol, amino) column, which may offer different selectivity.

  • Employ a Step-Gradient Elution:

    • Start with a low polarity mobile phase to elute non-polar impurities.

    • Incrementally increase the polarity of the mobile phase to elute your compound, leaving more polar impurities on the column.

G start Crude Product tlc Analyze by TLC with Ethyl Acetate/Hexane start->tlc streak Streaking or Poor Separation tlc->streak Problem good_sep Good Separation tlc->good_sep Success adjust_polarity Adjust Solvent Polarity streak->adjust_polarity column Run Column Chromatography good_sep->column adjust_polarity->tlc add_modifier Add Modifier (e.g., MeOH) adjust_polarity->add_modifier If still poor add_modifier->tlc pure Pure Product column->pure

Caption: Decision workflow for optimizing column chromatography.

Problem 2: Low Recovery or Oiling Out During Recrystallization

Symptom: You experience significant product loss in the mother liquor, or your compound precipitates as an oil instead of crystals.

Causality: The chosen solvent system may be too good a solvent for your compound at room temperature, or the cooling process is too rapid. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent.

Solutions:

  • Selecting the Right Solvent System:

    • Ideal Properties: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

    • Recommended Solvents to Screen: Based on the polarity of this compound, consider the following single or mixed solvent systems:

      • Ethanol or Methanol (for potentially higher solubility)

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Acetone/Water

  • Experimental Protocol for Solvent Screening:

    • Place a small amount of your crude material in several test tubes.

    • To each tube, add a different solvent dropwise while heating gently until the solid dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent system yields the best crystal formation and minimal dissolved solid.

  • Preventing "Oiling Out":

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.

    • Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Use a More Polar Solvent: If oiling out persists, try a more polar solvent system in which the compound is less soluble.

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystals Form ice_bath->crystals Success oil Oils Out ice_bath->oil Problem filter Filter and Dry Crystals crystals->filter reheat Reheat to Dissolve oil->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool_again Cool Slowly Again add_solvent->slow_cool_again slow_cool_again->ice_bath pure Pure Product filter->pure

Caption: Troubleshooting workflow for recrystallization.

Problem 3: Product Degradation During Purification or Storage

Symptom: You observe the appearance of new, more polar spots on your TLC plate after purification or during storage. The color of your material darkens over time.

Causality: this compound, like other indole derivatives, can be sensitive to heat, light, acid, and oxidation. The hydroxymethyl group can also be susceptible to oxidation.

Solutions:

  • Minimize Heat Exposure:

    • When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature below 40 °C.

    • Avoid prolonged heating during recrystallization.

  • Control pH:

    • Ensure that any aqueous solutions used during workup are neutral or slightly basic.

    • If using silica gel for chromatography, which can be slightly acidic, consider neutralizing it by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column.

  • Protect from Light and Air:

    • Conduct purification steps, especially column chromatography, with the column wrapped in aluminum foil.

    • Store the purified compound in an amber vial under an inert atmosphere (argon or nitrogen).

  • Stability-Indicating HPLC Analysis:

    • Develop a simple reverse-phase HPLC method to monitor the purity of your compound over time. This can help you identify the onset of degradation and assess the effectiveness of your storage conditions. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

References

Technical Support Center: Reaction Monitoring for 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 5-(Hydroxymethyl)indolin-2-one. This molecule, with its polar hydroxymethyl group and heterocyclic indolinone core, presents unique challenges and considerations for real-time analysis.[1][2] This guide provides field-proven insights, troubleshooting FAQs, and detailed protocols for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective technique ideal for qualitative reaction monitoring at the bench.[3] It excels at providing a quick snapshot of the presence of starting materials, intermediates, and products. The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[3]

Frequently Asked Questions & Troubleshooting (TLC)

Q1: My spots are streaking or appearing as elongated tails. What's wrong?

A: This is one of the most common issues in TLC and can stem from several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[4][5] The stationary phase becomes saturated, leading to poor separation and streaking.

    • Solution: Dilute your reaction sample (e.g., 1 mg in 1 mL of a volatile solvent like ethyl acetate) and re-spot.[5] You can also spot multiple times in the same location, allowing the solvent to dry completely between applications, to apply more mass without overloading a large area.[6]

  • Compound Polarity/Acidity: this compound has both a weakly acidic N-H proton and a polar alcohol group. These can interact strongly with the acidic silica gel stationary phase, causing tailing.[5]

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic or polar compounds, adding 0.1–2.0% acetic or formic acid can help by protonating the analyte and reducing its interaction with the silica.[4][7]

  • Inappropriate Solvent System: If the mobile phase is not strong enough to move the compound efficiently, it can lead to streaking.[6]

    • Solution: Increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%.

Q2: How do I choose the right mobile phase (solvent system) to start with?

A: Mobile phase selection is a process of optimizing the polarity to achieve good separation. The goal is to have the Rf (retention factor) values for your compounds of interest between 0.15 and 0.85.[7]

  • Start Simple: A 1:1 mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is a classic starting point.[7]

  • Adjust Polarity:

    • If spots remain at the baseline (Rf is too low), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[4]

    • If spots run with the solvent front (Rf is too high), the mobile phase is too polar. Decrease the proportion of the polar solvent.[4]

  • Consider the Compound: this compound is a relatively polar molecule. Systems like ethyl acetate/hexanes, or for more polar products, methanol/dichloromethane (DCM), are excellent choices.[7] A documented synthesis of a similar compound, 3-hydroxy-3-(nitromethyl)indolin-2-one, used a 3:7 mixture of ethyl acetate and hexane as the eluent.[8]

Compound Polarity Suggested Starting Solvent Systems Modifier (If Needed)
Non-polar5-20% Ethyl Acetate / HexanesN/A
Moderately Polar30-70% Ethyl Acetate / Hexanes0.5% Acetic Acid
Polar100% Ethyl Acetate or 2-10% Methanol / DCM0.5% Acetic Acid

Q3: I can't see any spots on my plate after running and visualizing under UV light. What should I do?

A: This can be frustrating but is usually solvable.

  • Not UV-Active: While the indolinone core is UV-active, your starting material or product might have a very weak chromophore, or its concentration might be too low.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable functional groups, like the alcohol in this compound. Vanillin stains can also give a wide range of colors for different functional groups.[4]

  • Sample Too Dilute: The concentration of your analyte may be below the limit of detection.[5][6]

    • Solution: Try concentrating your sample or spotting multiple times in the same location, ensuring the spot is dry between applications.[6]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[5][6]

    • Solution: Always ensure the spotting line is well above the solvent level in the chamber.

Protocol: Standard TLC Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting:

    • Dissolve a tiny amount of your starting material (SM) and any co-reagents in a volatile solvent to create reference solutions.

    • Dip a capillary spotter into your reaction mixture (RM) and gently touch it to the origin on the plate. Keep the spot as small as possible.

    • On the same plate, spot your starting material (SM) reference.

    • Create a "co-spot" (C) by spotting the SM directly on top of a dried RM spot. This is critical for confirming if the starting material is consumed.[9]

  • Development: Place the plate in a TLC chamber containing the chosen mobile phase. Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Completion: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (typically at 254 nm). Circle any visible spots with a pencil.

    • If needed, dip the plate into a chemical staining solution (e.g., potassium permanganate) and gently heat with a heat gun until spots appear.

  • Interpretation: Compare the spots in the RM lane to the SM and co-spot lanes. The disappearance of the SM spot and the appearance of a new spot (the product) indicate reaction progress.

TLC Troubleshooting Workflow

Caption: A workflow for troubleshooting common TLC analysis issues.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS offers quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. It separates components chromatographically before detecting them with a mass spectrometer. For a polar molecule like this compound, reversed-phase (RP) chromatography is the standard approach.[10]

Frequently Asked Questions & Troubleshooting (LC-MS)

Q1: What are the best starting conditions for an LC-MS method for this compound?

A: For a polar, ionizable molecule, a reversed-phase C18 column is a robust starting point.[11][12] The mobile phase should be compatible with mass spectrometry, meaning it must be volatile.[13]

  • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 2.5-5 µm particle size) is suitable. For highly polar compounds, a C18 column designed for aqueous compatibility (like an AQ-type or polar-endcapped column) can prevent phase collapse.[12][14]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid

    • Rationale: Formic acid is a volatile modifier that acidifies the mobile phase.[13] This protonates the analyte, promoting better retention on the RP column and enhancing ionization for positive-ion mode mass spectrometry.[12]

  • Gradient: Start with a fast "scouting" gradient, such as 5% to 95% B over 5-10 minutes. This will help determine the approximate organic solvent percentage needed to elute your compound.[12]

  • Ionization: Electrospray Ionization (ESI) is the standard for this type of molecule.[15] Given the presence of a nitrogen atom in the indolinone ring, it is likely to ionize well in positive mode (ESI+), forming the [M+H]⁺ ion. The expected mass would be 164.18 m/z for the protonated molecule (C₉H₉NO₂ + H⁺).[1]

Q2: My peak shape is poor (tailing or fronting). How can I improve it?

A: Poor peak shape in LC-MS often points to secondary interactions or mismatched solvent conditions.

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen of the indolinone, causing peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). This keeps the analyte protonated and minimizes interactions with silanols. Using a high-quality, end-capped column also reduces this effect.

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger (more organic) than the initial mobile phase conditions can cause distorted peaks.

    • Solution: Dissolve your sample in a solvent that is as close as possible to the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile) or in 100% water if solubility permits.

Q3: I'm not detecting my compound in the mass spectrometer. What are the possible reasons?

A: Lack of signal can be an instrument issue or a chemistry issue.

  • Incorrect Ionization Mode: You may be looking in the wrong mode (negative vs. positive).

    • Solution: Run the analysis in both ESI positive and ESI negative modes to see which provides a better signal. For indolinones, positive mode is typically preferred.[16]

  • Poor Ionization: The molecule may not be ionizing efficiently under the current conditions.

    • Solution: Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[13] Ensure a volatile modifier like formic acid (for ESI+) or ammonium hydroxide (for ESI-) is present in the mobile phase.[13]

  • Analyte Instability: The compound might be degrading in the ion source or during the analysis.[17]

    • Solution: Check for in-source fragmentation by looking for expected fragment ions in the full scan data. Reducing the source temperature or fragmentor voltage may help.

Protocol: Basic LC-MS Reaction Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) in the initial mobile phase solvent (e.g., 95:5 Water/ACN with 0.1% Formic Acid).

  • Instrument Setup:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for several column volumes.

    • Set up the MS to acquire data in full scan mode (e.g., m/z 100-500) in ESI positive polarity.

  • Injection: Inject 1-5 µL of the diluted sample.

  • Data Acquisition: Run the gradient method.

  • Data Analysis:

    • Generate the Total Ion Chromatogram (TIC).

    • Extract the ion chromatogram for the expected mass of your starting material and product. For this compound, this would be the [M+H]⁺ ion at m/z 164.18.

    • Integrate the peak areas to determine the relative amounts and calculate the percent conversion of your starting material.

LC-MS Method Development Logic

LCMS_Method_Dev Analyte Analyte: this compound (Polar, Ionizable) Technique Choose Technique: Reversed-Phase LC Analyte->Technique Column Select Column: Aqueous-compatible C18 Technique->Column MobilePhase Select Mobile Phase: Water/ACN + 0.1% Formic Acid Technique->MobilePhase Ionization Select Ionization: ESI Positive Mode ([M+H]+) Technique->Ionization Gradient Develop Gradient: Start with fast scout (5-95% B) Column->Gradient MobilePhase->Gradient Ionization->Gradient Optimization Optimize Gradient->Optimization GoodPeak Good Peak Shape & Sensitivity? Optimization->GoodPeak GoodPeak->Column No (Poor Retention) -> Try Polar-Endcapped GoodPeak->MobilePhase No (Tailing) -> Check pH/Modifier FinalMethod Final Method GoodPeak->FinalMethod Yes

Caption: Decision tree for developing an LC-MS method for a polar compound.

References

Technical Support Center: Catalyst Selection for 5-(Hydroxymethyl)indolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)indolin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of Nintedanib.[1][] The successful synthesis of this molecule hinges on the selective reduction of its precursor, 5-formylindolin-2-one. The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, avoiding common pitfalls such as over-reduction or incomplete conversion.

This document provides a series of frequently asked questions (FAQs) for initial guidance, followed by in-depth troubleshooting guides for common experimental challenges. We will explore the causality behind protocol choices, ensuring you are equipped not just with steps to follow, but with the scientific rationale to adapt and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection Primer

This section addresses high-level questions to guide your initial strategy for the reduction of 5-formylindolin-2-one.

Q1: What are the principal catalytic or reagent-based methods for synthesizing this compound?

The most direct and common route is the chemoselective reduction of the aldehyde group of 5-formylindolin-2-one. The primary challenge is to reduce the aldehyde without affecting the lactam (amide) carbonyl or the aromatic ring. The two most industrially and academically relevant methods are:

  • Hydride Reduction: Using stoichiometric reducing agents like Sodium Borohydride (NaBH₄). This is technically a reagent-based reduction, but it's the benchmark method for this specific transformation due to its high chemoselectivity.[3]

  • Catalytic Hydrogenation: Employing molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, most commonly Palladium on Carbon (Pd/C).[4]

Q2: What are the most critical factors when choosing between Sodium Borohydride (NaBH₄) and Catalytic Hydrogenation (e.g., Pd/C)?

The decision involves a trade-off between selectivity, operational complexity, scale, and potential side reactions.

  • Chemoselectivity: NaBH₄ is a mild reducing agent and is highly selective for aldehydes and ketones. It will not reduce the more stable lactam carbonyl in the indolinone ring, making it an excellent choice for this specific substrate.[3] Catalytic hydrogenation with Pd/C can, under harsh conditions (high pressure or temperature), lead to hydrogenolysis, where the newly formed benzyl alcohol is further reduced to a methyl group.[4]

  • Operational Simplicity & Safety: NaBH₄ reductions are typically performed at atmospheric pressure in standard glassware, often using protic solvents like ethanol or methanol. Catalytic hydrogenation requires specialized high-pressure equipment (e.g., a Parr shaker) to handle flammable hydrogen gas, which adds complexity and safety considerations.[3]

  • Scale and Economics: For large-scale industrial processes, catalytic hydrogenation can be more atom-economical and cost-effective, as it uses inexpensive hydrogen gas and the catalyst can often be recycled. Hydride reagents are consumed stoichiometrically and can be more expensive at scale.[5]

  • Workup and Isolation: NaBH₄ reductions require a careful quenching step and often an acidic workup to hydrolyze borate ester intermediates. Heterogeneous catalysts like Pd/C are simply filtered off, which can simplify product isolation, provided the catalyst does not present filtration challenges.

Q3: Are there alternative "next-generation" catalytic systems for this transformation?

Yes, several other systems can be employed, though they are less common for this specific substrate than NaBH₄ or Pd/C. These are often explored to overcome specific challenges like catalyst poisoning or to find milder, more sustainable conditions.

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or isopropanol, to transfer hydrogen to the substrate in the presence of a transition metal catalyst (e.g., palladium or ruthenium complexes).[5] This avoids the need for high-pressure H₂ gas.

  • Alternative Heterogeneous Catalysts: Research has shown that other supported metal catalysts, such as Ru-based or Pt-based systems, can be used.[4] Additionally, encapsulated catalysts like Pd(0)EnCat™ 30NP have demonstrated high selectivity in reducing aromatic aldehydes with minimal hydrogenolysis.[4]

  • Hydroboration: Cobalt-pincer complexes can catalyze the reduction of aldehydes using pinacolborane under mild conditions, offering high functional group tolerance.[6]

Section 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My reaction shows low yield and/or incomplete conversion of the starting 5-formylindolin-2-one.

Scenario A: Using Sodium Borohydride (NaBH₄)
  • Probable Cause 1: Degraded Reagent. NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power.

    • Solution: Use a freshly opened bottle of NaBH₄ or a sample that has been stored correctly in a desiccator. Perform a test reaction on a simple substrate like benzaldehyde to confirm the reagent's activity.

  • Probable Cause 2: Insufficient Stoichiometry. While the reaction stoichiometry is 4:1 (aldehyde:NaBH₄), borate ester intermediates can consume additional hydride.

    • Solution: It is common practice to use a slight excess of NaBH₄, typically 1.1 to 1.5 molar equivalents relative to the aldehyde, to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and add small portions of NaBH₄ if the reaction stalls.

  • Probable Cause 3: Low Reaction Temperature. While the reaction is often run at 0 °C to control exothermicity, very low temperatures can slow the reaction rate significantly.

    • Solution: Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours to ensure completion.

Scenario B: Using Catalytic Hydrogenation (Pd/C)
  • Probable Cause 1: Inactive Catalyst. The palladium catalyst may be poisoned or deactivated. Sulfur-containing compounds are common poisons. The catalyst may also be "spent" from previous use.

    • Solution: Use a fresh batch of catalyst from a reliable supplier. Ensure all glassware is scrupulously clean and solvents are of high purity. If the starting material originates from a synthetic route involving sulfur reagents, purification before hydrogenation is critical.

  • Probable Cause 2: Insufficient Hydrogen Pressure or Poor Mixing. The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing or low H₂ pressure can limit the availability of hydrogen at the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended. Check the H₂ source and regulators to confirm the target pressure is maintained throughout the reaction. For bench-scale reactions, a balloon of H₂ may not be sufficient; a pressurized vessel is recommended.

  • Probable Cause 3: Poor Solvent Choice. The solubility of the starting material and the interaction of the solvent with the catalyst surface are critical.

    • Solution: Solvents like Ethyl Acetate (EtOAc), Ethanol (EtOH), or Tetrahydrofuran (THF) are commonly effective. Ensure the 5-formylindolin-2-one is fully dissolved. Sometimes, adding a co-solvent like a small amount of acetic acid can activate the catalyst, but this must be done cautiously as it can promote side reactions.

Problem 2: I am observing significant formation of an unknown impurity, particularly a less polar spot by TLC.

  • Probable Cause: Hydrogenolysis (Over-reduction). This is the most common side reaction in the catalytic hydrogenation of benzylic alcohols. The desired 5-(hydroxymethyl) group is further reduced to a 5-methyl group. This is more likely to occur with Pd/C catalysts, especially under prolonged reaction times, higher temperatures, or acidic conditions.[4]

    • Solution 1 (Optimize Conditions): Reduce the reaction time. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid excessive temperatures and pressures.

    • Solution 2 (Change Catalyst): Switch to a more selective catalyst system. Palladium on Calcium Carbonate (Pd/CaCO₃) or specialized catalysts like Pd(0)EnCat™ are reported to give better selectivities and reduce the risk of hydrogenolysis compared to standard Pd/C.[4]

    • Solution 3 (Switch Method): If hydrogenolysis remains a persistent issue, switching to the NaBH₄ reduction method is the most reliable way to avoid this specific side product.

Problem 3: I have difficulty with post-reaction workup and product isolation.

Scenario A: After Catalytic Hydrogenation
  • Probable Cause: Catalyst Fines. Very fine particles of the carbon-supported catalyst can pass through standard filter paper, contaminating the product.

    • Solution: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filter bed that effectively traps the catalyst particles. Ensure the pad is washed with fresh solvent to recover all the product.

Scenario B: After NaBH₄ Reduction
  • Probable Cause: Stable Borate Esters. The initial product is an alkoxide that forms a complex with boron. Simple evaporation of the solvent will not yield the clean alcohol.

    • Solution: A proper acidic workup is essential. After the reaction is complete, it should be cooled in an ice bath and slowly quenched with an acid (e.g., 1M HCl) until the pH is acidic (~pH 5-6). This hydrolyzes the borate esters and protonates the alcohol. The product can then be extracted into an organic solvent. Be cautious during quenching as hydrogen gas is evolved.

Section 3: Data Summary & Experimental Protocols

Table 1: Comparative Overview of Key Reduction Methods
FeatureSodium Borohydride (NaBH₄)Catalytic Hydrogenation (Pd/C)Transfer Hydrogenation
Role Stoichiometric ReagentHeterogeneous CatalystHomogeneous/Heterogeneous Catalyst
Hydrogen Source Hydride Ion (H⁻)Molecular Hydrogen (H₂)Formic Acid, Isopropanol, etc.
Typical Conditions 0 °C to RT, atmospheric pressureRT to 50 °C, 1-4 bar H₂40-100 °C, atmospheric pressure
Common Solvents Methanol, EthanolEthyl Acetate, THF, EthanolIsopropanol, Acetonitrile
Key Advantage Excellent Chemoselectivity, simple setup.[3]Atom economical, easy catalyst removal.Avoids high-pressure H₂ gas.[5]
Key Disadvantage Stoichiometric waste, requires quench.Risk of hydrogenolysis, requires pressure setup.[4]Higher temperatures, catalyst/ligand cost.
Best For High-purity lab scale, complex molecules.Large-scale synthesis, cost-efficiency.When high-pressure H₂ is not feasible.
Protocol 1: Synthesis via Sodium Borohydride (NaBH₄) Reduction

This protocol is a representative method and should be adapted based on specific substrate batches and lab conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylindolin-2-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes), checking for the disappearance of the starting aldehyde.

  • Quenching & Workup: Once complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7). Vigorous gas evolution will occur.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis via Catalytic Hydrogenation with 10% Pd/C

Safety Warning: This procedure involves flammable hydrogen gas and should only be performed in a well-ventilated fume hood using appropriate pressure-rated equipment.

  • Preparation: To a high-pressure reaction vessel (e.g., Parr bottle), add 5-formylindolin-2-one (1.0 eq) and a suitable solvent such as ethyl acetate or ethanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol% of palladium relative to the substrate.

  • Inerting: Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 3-4 bar or ~50 psi).

  • Reaction: Place the vessel on a shaker or use vigorous overhead stirring to ensure the catalyst remains suspended. Allow the reaction to proceed at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the pressure gauge. The reaction is complete when uptake ceases.

  • Workup: Carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Section 4: Visualizing the Process

Diagram 1: Synthetic Pathways to this compound

G cluster_start Precursor cluster_product Product cluster_methods Precursor 5-Formylindolin-2-one M1 Hydride Reduction (NaBH₄) Precursor->M1 MeOH, 0°C to RT M2 Catalytic Hydrogenation (H₂, Pd/C) Precursor->M2 EtOAc, H₂ (3 bar) M3 Transfer Hydrogenation (HCOOH, Pd cat.) Precursor->M3 Solvent, H-donor Product This compound M1->Product High Selectivity M2->Product Side_Product 5-Methylindolin-2-one (Hydrogenolysis Side Product) M2->Side_Product Potential Over-reduction M3->Product

Caption: Key synthetic routes from the aldehyde precursor.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Problem: Low Yield / Incomplete Conversion Method Which method was used? Start->Method NaBH4_Check Check NaBH₄ Quality & Stoichiometry Method->NaBH4_Check NaBH₄ PdC_Check Check Catalyst Activity & H₂ Pressure Method->PdC_Check Pd/C NaBH4_Cause Cause: Degraded Reagent or Insufficient Molar Eq. NaBH4_Check->NaBH4_Cause Issue Found NaBH4_Solution Solution: Use fresh NaBH₄ (1.2-1.5 eq). Monitor by TLC. NaBH4_Cause->NaBH4_Solution PdC_Cause Cause: Poisoned Catalyst or Poor H₂ Mass Transfer PdC_Check->PdC_Cause Issue Found PdC_Solution Solution: Use fresh catalyst. Ensure vigorous mixing & stable H₂ pressure. PdC_Cause->PdC_Solution

Caption: Decision tree for diagnosing low yield issues.

Conclusion

The synthesis of this compound is a fundamental transformation that requires careful consideration of chemoselectivity and reaction conditions. For laboratory-scale synthesis where purity and selectivity are paramount, Sodium Borohydride remains the gold standard due to its operational simplicity and predictable outcome. For larger-scale industrial applications, Catalytic Hydrogenation with Pd/C offers economic advantages, but requires rigorous optimization to mitigate the risk of hydrogenolysis. By understanding the underlying principles of each method and anticipating potential challenges, researchers can confidently select and execute the optimal strategy for their specific needs.

References

Technical Support Center: Managing Unexpected Byproducts in Indolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing unexpected byproducts in indolin-2-one reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common and complex side reactions encountered during the synthesis and modification of indolin-2-one scaffolds. As a privileged structure in medicinal chemistry, the successful synthesis of indolin-2-ones is critical for the development of novel therapeutics.[1] This resource provides in-depth, experience-driven advice to help you navigate the intricacies of indolin-2-one chemistry.

I. Frequently Asked Questions (FAQs)

Q1: My reaction of an isatin with an active methylene compound is not clean. What are the likely side products?

A1: This is a common issue. The Knoevenagel condensation between isatins and active methylene compounds is a powerful tool, but several side reactions can occur. The most prevalent byproducts are often dimers or trimers, and sometimes unexpected heterocyclic systems. For instance, the reaction between isatin and indole can lead to the formation of trisindoline.[2] The formation of these byproducts is often catalyzed by acid or base and is influenced by reaction conditions such as temperature and solvent.

Q2: I am observing a byproduct with a mass double that of my expected product. What is it and how can I prevent it?

A2: A byproduct with double the mass of your expected product is likely a dimer. In the context of indolin-2-one chemistry, dimerization can occur through various mechanisms. For example, in reactions involving 3-substituted indolin-2-ones, oxidative dimerization can occur, especially if the reaction is exposed to air for extended periods. To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Additionally, using degassed solvents can help minimize the presence of oxygen.

Q3: My final product seems to have oxidized. How can I identify and prevent this?

A3: Oxidation of the indolin-2-one core is a known issue, particularly at the C3 position, which can lead to the formation of isatin derivatives. This is often promoted by the presence of certain reagents or atmospheric oxygen, especially under harsh reaction conditions (e.g., high temperatures). Identification can be achieved through spectroscopic methods like NMR and mass spectrometry. To prevent oxidation, consider using milder reaction conditions, shorter reaction times, and ensuring an inert atmosphere. The use of antioxidants can also be explored in specific cases.

Q4: I am attempting a substitution reaction on the phenyl ring of the indolin-2-one, but I am getting a mixture of isomers. How can I improve regioselectivity?

A4: Achieving high regioselectivity in electrophilic substitution reactions on the indolin-2-one ring can be challenging due to the activating and directing effects of the lactam and the fused benzene ring. The position of substitution is highly dependent on the nature of the substituent already present on the ring and the reaction conditions. To improve regioselectivity, consider using a directing group or a catalyst that can favor the formation of a specific isomer. A thorough understanding of the electronic properties of your specific indolin-2-one derivative is crucial for predicting and controlling the outcome of these reactions.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered in indolin-2-one reactions.

Issue 1: Formation of Trisindoline and Related Adducts

Symptoms:

  • Presence of a major byproduct with a significantly higher molecular weight than the starting materials.

  • Complex proton NMR spectrum with overlapping aromatic signals.

  • The reaction involves the use of isatin and an indole derivative.

Causality: The acid-catalyzed reaction of isatin with indole is a classic example where a 1:2 adduct, trisindoline, can form.[2] The mechanism involves the initial nucleophilic attack of indole on the protonated C3-carbonyl of isatin, followed by dehydration and a second nucleophilic attack by another indole molecule.[2]

Troubleshooting Workflow:

start Trisindoline byproduct identified step1 Modify Reaction Conditions start->step1 Initial Step step2 Stoichiometric Control step1->step2 If byproduct persists step3 Catalyst Selection step2->step3 Fine-tuning end Minimized Byproduct Formation step3->end Resolution

A workflow for troubleshooting trisindoline formation.

Detailed Steps:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often slow down the rate of the second indole addition relative to the first.

    • Solvent: The choice of solvent can influence the stability of the intermediates. Protic solvents may facilitate the reaction, so consider switching to a less polar, aprotic solvent.

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the reactants. Using a 1:1 ratio of isatin to indole is a logical starting point to favor the formation of the 1:1 adduct.

  • Catalyst Selection:

    • The type and amount of acid catalyst can have a profound impact. Weaker acids or a lower catalyst loading might be sufficient to promote the initial reaction without driving the formation of the trisindoline.

Issue 2: Unidentified Impurities in Crude Product

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Broad or overlapping peaks in the NMR spectrum.

  • Difficulty in purifying the desired product by standard methods like recrystallization or column chromatography.

Causality: The presence of multiple unidentified impurities can arise from various sources, including decomposition of starting materials or products, competing reaction pathways, or the presence of residual reagents or solvents.

Troubleshooting Workflow:

start Multiple unidentified impurities step1 Characterize Impurities start->step1 step2 Optimize Reaction Parameters step1->step2 Based on impurity structure step3 Purification Strategy step2->step3 After re-running reaction end Pure Product Obtained step3->end

A systematic approach to handling multiple impurities.

Detailed Steps:

  • Characterize Impurities:

    • Utilize analytical techniques to identify the impurities. HPLC-MS is particularly powerful for separating and obtaining molecular weights of the components in a mixture.[3] If an impurity is present in a significant amount, preparative HPLC can be used for isolation, followed by structural elucidation using NMR.[4]

  • Optimize Reaction Parameters:

    • Once the structures of the major byproducts are known, you can often deduce their formation mechanism. This knowledge will guide you in modifying the reaction conditions to suppress their formation. For example, if an oxidation product is identified, taking measures to exclude oxygen is a logical next step.

  • Purification Strategy:

    • If byproduct formation cannot be completely suppressed, a robust purification strategy is necessary.

      • Recrystallization: This is an effective method for removing impurities that have different solubility profiles from your product.[5]

      • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.[6]

      • Preparative HPLC: For challenging separations where conventional methods fail.

Data Summary: Common Byproducts and Mitigation Strategies
Byproduct TypeCommon CauseRecommended Mitigation Strategy
Dimer Oxidative coupling, self-condensationRun reaction under inert atmosphere, use degassed solvents.
Trisindoline Acid-catalyzed reaction of isatin with excess indoleControl stoichiometry, use milder acid catalyst, lower temperature.[2]
Oxidized Product (e.g., Isatin) Presence of oxygen, harsh reaction conditionsExclude air, use milder reagents and lower temperatures.
Isomeric Mixture Poor regioselectivity in substitution reactionsUse directing groups, optimize catalyst and reaction conditions.

III. Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol is essential for reactions that are sensitive to air or moisture.

  • Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add anhydrous solvents and reagents via syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC by withdrawing small aliquots with a syringe.

  • Work-up: Quench the reaction under an inert atmosphere before exposing it to air.

Protocol 2: Analytical HPLC-MS for Impurity Profiling

This protocol provides a general method for analyzing the composition of a crude reaction mixture.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient could be from 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) to 5% water and 95% acetonitrile over 15-20 minutes.

  • Detection: Use a diode array detector (DAD) to obtain UV spectra and a mass spectrometer (MS) to obtain mass-to-charge ratios of the eluting peaks.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative abundance of each component and use the mass spectral data to help identify the impurities.

IV. References

  • The probable mechanism of formation of indolin‐2‐ones. - ResearchGate. --INVALID-LINK--

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC - PubMed Central. --INVALID-LINK--

  • Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed. --INVALID-LINK--

  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. --INVALID-LINK--

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. --INVALID-LINK--

  • How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione - Benchchem. --INVALID-LINK--

  • Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. --INVALID-LINK--

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - NIH. --INVALID-LINK--

  • Techniques and Methods of Identification - ResearchGate. --INVALID-LINK--

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - MDPI. --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - NIH. --INVALID-LINK--

  • Impurity occurrence and removal in crystalline products from process reactions - CORA. --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - NIH. --INVALID-LINK--

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. --INVALID-LINK--

  • How to isolate and purify indolizidine compounds? - ResearchGate. --INVALID-LINK--

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. | Semantic Scholar. --INVALID-LINK--

  • US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents. --INVALID-LINK--

References

Validation & Comparative

"5-(Hydroxymethyl)indolin-2-one" vs other indolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 5-(Hydroxymethyl)indolin-2-one and Other Indolin-2-one Derivatives in Kinase Inhibition

Executive Summary

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of this compound, a derivative with a polar, non-halogenated C5 substituent, against a panel of well-characterized and clinically relevant indolin-2-one analogues. By examining differences in structure, target selectivity, and potency, we aim to elucidate the critical role of substitutions on the oxindole ring and provide a framework for future drug design. This comparison features the multi-targeted inhibitors Sunitinib and Nintedanib, the selective Src family kinase inhibitor SU6656, and the c-Raf inhibitor GW5074, highlighting how subtle molecular changes dictate therapeutic application and biological activity.

The Indolin-2-One Core: A Privileged Scaffold in Kinase Inhibition

The indolin-2-one structure is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile template for the design of protein kinase inhibitors.[1][4] Its core structure acts as an effective mimic of the adenine region of ATP, allowing it to bind to the hinge region of the kinase ATP-binding pocket. This interaction is typically stabilized by hydrogen bonds between the lactam N-H and C=O groups of the indolinone ring and backbone residues of the kinase hinge.[5][6]

The true power of this scaffold lies in the synthetic accessibility of its C3 and C5 positions. Modifications at the C3 position are crucial for determining kinase selectivity and potency, while substitutions at the C5 position significantly influence physicochemical properties like solubility and can form additional interactions within the ATP pocket.[3][4] This modularity has led to the development of a wide array of inhibitors targeting different kinase families, some of which have become cornerstones in cancer therapy and the treatment of fibrotic diseases.[1][7]

Profile of this compound: A Hypothetical Analysis

While this compound is not as extensively studied as its halogenated counterparts, its structure provides a valuable basis for a discussion on structure-activity relationships (SAR).

Structure:

  • Core: Indolin-2-one

  • C5 Substituent: -CH₂OH (Hydroxymethyl group)

Hypothesized Properties based on SAR:

The hydroxymethyl group at the C5 position is a small, polar, and neutral substituent capable of acting as both a hydrogen bond donor and acceptor. This contrasts sharply with the electron-withdrawing halogens (e.g., fluorine in Sunitinib) or bulky hydrophobic groups often found at this position. Introducing a hydroxyl or hydroxymethyl group at the C5 position has been shown in some series to significantly improve inhibitory activity against key angiogenic kinases like VEGFR-2 and PDGFRβ.[3] This enhanced activity may be due to the formation of a new hydrogen bond with amino acid residues in the solvent-exposed region of the ATP-binding site. Furthermore, the increased polarity imparted by the -CH₂OH group could enhance the aqueous solubility of the compound, a critical parameter for drug development.

Comparative Analysis with Key Indolin-2-one Derivatives

To understand the potential role of this compound, we compare it to four well-defined derivatives that illustrate the scaffold's diversity.

Sunitinib: The Multi-Targeted Powerhouse

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1]

  • Key Targets: VEGFRs (1, 2, 3), PDGFRs (α, β), c-KIT, FLT3, RET.[8]

  • Mechanism of Action: Sunitinib competitively binds to the ATP-binding pocket of these kinases, inhibiting tumor angiogenesis and direct tumor cell proliferation.[8]

  • Structural Note: Sunitinib features a fluorine atom at the C5 position. This small, lipophilic, electron-withdrawing group is a common modification in medicinal chemistry to enhance binding affinity and metabolic stability.

Nintedanib: A Triple Angiokinase Inhibitor for Fibrosis

Nintedanib is an intracellular inhibitor targeting multiple tyrosine kinases and is approved for the treatment of idiopathic pulmonary fibrosis (IPF).[7][9]

  • Key Targets: VEGFRs (1, 2, 3), FGFRs (1, 2, 3), and PDGFRs (α, β).[10][11] It also shows activity against Src family kinases like Lck and Lyn.[11]

  • Mechanism of Action: In the context of IPF, Nintedanib interferes with crucial processes in fibrosis, including fibroblast proliferation, migration, and differentiation.[7][11]

  • Structural Note: Nintedanib has a more complex substitution pattern, featuring a methyl-substituted indole ring linked to the core indolinone, demonstrating significant structural deviation from simpler derivatives while maintaining the core scaffold.

SU6656: The Selective Src Family Kinase Inhibitor

SU6656 is a research tool widely used to investigate signaling pathways mediated by Src family kinases.

  • Key Targets: Potent inhibitor of Src, Yes, Lyn, and Fyn.[12][13] It is reported to be selective for Src family kinases over PDGFR.[14]

  • Mechanism of Action: As an ATP-competitive inhibitor, SU6656 allows for the specific dissection of Src-dependent signaling events in cellular processes like proliferation and migration.[14][15]

  • Structural Note: SU6656's structure, with its distinct C3 substituent, confers a high degree of selectivity for the Src kinase family compared to the broader activity profiles of Sunitinib and Nintedanib.

GW5074: The c-Raf Inhibitor with Neuroprotective Effects

GW5074 was initially developed as a potent and selective inhibitor of the c-Raf kinase.

  • Key Target: c-Raf (in vitro IC₅₀ of 9 nM).[16][17][18] It shows high selectivity over other kinases such as CDKs, p38 MAP kinase, and VEGFR2.[17]

  • Mechanism of Action: Interestingly, while it inhibits c-Raf in cell-free assays, in neuronal cultures it can paradoxically activate the Raf-MEK-ERK pathway, leading to neuroprotective effects.[18][19][20]

  • Structural Note: GW5074 features a 5-iodo substitution. The iodine atom is a large halogen that can form significant halogen bonds and hydrophobic interactions within the kinase active site, contributing to its high potency for c-Raf.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory potency (IC₅₀) of the selected indolin-2-one derivatives against their primary kinase targets. This data provides a quantitative basis for comparing their activity and selectivity.

CompoundPrimary Kinase Target(s)IC₅₀ (nM)Reference(s)
Sunitinib VEGFR-210 - 80[8][21]
PDGFRβ2 - 10[8][21]
Nintedanib VEGFR-1 / 2 / 334 / 13 / 13[10][11]
FGFR-1 / 2 / 369 / 37 / 108[10][11]
PDGFRα / β59 / 65[10][11]
SU6656 Src280[12][13]
Yes20[12][13]
Lyn130[12][13]
Fyn170[12][13]
GW5074 c-Raf9[16][17][18]

Experimental Protocols

To ensure the robust evaluation of novel indolin-2-one derivatives, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This biochemical assay is fundamental for determining the direct inhibitory potency of a compound against a purified kinase. A luminescence-based assay measuring ATP consumption is a common, high-throughput method.[22]

Principle: The amount of ATP consumed by the kinase reaction is measured. A potent inhibitor will reduce kinase activity, resulting in less ATP consumption and a higher luminescence signal.[22]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate solvent like DMSO.

  • Reaction Setup: In a 96-well white plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.[23]

  • Initiation: Start the kinase reaction by adding a mixture of the polypeptide substrate (e.g., poly(Glu, Tyr)4:1) and ATP.[23]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.[23]

  • Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts it into a luminescent signal.[22]

  • Measurement: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[22]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on living cells.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) or endothelial cells (e.g., HUVECs) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[26]

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[27]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

RTK_Inhibition RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR-2) RTK->P1 RTK->P2 ADP ADP P1->ADP 3. Autophosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) P2->Downstream Ligand Growth Factor (e.g., VEGF) Ligand->RTK ATP ATP ATP->P1 2. ATP Binding Inhibitor Indolin-2-one Derivative Inhibitor->P1 Inhibition

Caption: Mechanism of RTK inhibition by indolin-2-one derivatives.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of test compound r1 Add compound and master mix to plate p1->r1 p2 Prepare master mix: Kinase, Substrate, Buffer p2->r1 r2 Initiate with ATP r1->r2 r3 Incubate at 30°C r2->r3 d1 Add ADP-Glo™ Reagent to stop reaction r3->d1 d2 Measure Luminescence d1->d2 d3 Calculate % Inhibition and IC50 Value d2->d3

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion and Future Perspectives

The indolin-2-one scaffold remains a cornerstone of modern kinase inhibitor design. This guide highlights the profound impact of substitutions on the core ring, as demonstrated by the diverse activity profiles of Sunitinib, Nintedanib, SU6656, and GW5074. While Sunitinib and Nintedanib leverage multi-targeting for potent anti-angiogenic effects, SU6656 and GW5074 achieve high selectivity for their respective targets.

Based on established structure-activity relationships, this compound emerges as an intriguing candidate for investigation. The presence of a polar, hydrogen-bonding group at the C5 position, in contrast to the more common halogen substituents, suggests the potential for altered kinase selectivity, improved solubility, and novel interactions within the ATP-binding pocket. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its C3-substituted derivatives. Such studies would validate the hypotheses presented here and could uncover novel inhibitors with unique therapeutic potential, further expanding the remarkable utility of the indolin-2-one chemical space.

References

A Comparative Guide to the Biological Activity of 5-(Hydroxymethyl)indolin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of 5-(Hydroxymethyl)indolin-2-one and its analogs. By examining the structure-activity relationships (SAR), this document aims to provide valuable insights for the rational design of novel and more potent drug candidates.

Introduction: The Versatile Indolin-2-one Core

The indolin-2-one core is recognized as a "privileged structure" in drug discovery, primarily due to its ability to interact with a wide range of biological targets, most notably protein kinases.[1][2] Many indolin-2-one derivatives have been developed as potent inhibitors of kinases involved in cancer cell signaling pathways.[3] Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a successful drug based on the indolin-2-one scaffold.[3]

This guide will focus on derivatives functionalized at the 5-position of the indolin-2-one ring, with a particular emphasis on comparing analogs of this compound. We will explore how modifications at this position influence the compound's biological profile, shifting its activity between antiplatelet, anticancer, and kinase inhibitory effects.

The Unique Profile of this compound

While many indolin-2-one derivatives are explored for their anti-cancer properties, this compound has demonstrated a distinct biological activity: the inhibition of platelet aggregation. This effect is mediated through the suppression of thromboxane A2 production and an increase in cyclic AMP (cAMP) levels. This antiplatelet activity suggests a potential therapeutic application in cardiovascular diseases.

Comparative Biological Activity of 5-Substituted Indolin-2-one Analogs

The biological activity of indolin-2-one derivatives is significantly influenced by the nature of the substituent at the 5-position of the oxindole ring. The following sections provide a comparative analysis of various analogs, with a focus on their anticancer and kinase inhibitory activities.

Impact of 5-Halo Substitutions

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at the 5-position has been a common strategy in the design of indolin-2-one-based kinase inhibitors. Generally, these electron-withdrawing groups have been shown to enhance the anticancer activity of the parent compound.[4]

One of the most well-known examples is Sunitinib, which features a fluorine atom at the 5-position. This substitution contributes to its potent inhibition of multiple receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs.[5] Studies have shown that 5-halo substituted indolin-2-ones exhibit potent growth inhibitory activity against various cancer cell lines.[4] For instance, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-substituted-indolin-2-one derivatives showed that compounds with a halogen at the C5 position were the most potent anticancer agents.[4]

Table 1: Comparative Cytotoxicity of 5-Halo-indolin-2-one Analogs

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
VIb -FHeLa12.31[4]
IMR-3214.28[4]
MCF-711.52[4]
VIc -ClHeLa11.42[4]
IMR-3212.15[4]
MCF-710.64[4]
VId -BrHeLa10.88[4]
IMR-3211.74[4]
MCF-711.12[4]

Note: The direct cytotoxicity data for 5-Fluoro-2-methyl-8-nitroquinoline was not available in the reviewed literature. The presented data is for structurally related 8-nitroquinoline analogs.[6]

Role of 5-Carboxamide and Related Groups

The introduction of a carboxamide group at the 5-position has been explored in the development of potent and selective p21-activated kinase 4 (PAK4) inhibitors.[7] This modification allows for the extension of the molecule into different regions of the kinase active site, potentially increasing potency and selectivity.

A study on 3-substituted-indolin-2-one-5-carboxamide derivatives revealed compounds with nanomolar biochemical activity and potent antiproliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cells.[7] The representative compound 10a from this series exhibited a PAK4 IC50 of 25 nM and cellular IC50 values of 0.58 µM (A549) and 0.095 µM (HCT116).[7]

Influence of Other 5-Substituents

The versatility of the 5-position allows for a wide range of other substitutions, each imparting distinct properties to the indolin-2-one scaffold.

  • 5-Nitro Group: The electron-withdrawing nature of the nitro group has been utilized in the design of antimicrobial and anti-inflammatory agents.[8]

  • 5-Sulfonyl Group: Novel 5-sulfonyl-indolin-2-ones have been synthesized and shown to act as fibroblast growth factor receptor 2 (FGFR2) inhibitors with potent antitumor activity.[1]

  • 5-Hydroxyl and 5-Thiol Groups: Introducing a hydroxyl (-OH) or thiol (-SH) group at the C5 position has been shown to significantly improve the inhibitory activity of certain pyrrole-indolin-2-one derivatives against VEGFR-2 and PDGFRβ.[9]

Key Signaling Pathways and Mechanisms of Action

The primary mechanism by which many of these indolin-2-one analogs exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.

Signaling_Pathway

As depicted in Figure 1, growth factors bind to and activate receptor tyrosine kinases (RTKs) on the cell surface. This triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately lead to gene transcription and cellular responses like proliferation, survival, and angiogenesis. Indolin-2-one analogs, by inhibiting key kinases in these pathways, can effectively block these processes and thus exert their anticancer effects.

Experimental Protocols for Biological Evaluation

The comparative analysis of these compounds relies on robust and standardized experimental protocols. Below are outlines for key assays used to determine the biological activity of indolin-2-one analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[6]

Kinase Inhibition Assay

Biochemical assays are crucial for determining the direct inhibitory effect of the compounds on specific kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the indolin-2-one analogs at various concentrations to the reaction mixture.

  • Initiation and Incubation: Start the kinase reaction by adding ATP and incubate at a specific temperature for a set period.

  • Detection: Quantify the amount of phosphorylated substrate using methods such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on the phosphorylation status of key proteins in signaling pathways.

Workflow Overview:

  • Cell Lysis: Treat cells with the indolin-2-one analogs and then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Perspectives

The 5-position of the indolin-2-one scaffold is a critical determinant of its biological activity. While this compound exhibits promising antiplatelet effects, its analogs with different 5-substituents, particularly halogens and carboxamides, have demonstrated potent anticancer and kinase inhibitory activities. The structure-activity relationships discussed in this guide provide a framework for the design of new indolin-2-one derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on a more systematic exploration of modifications to the 5-hydroxymethyl group itself to better understand its contribution to the overall biological profile and to potentially develop novel therapeutics for a range of diseases.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(Hydroxymethyl)indolin-2-one and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core of Modern Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple, distinct biological targets. The indolin-2-one (or oxindole) core is a quintessential example of such a scaffold, particularly within the realm of protein kinase inhibitors.[1] Its rigid, planar structure, featuring strategically positioned hydrogen bond donors and acceptors, allows it to mimic the adenine region of ATP, effectively competing for the kinase hinge region—the gatekeeper of phosphorylation.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for indolin-2-one derivatives, with a specific focus on understanding the contribution of a 5-(hydroxymethyl) substituent. We will dissect the role of each modification site on the scaffold, compare its performance with established alternatives using experimental data, and provide detailed protocols for evaluating these compounds in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

The Indolin-2-one Scaffold: An Anchor in the ATP Pocket

The foundational strength of the indolin-2-one scaffold lies in its interaction with the kinase hinge region. The lactam NH and carbonyl oxygen form critical hydrogen bonds that anchor the molecule within the ATP binding site. This core interaction is a prerequisite for potent inhibition and is a conserved feature across this class of inhibitors, including FDA-approved drugs like Sunitinib.[2][3]

The true art and science of developing indolin-2-one inhibitors lie in the strategic decoration of this core at three key positions: the C3-position, which typically bears a side chain projecting towards the solvent-exposed region; the N1-position of the lactam; and the C5-position on the benzene ring, which allows for fine-tuning of potency and pharmacokinetic properties.[3][4]

Caption: Key modification sites on the indolin-2-one scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of an indolin-2-one inhibitor is a composite of the contributions from each substituent. Below, we explore the SAR for each key position, paying special attention to the C5-substituent.

The C5-Position: Fine-Tuning Potency and Properties

The C5-position projects into a hydrophobic pocket (hydrophobic pocket II) of the ATP-binding site for many kinases, making it a critical site for modulating inhibitor potency.[4] The choice of substituent here can dramatically influence binding affinity and selectivity.

  • 5-Fluoro (e.g., in Sunitinib): A fluorine atom is a common substituent. Its small size and high electronegativity enhance hydrophobic interactions within the pocket and can improve metabolic stability and oral bioavailability.[4]

  • 5-Hydroxymethyl (The Topic Compound): The 5-(hydroxymethyl) group introduces a significant change in character compared to a fluoro group. It is polar and capable of acting as both a hydrogen bond donor and acceptor. While it may disrupt purely hydrophobic interactions favored by halogens, it opens the possibility of forming new, specific hydrogen bonds with amino acid residues at the back of the ATP pocket. This could potentially increase potency and, more importantly, confer selectivity for kinases with accommodating polar residues in this region.

  • Other Polar Groups (-OH, -SH): Studies have shown that introducing a hydroxyl (-OH) or sulfhydryl (-SH) group at the C5-position can significantly enhance inhibitory activity against key angiogenic kinases like VEGFR-2 and PDGFRβ.[4] This supports the hypothesis that well-placed polar interactions in this region are beneficial. The hydroxymethyl group, with its added flexibility and hydrogen bonding capacity, is a logical extension of this strategy.

  • 5-Cyanoethyl: In a fascinating example of selectivity switching, a 5-(2-cyanoethyl) substitution was found to confer selectivity for AMP-activated protein kinase (AMPK) over VEGFR-2, highlighting the profound impact of C5-substituents on the target profile.[5]

Comparative Performance of C5-Substituted Analogs

To contextualize the potential of the 5-(hydroxymethyl) group, the following table synthesizes representative data from the literature on various C5-substituted indolin-2-one analogs against VEGFR-2, a key target in angiogenesis.

Compound ID C5-Substituent VEGFR-2 IC50 (nM) Key Characteristics & Rationale Reference
Analog 1-F (Fluoro)8.0 - 15.0Standard hydrophobic interaction, good PK properties. Benchmark.[4]
Analog 2-Cl (Chloro)10.0 - 20.0Larger halogen, enhances hydrophobic interactions.[4]
Analog 3-CH3 (Methyl)25.0 - 50.0Simple hydrophobic group, often less potent than halogens.[4]
Analog 4-OH (Hydroxyl)Potency ImprovedDirect H-bonding potential with kinase back-pocket residues.[4]
Hypothetical 5 -CH2OH (Hydroxymethyl) Potentially < 15 nM Hypothesis: Flexible H-bond donor/acceptor, may enhance potency and selectivity if a polar pocket is available. N/A
Analog 6-H (Unsubstituted)> 100 nMLack of interaction in the hydrophobic pocket significantly reduces potency.[4]
Note: IC50 values are generalized from multiple sources for comparative purposes. The potency of Analog 4 is described as "significantly improved" in the source material without a specific value.
The C3-Position: The Gateway to Selectivity

The substituent attached to the exocyclic double bond at the C3 position is arguably the most important determinant of an inhibitor's overall potency and selectivity profile.[3] This group projects out from the ATP hinge region towards the solvent-exposed front entrance of the binding site.

By varying the size, shape, and chemical nature of the C3-substituent (often a pyrrole, indole, or other heterocyclic ring), developers can achieve selective inhibition of different receptor tyrosine kinases (RTKs).[6] For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for VEGFR, while bulky substituted benzylidene groups at this position confer selectivity towards EGFR and Her-2.[6]

The N1-Position: Modulating Physicochemical Properties

Substitution at the N1 position of the lactam does not directly interact with the kinase hinge region but is a crucial handle for optimizing the drug-like properties of the molecule.[4] Attaching polar or ionizable groups, such as the diethylaminoethyl chain in Sunitinib, is a common strategy to dramatically improve aqueous solubility and oral bioavailability.[3][4]

Experimental Evaluation: Protocols for the Bench Scientist

A robust SAR campaign relies on accurate and reproducible biological data. Below are detailed, step-by-step protocols for two essential assays used to characterize indolin-2-one kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to enzyme activity.[7]

Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (at Km concentration for the kinase)

  • Test compounds (e.g., 5-(Hydroxymethyl)indolin-2-one analog) serially diluted in DMSO

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. In the 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Prepare a solution of VEGFR-2 kinase in Kinase Assay Buffer. Add 10 µL of the kinase solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of this substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses a compound's ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.[8]

Objective: To evaluate the anti-angiogenic effect of a test compound in a cell-based model.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • Test compounds dissolved in DMSO

  • 96-well culture plates

  • VEGF-A (Vascular Endothelial Growth Factor A)

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a chilled 96-well plate with 50 µL of Matrigel per well. Be careful not to introduce bubbles.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium to a concentration of 2-3 x 10^5 cells/mL.

  • Treatment Preparation: In separate tubes, mix the HUVEC suspension with the test compound at various final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib). Also include an untreated well stimulated with VEGF-A as a positive control for tube formation.

  • Plating Cells: Add 100 µL of the cell/compound mixture to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours. Monitor periodically for tube formation.

  • Visualization: Stain the cells with Calcein AM and visualize the tubular networks using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin). Compare the results from treated wells to the VEGF-stimulated control.

Signaling Pathway Context: Targeting Angiogenesis

Indolin-2-one inhibitors primarily exert their anti-cancer effects by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[9] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the master regulator of this process. The diagram below illustrates this pathway and the point of inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates PKC PKC PLCg->PKC Gene Gene Expression (Proliferation, Migration, Survival) PKC->Gene AKT Akt PI3K->AKT AKT->Gene RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indolin-2-one Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding & Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

VEGF ligand binds to its receptor (VEGFR-2) on endothelial cells, causing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates multiple downstream signaling cascades (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) that ultimately lead to gene expression changes promoting cell proliferation, migration, and survival—the hallmarks of angiogenesis.[9][10] this compound and its analogs function by blocking the initial autophosphorylation step, effectively shutting down the entire pathway.

Conclusion and Future Directions

The indolin-2-one scaffold remains a highly fertile ground for the development of potent and selective kinase inhibitors. Our analysis reveals that while the core structure provides the essential anchor to the kinase hinge, the substituents at the C3, N1, and C5 positions dictate the ultimate biological profile.

The 5-(hydroxymethyl) group represents a compelling modification. It shifts the SAR paradigm from purely hydrophobic interactions at the C5-position towards the potential for specific, potency-enhancing hydrogen bonds. This strategy could yield inhibitors with novel selectivity profiles against kinases possessing a polar sub-pocket. Future work should focus on synthesizing and testing this compound analogs in parallel with their 5-fluoro and 5-hydroxy counterparts. This direct comparison will provide definitive data on the contribution of this functional group and guide the rational design of next-generation inhibitors for angiogenesis and other kinase-driven diseases.

References

Bridging the Chasm: A Comparative Guide to the In Vitro and In Vivo Efficacy of Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern oncology, the quest for targeted therapies has led researchers to identify certain molecular frameworks that consistently demonstrate high-affinity binding to key therapeutic targets. The indolin-2-one core is one such "privileged structure," particularly renowned for its role in the development of potent kinase inhibitors.[1] Its structural resemblance to the ATP-binding pocket of various kinases allows for the design of molecules that can effectively block aberrant signaling pathways driving cancer progression.

The most celebrated member of this family is Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib's success has catalyzed extensive research into novel indolin-2-one analogs to enhance efficacy, improve safety profiles, and overcome resistance.[2]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of indolin-2-one derivatives, with a conceptual focus on modifications like the 5-(hydroxymethyl) group. We will dissect the journey from a promising result in a petri dish to a meaningful therapeutic effect in a complex living system, explaining the causality behind experimental choices and highlighting the critical challenge of translating laboratory data into preclinical success.

The Indolin-2-one Pharmacophore: A Master Key for Kinase Inhibition

The efficacy of the indolin-2-one scaffold lies in its ability to form key interactions within the ATP-binding cleft of protein kinases. The core structure typically engages in hydrogen bonding with the "hinge region" of the kinase, a critical anchoring point for ATP. Substitutions at the C-3 position and on the oxindole ring itself are then strategically varied to achieve potency and selectivity against specific kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]

cluster_0 ATP Binding Cleft (Kinase) cluster_1 Indolin-2-one Inhibitor ATP ATP Hinge Hinge Region (Amino Acid Residues) Oxindole Indolin-2-one Core Oxindole->Hinge H-Bond Acceptor H-Bond Donor Substituent C3-Substituent (e.g., Pyrrole) Substituent->ATP Occupies space normally taken by ATP's ribose/phosphate cluster_workflow In Vitro to In Vivo Drug Discovery Workflow node1 Compound Synthesis (Indolin-2-one Derivatives) node2 In Vitro Screening node1->node2 node3 Biochemical Assays (Kinase IC50) node2->node3 node4 Cell-Based Assays (Proliferation IC50) node2->node4 node5 Lead Compound Selection node3->node5 node4->node5 node6 In Vivo Testing (Xenograft Model) node5->node6 Potent & Active In Vitro node7 Efficacy (TGI) & Toxicity (Weight Loss) node6->node7 node8 Preclinical Candidate node7->node8 Effective & Safe In Vivo node8->node1 Optimization (Structure-Activity Relationship)

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The indolin-2-one (or oxindole) core is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This structural motif is particularly prominent in the development of protein kinase inhibitors, with several derivatives, such as Sunitinib and Toceranib, gaining FDA approval for cancer therapy.[1][3] These molecules typically function by competing with ATP for the kinase's binding site, a mechanism that has proven highly effective but also presents a significant challenge: selectivity.[2]

This guide focuses on 5-(Hydroxymethyl)indolin-2-one (CAS 612487-61-3), a specific derivative of this important class.[4] While extensive public data on its specific biological activity is sparse, its core structure strongly suggests a potential for potent bioactivity, most likely as a kinase inhibitor. The introduction of a hydroxymethyl group can strategically enhance properties like water solubility and bioavailability, making it an intriguing candidate for drug discovery programs.[5]

However, the very versatility of the indolin-2-one scaffold necessitates a rigorous and early assessment of its cross-reactivity. A lack of selectivity can lead to unexpected off-target effects, potentially causing toxicity or confounding experimental results.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively profile the cross-reactivity of this compound, comparing its performance against relevant alternatives and providing the supporting experimental methodologies to ensure data integrity.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liability

In kinase inhibitor development, achieving absolute selectivity is often an unattainable goal. The human kinome comprises over 500 members, many of which share structural homology within the ATP-binding pocket. Therefore, a compound designed for a specific kinase may inadvertently inhibit others. This is not always detrimental; multi-targeted kinase inhibitors can be highly effective.[6] The critical task is to understand and characterize this polypharmacology.

An uncharacterized cross-reactivity profile is a liability. It raises questions about whether an observed cellular phenotype is a result of on-target activity or an unknown off-target interaction. As illustrated below, a rigorous screening funnel is essential to distinguish desired on-target binding from potentially confounding off-target effects.

cluster_0 Conceptual Framework Compound Test Compound (this compound) Target Intended Target (e.g., VEGFR2) Compound->Target On-Target Binding OffTarget Unintended Off-Target (e.g., SRC Family Kinase) Compound->OffTarget Off-Target Binding OnEffect Desired Phenotype (e.g., Anti-Angiogenesis) Target->OnEffect Leads to OffEffect Adverse or Confounding Phenotype (e.g., Cardiotoxicity) OffTarget->OffEffect Leads to

Caption: Differentiating on-target from off-target effects.

To build a robust and trustworthy dataset, we must compare our lead compound not only to its intended target but also against carefully selected alternatives.

Comparative Framework: Choosing the Right Benchmarks

A compound's cross-reactivity profile is only meaningful in context. We propose a three-pronged comparative approach:

  • The Broad-Spectrum Control (e.g., Sunitinib): As a multi-targeted inhibitor sharing the indolin-2-one core, Sunitinib serves as a benchmark for promiscuous kinase inhibition. Comparing against it helps to classify whether this compound is similarly broad or demonstrates a more refined selectivity profile.

  • The Selective Control (e.g., Axitinib): A highly selective inhibitor of a putative primary target (like VEGFR) that does not share the indolin-2-one scaffold. This control helps to isolate phenotypes driven specifically by inhibition of the target kinase, independent of scaffold-related effects.

  • The Inactive Analog Control (e.g., 5-(Methoxymethyl)indolin-2-one): A crucial tool for validation. By synthesizing a closely related analog predicted to be inactive against the primary target, we can differentiate on-target from off-target-driven phenotypes.[6] If the inactive analog fails to produce the same biological effect, it strengthens the evidence for an on-target mechanism.

Experimental Workflow: A Multi-Tiered Approach to Profiling

We recommend a tiered approach that moves from broad, biochemical screening to more focused, cell-based validation. This funneling strategy efficiently allocates resources by identifying key interactions early and validating them in more complex biological systems.

Tier1 Tier 1: Broad Biochemical Screen (Kinase Panel) Tier2 Tier 2: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) Tier1->Tier2 Identify Primary Hits Tier3 Tier 3: Functional Cellular Assays (Proliferation & Signaling) Tier2->Tier3 Confirm Target Binding Data Data Analysis & Interpretation (Selectivity Profiling) Tier3->Data Validate Phenotypic Effect

Caption: A tiered workflow for cross-reactivity screening.

Tier 1: Broad Kinase Panel Screening

Expertise & Experience: The goal here is an unbiased, panoramic view of the compound's activity across the kinome. It's crucial to perform this at a single, consistent ATP concentration (ideally at or near the Km for each kinase) to allow for a standardized comparison. This initial screen is not for determining absolute potency (IC50) but for identifying potential "hits" that warrant further investigation.

Experimental Protocol: Radiometric Kinase Panel Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Create a working solution at 100 µM (100x final concentration).

  • Assay Plate Preparation: In a 96-well filter plate, add 1 µL of the 100x compound solution to the appropriate wells. Include "no compound" (DMSO only) and "no enzyme" wells as negative controls.

  • Kinase Reaction Initiation: Prepare a reaction buffer containing the specific kinase, its peptide substrate, and MgCl2. Add this mixture to the wells.

  • ATP Addition: Initiate the kinase reaction by adding the ATP solution, which includes γ-³²P-ATP, to a final concentration of 10 µM.

  • Incubation: Allow the reaction to proceed for 40 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by adding 3% phosphoric acid.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³²P-ATP.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Hypothetical Data Presentation
Kinase TargetFamilyThis compound (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Axitinib (% Inhibition @ 1µM)Inactive Analog (% Inhibition @ 1µM)
VEGFR2 RTK98 99995
PDGFRβ RTK85 97452
c-KIT RTK72 95208
SRC Non-RTK65 75154
EGFR RTK1525101
CDK2 CMGC224053
PKA AGC51021

Interpretation: The hypothetical data suggests this compound is a potent inhibitor of VEGFR2, with significant activity against other receptor tyrosine kinases (RTKs) like PDGFRβ and c-KIT, as well as the non-RTK SRC. Its profile appears more selective than the broad-spectrum control Sunitinib but less selective than Axitinib.

Tier 2: In-Cell Target Engagement (CETSA)

Expertise & Experience: A positive result in a biochemical assay doesn't guarantee the compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify target engagement in a physiological context.[6] The principle is simple: a protein bound to a ligand is more resistant to thermal denaturation. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining, we can infer binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HUVECs, which express high levels of VEGFR2) to ~80% confluency. Treat the cells with 10 µM of the test compound or DMSO for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Lysate Preparation: Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation to remove cell debris.

  • Heat Challenge: Aliquot the soluble lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble/Aggregated Protein: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein (e.g., VEGFR2) and a control protein (e.g., GAPDH) by Western Blot.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization.

Expected Data Outcome

A successful CETSA experiment would show that for the VEGFR2 protein, the melting curve for cells treated with this compound is shifted to higher temperatures compared to the DMSO control. The inactive analog should show no significant shift. This provides strong evidence of direct target engagement in the cell.

Tier 3: Functional Cellular Assays

Expertise & Experience: The final step is to connect target engagement with a functional cellular response. For a putative anti-angiogenic kinase inhibitor, assessing its effect on cell proliferation and the specific signaling pathway it targets provides this crucial link. This is where the inactive analog control becomes indispensable for validating that the observed phenotype is due to the intended mechanism.

Signaling Pathway Context: VEGFR2

cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS TestCmpd 5-(Hydroxymethyl) indolin-2-one TestCmpd->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF Prolif Cell Proliferation, Survival, Migration AKT->Prolif MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

References

Benchmarking 5-(Hydroxymethyl)indolin-2-one: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology and inflammation, the indolin-2-one (or oxindole) scaffold has emerged as a "privileged" structure. Its inherent ability to mimic the hydrogen bonding pattern of the ATP-binding site of protein kinases has made it a cornerstone for the development of numerous potent and selective inhibitors. This guide provides a comparative analysis of the foundational molecule, 5-(Hydroxymethyl)indolin-2-one, against several well-established, clinically relevant kinase inhibitors that share this core structure.

While this compound is primarily a synthetic intermediate, its strategic importance cannot be overstated. It represents a key building block from which highly functionalized and potent therapeutics are derived. Understanding its relationship to these successful drugs provides critical insights for researchers and drug development professionals aiming to design the next generation of kinase inhibitors.

This guide will benchmark the potential of the this compound scaffold by comparing it to three exemplary indolin-2-one derivatives: Sunitinib, Axitinib, and SU6656. We will delve into their mechanisms of action, target profiles, and the experimental methodologies used to characterize their inhibitory activity.

The Indolin-2-one Core: A Versatile Kinase-Targeting Scaffold

The indolin-2-one core provides a rigid framework that perfectly positions hydrogen bond donors and acceptors to interact with the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchoring point for many kinase inhibitors. The derivatization of this core at various positions allows for the fine-tuning of potency and selectivity against different kinases. This compound, with its reactive hydroxymethyl group at the C5 position, offers a versatile handle for synthetic elaboration to explore interactions with solvent-exposed regions of the kinase domain, thereby enhancing both affinity and specificity.

Caption: The indolin-2-one scaffold and its role in kinase inhibition.

Comparative Analysis of Indolin-2-one-Based Inhibitors

To contextualize the potential of the this compound scaffold, we will compare it with three well-characterized inhibitors that have demonstrated significant clinical or preclinical activity.

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Sunitinib is known for its potent inhibition of VEGFRs and PDGFRs, key drivers of tumor angiogenesis.[2][3][4]

  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3).[5][6][7] It is used in the treatment of advanced RCC.[5][6] Its high selectivity is a key feature, potentially leading to a different side-effect profile compared to broader-spectrum inhibitors.[8]

  • SU6656: A research tool compound known for its selective inhibition of the Src family of non-receptor tyrosine kinases (SFKs), including Src, Yes, Lyn, and Fyn.[9][10][11] It is widely used in preclinical studies to probe the role of SFKs in various signaling pathways.[9][12]

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the inhibitory potency (IC50 values) of the selected compounds against key kinase targets. IC50 represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

CompoundPrimary Target ClassKey Kinase TargetsIC50 (nM)
This compound Scaffold/IntermediateNot DeterminedN/A
Sunitinib Multi-RTKVEGFR1, VEGFR2, VEGFR39, 80, <10
PDGFRα, PDGFRβ50, <10
c-KIT50
FLT3, RET250, 100
Axitinib VEGFRVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
PDGFRβ, c-KIT1.6, 1.7
SU6656 Src Family KinasesSrc, Yes, Lyn, Fyn280, 20, 130, 170

Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. They are presented for comparative purposes.

Mechanism of Action: Competitive ATP Inhibition

All three benchmark inhibitors, and by extension, derivatives of this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[13]

cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) KinaseCascade Downstream Kinase Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->KinaseCascade Phosphorylates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Angiogenesis) TranscriptionFactor->CellularResponse Inhibitor Indolin-2-one Inhibitor (e.g., Sunitinib, Axitinib) Inhibitor->RTK Blocks ATP Binding

Caption: Generalized mechanism of action for indolin-2-one based RTK inhibitors.

Experimental Protocols for Inhibitor Benchmarking

To quantitatively assess the inhibitory potential of a novel compound derived from this compound, standardized biochemical and cell-based assays are essential.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a direct result of kinase activity. The amount of ADP is proportional to the kinase's enzymatic activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the produced ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

Materials:

  • Recombinant kinase of interest (e.g., VEGFR2, Src)

  • Specific kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., a derivative of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of serially diluted inhibitor or DMSO (vehicle control).

    • 2 µL of kinase solution in assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Biochemical Kinase Assay Workflow A Prepare Inhibitor Serial Dilutions B Add Kinase & Incubate with Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction & Detect ADP (Luminescence) C->D E Data Analysis (IC50 Calculation) D->E

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol 2: Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context. This provides a more physiologically relevant assessment of the inhibitor's efficacy.

Principle: Cells overexpressing a target kinase are stimulated to induce autophosphorylation or phosphorylation of a downstream target. The cells are then lysed, and the amount of the phosphorylated protein is quantified using methods like ELISA or Western Blotting.

Materials:

  • Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Growth factor for stimulation (e.g., VEGF)

  • Test inhibitor

  • Lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA plates or Western blotting equipment

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Kinase Stimulation: Add a stimulating ligand (e.g., VEGF) to all wells (except the negative control) and incubate for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well.

  • Quantification (ELISA):

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total target protein.

    • Detect the phosphorylated protein using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

This compound represents a valuable starting point for the synthesis of novel kinase inhibitors. By leveraging the well-understood structure-activity relationships of established drugs like Sunitinib and Axitinib, medicinal chemists can strategically modify this scaffold to achieve desired potency and selectivity profiles. The comparative data and standardized protocols presented in this guide offer a framework for the systematic evaluation of new chemical entities derived from this privileged core structure. The ultimate goal is to develop next-generation therapeutics with improved efficacy and reduced side effects for the treatment of cancer and other kinase-driven diseases.

References

A Researcher's Guide to Target Validation of Novel Kinase Inhibitors: A Comparative Analysis of Experimental Approaches for 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. The compound 5-(Hydroxymethyl)indolin-2-one, a functionalized derivative, represents a promising starting point for the development of targeted therapeutics. However, before committing significant resources to lead optimization, a rigorous validation of its biological target(s) is paramount. This guide provides a comparative overview of contemporary experimental strategies for the target validation of novel small molecules, using this compound as a case study under the hypothesis that it functions as a kinase inhibitor. We will delve into the causality behind experimental choices, offering a logical workflow from broad-spectrum screening to definitive target engagement confirmation.

The Kinase Inhibitor Hypothesis: A Logical Starting Point

The indolin-2-one core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. This structural precedent provides a strong rationale for hypothesizing that this compound exerts its biological effects through the inhibition of one or more protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Therefore, our target validation journey will commence with experiments designed to identify which of the over 500 human kinases are engaged by our compound of interest.

A Phased Approach to Target Validation: From Broad to Specific

A robust target validation strategy follows a logical progression, beginning with high-throughput methods to cast a wide net and identify potential targets, followed by more focused and lower-throughput assays to confirm these initial findings and elucidate the mechanism of action. This phased approach, outlined below, ensures a cost-effective and scientifically sound investigation.

G cluster_0 Phase 1: Target Identification (Broad Screening) cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Cellular & Functional Validation Kinome Profiling Kinome Profiling Biochemical Assays Biochemical Assays Kinome Profiling->Biochemical Assays Identifies initial hits Chemoproteomics Chemoproteomics Chemoproteomics->Biochemical Assays Identifies binding partners CETSA CETSA Biochemical Assays->CETSA Confirms in vitro potency Cell-Based Assays Cell-Based Assays CETSA->Cell-Based Assays Confirms target engagement in cells Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Demonstrates functional effect

Caption: A phased workflow for kinase inhibitor target validation.

Phase 1: Casting a Wide Net - Target Identification

The initial step is to screen this compound against a large panel of kinases to identify potential primary targets and assess its selectivity. Two powerful and complementary approaches for this are Kinome Profiling and Chemoproteomics.

Kinome Profiling

Kinome profiling services offer a rapid and comprehensive screen of a compound against hundreds of purified kinases.[1][3] The primary output is typically the percentage of inhibition at a fixed compound concentration or the determination of binding affinity (Kd) or inhibitory concentration (IC50) values.

Experimental Rationale: This approach provides a global view of the compound's kinase selectivity. A highly selective inhibitor will interact with only a few kinases, while a promiscuous one will hit many. This information is crucial for predicting potential off-target effects and guiding future optimization efforts.

Data Presentation: A Comparative Kinome Scan

Below is a hypothetical kinome profiling dataset for this compound compared to a known multi-kinase inhibitor (Compound X) and a selective inhibitor (Compound Y).

Kinase TargetThis compound (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
EGFR 89% 92%5%
VEGFR2 85% 95%8%
PDGFRβ 78% 88%3%
SRC 45%90%2%
ABL1 30%85%1%
CDK2 15%25%91%
p38α 10%30%4%

This is representative data and does not reflect actual experimental results.

From this data, this compound appears to be a moderately selective inhibitor targeting EGFR, VEGFR2, and PDGFRβ.

Chemoproteomics

Chemoproteomics techniques identify protein-small molecule interactions within a complex biological sample, such as a cell lysate.[4][5][6] Methods like affinity-based pulldowns or activity-based protein profiling (ABPP) can reveal not only the direct targets of a compound but also its off-targets in a more physiological context.[7]

Experimental Rationale: Unlike kinome profiling which uses purified enzymes, chemoproteomics identifies targets in their native state, providing a more accurate representation of cellular interactions. This can uncover unexpected targets, including non-kinase proteins.

Phase 2: Confirming Engagement and Potency

Once a set of primary targets is identified, the next phase is to confirm direct binding and quantify the potency of the interaction.

Biochemical Assays

Biochemical kinase assays are the gold standard for determining the in vitro potency of an inhibitor.[8][9][10] These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Experimental Rationale: This step provides a quantitative measure of how strongly the compound inhibits the activity of the purified target kinase. A low IC50 value (typically in the nanomolar range) indicates a potent inhibitor.

Experimental Protocol: A Generic Biochemical Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (peptide or protein), and ATP.

  • Compound Dilution: Perform a serial dilution of this compound.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and serially diluted compound.

  • Initiation: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Determination for Lead Targets

Kinase TargetThis compound IC50 (nM)
EGFR 55
VEGFR2 78
PDGFRβ 150

This is representative data and does not reflect actual experimental results.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular environment.[11][12][13][14] The principle is that the binding of a ligand (our compound) to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Rationale: This assay bridges the gap between in vitro biochemical assays and cell-based functional assays. It provides direct evidence that the compound enters the cell and binds to its intended target.[15] A significant thermal shift is a strong indicator of target engagement.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Data Presentation: CETSA Melt Curves

A hypothetical CETSA result would show a rightward shift in the melting curve for EGFR in cells treated with this compound compared to the vehicle-treated cells, indicating that the compound stabilizes EGFR within the cell.

Phase 3: Demonstrating a Functional Consequence

The final and most critical phase is to demonstrate that the engagement of the target by this compound leads to a measurable biological effect in cells.

Cell-Based Assays

Cell-based assays measure the downstream functional consequences of target inhibition.[16][17][18] For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate of the target kinase.

Experimental Rationale: This is the ultimate proof-of-concept. It demonstrates that the compound not only binds to its target but also inhibits its function within the complex cellular machinery, leading to a desired phenotypic outcome.

Experimental Protocol: Phospho-Target Western Blot

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR). Treat the cells with a dose-range of this compound.

  • Stimulation (if necessary): Stimulate the cells with a growth factor (e.g., EGF for EGFR) to activate the signaling pathway.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated form of the target kinase's substrate (e.g., phospho-ERK for the EGFR pathway) and a total protein antibody for normalization.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Signaling Pathway Analysis

Understanding the broader impact of target inhibition on cellular signaling pathways is crucial. By inhibiting a key kinase, a compound can modulate complex downstream networks.

Illustrative Signaling Pathways

The following diagrams illustrate two key signaling pathways often targeted by kinase inhibitors.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds Grb2/SOS Grb2/SOS RTK->Grb2/SOS activates Ras Ras Grb2/SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) This compound This compound This compound->RTK inhibits

Caption: The Ras-Raf-MEK-ERK (MAPK) Signaling Pathway.[5][6][7][12]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 generates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Inhibitors Apoptosis Inhibitors Akt->Apoptosis Inhibitors activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Cell Survival Cell Survival Apoptosis Inhibitors->Cell Survival This compound This compound This compound->RTK inhibits

Caption: The PI3K-Akt Signaling Pathway.[4][11][19][20]

By demonstrating that this compound inhibits the phosphorylation of key downstream effectors in these pathways (e.g., ERK and Akt), we can confidently link target engagement to a functional cellular response.

Conclusion: A Self-Validating System for Confident Decision-Making

This comprehensive, multi-faceted approach to target validation provides a self-validating system. The convergence of data from broad screening, direct binding assays, and functional cellular readouts builds a strong, evidence-based case for the mechanism of action of this compound. By following this logical progression, researchers can make informed decisions about advancing a promising compound into the next stages of drug development, armed with a deep understanding of its biological targets and cellular effects. This rigorous validation is not merely a checklist of experiments but a critical scientific endeavor that lays the foundation for the successful development of novel targeted therapies.

References

A Comparative Guide to the Pharmacokinetic Profiles of 5-(Hydroxymethyl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Scaffold and the Significance of the 5-Hydroxymethyl Moiety

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved and investigational drugs.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide focuses on the pharmacokinetic profiles of derivatives of the 5-(hydroxymethyl)indolin-2-one moiety. The introduction of a hydroxymethyl group at the 5-position can significantly alter a molecule's physicochemical properties, such as solubility and polarity, which in turn can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Understanding these relationships is critical for the rational design of drug candidates with optimized therapeutic potential.

This guide will provide a comparative analysis of the pharmacokinetic profiles of prominent indolin-2-one derivatives, namely nintedanib, sunitinib, and the investigational drug SU6668 (orantinib). While not all of these are direct derivatives of this compound, their extensive characterization provides a robust framework for understanding the ADME properties of this class of compounds. We will then delve into the putative influence of the 5-hydroxymethyl group on these pharmacokinetic parameters, supported by established principles of drug metabolism.

Experimental Protocols for Assessing Pharmacokinetic Profiles

The determination of a drug candidate's pharmacokinetic profile is a cornerstone of preclinical and clinical development. It involves a series of in vitro and in vivo experiments designed to elucidate the ADME properties of the molecule.

In Vitro ADME Assays

Early-stage drug discovery heavily relies on a battery of in vitro assays to predict a compound's behavior in the body, allowing for the early identification and weeding out of candidates with unfavorable pharmacokinetic properties.[4][5][6]

1. Solubility and Permeability:

  • Kinetic and Thermodynamic Solubility Assays: These assays determine the solubility of a compound in various aqueous buffers, which is a critical factor for oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial membrane, providing an initial screen for intestinal permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium resembling the human small intestine, to evaluate both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein.[4]

2. Metabolic Stability:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) containing key drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), to assess the metabolic stability of a compound.[7][8]

  • Hepatocyte Stability Assay: This assay utilizes primary hepatocytes, which contain a broader range of metabolic enzymes, to provide a more comprehensive picture of a compound's metabolic fate.

3. Plasma Protein Binding:

  • Equilibrium Dialysis: This is the gold standard method for determining the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in rodent models such as mice and rats, are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living organism.[9][10][11]

Typical Protocol for an Oral Pharmacokinetic Study in Rats:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study, with free access to food and water.

  • Dosing: The test compound, formulated in a suitable vehicle, is administered to the rats via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.[12]

  • Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance.

    • Vd/F: Apparent volume of distribution.

Comparative Pharmacokinetic Profiles of Prominent Indolin-2-one Derivatives

The following table summarizes the key pharmacokinetic parameters of nintedanib, sunitinib, and SU6668, providing a basis for comparison.

ParameterNintedanibSunitinibSU6668 (Orantinib)
Tmax (Time to Peak Plasma Concentration) ~2-4 hours after oral administration[13][14]6-12 hours after oral administration[15][16]Variable, but generally within a few hours[17][18]
Elimination Half-life (t1/2) ~10-15 hours[13][14]~40-60 hours (parent); 80-110 hours (active metabolite)[14][15]Not well-established due to non-linear pharmacokinetics
Metabolism Primarily via hydrolytic ester cleavage, followed by glucuronidation. Minimal metabolism by CYP enzymes.[13][14]Primarily metabolized by CYP3A4 to an active N-desethyl metabolite (SU12662).[15]Evidence of metabolic induction with chronic dosing.
Excretion Predominantly in feces; <1% eliminated in urine.[13][14]Primarily in feces (~61%); a smaller fraction in urine (~16%).[15][16]Increased urinary metabolites observed with chronic dosing.
Oral Bioavailability Low (~4.7%) due to extensive first-pass metabolism.Not explicitly stated, but well-absorbed orally.Appears to be low and decreases with repeated dosing.
Plasma Protein Binding High (~98% in humans)[13]High (95% for parent, 90% for active metabolite)Very high (>99%)

The Putative Influence of the 5-Hydroxymethyl Group on Pharmacokinetic Profiles

The introduction of a hydroxymethyl group at the 5-position of the indolin-2-one scaffold is anticipated to significantly modulate the pharmacokinetic profile of the parent molecule.

Impact on Absorption and Distribution
  • Increased Hydrophilicity: The hydroxymethyl group is a polar functional group that increases the water solubility of a molecule.[2] This can be advantageous for formulation but may also impact membrane permeability.

  • Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing interactions with transporters and metabolizing enzymes.

Impact on Metabolism and Excretion
  • Site for Phase II Conjugation: The primary alcohol of the hydroxymethyl group is a prime site for phase II metabolic reactions, particularly glucuronidation and sulfation. These conjugation reactions significantly increase the water solubility of the molecule, facilitating its excretion, primarily via the kidneys (urine) or the bile (feces).[3]

  • Oxidation to Carboxylic Acid: The hydroxymethyl group can be oxidized by alcohol and aldehyde dehydrogenases to form a carboxylic acid metabolite.[3] This metabolite is typically more polar and readily excreted. The pharmacological activity of this carboxy metabolite can vary, ranging from inactive to equiactive with the parent drug.[3]

Visualizing the Metabolic Pathway

The following diagram illustrates the potential metabolic pathways for a generic this compound derivative.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Derivative Carboxylic_Acid 5-Carboxyindolin-2-one Metabolite Parent->Carboxylic_Acid Oxidation (Alcohol/Aldehyde Dehydrogenase) Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Parent->Sulfate Sulfation (SULTs) Excretion Excretion (Urine/Feces) Carboxylic_Acid->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic pathways of this compound derivatives.

Structure-Activity Relationships and Causality in Experimental Design

The decision to introduce or modify a functional group like the 5-hydroxymethyl moiety is a key aspect of lead optimization in drug discovery. The rationale behind such a modification is often to improve the ADME properties of a lead compound.

  • Improving Solubility: If a lead compound has poor aqueous solubility, leading to low oral bioavailability, the introduction of a polar group like a hydroxymethyl substituent can be a viable strategy to enhance solubility and, consequently, absorption.

  • Modulating Metabolism: If a compound is too rapidly metabolized at another site, introducing a hydroxymethyl group might create an alternative, more favorable metabolic pathway, potentially leading to a more desirable pharmacokinetic profile and duration of action. Conversely, if the goal is to promote rapid clearance, this group can serve as a handle for efficient elimination.

  • Fine-tuning Target Engagement: The 5-position of the indolin-2-one ring is often solvent-exposed in the binding pockets of kinases. A hydroxymethyl group at this position can form hydrogen bonds with the protein, potentially increasing binding affinity and target residence time.

The experimental workflow for evaluating such a modification would involve synthesizing the 5-hydroxymethyl derivative and its parent analog and then subjecting both to the battery of in vitro and in vivo pharmacokinetic assays described earlier. This head-to-head comparison provides the empirical data needed to validate the success of the chemical modification.

G cluster_workflow Drug Discovery Workflow Lead_Compound Lead Indolin-2-one (Poor PK Profile) SAR_Hypothesis Hypothesis: Introduce 5-Hydroxymethyl to Improve PK Lead_Compound->SAR_Hypothesis Synthesis Synthesis of 5-Hydroxymethyl Derivative SAR_Hypothesis->Synthesis In_Vitro_ADME In Vitro ADME Screening (Solubility, Permeability, Metabolism) Synthesis->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodent Model) In_Vitro_ADME->In_Vivo_PK Optimized_Lead Optimized Lead with Improved PK Profile In_Vivo_PK->Optimized_Lead

Caption: Workflow for optimizing the pharmacokinetic profile of an indolin-2-one lead compound.

Conclusion

The pharmacokinetic profiles of indolin-2-one derivatives are diverse and highly dependent on the nature and position of their substituents. While extensive data exists for approved drugs like nintedanib and sunitinib, the specific impact of a 5-hydroxymethyl group is an area ripe for further investigation. Based on fundamental principles of drug metabolism, this moiety is expected to increase hydrophilicity and provide a key site for phase II conjugation, thereby influencing the absorption, distribution, and clearance of the molecule. A thorough understanding of these structure-pharmacokinetic relationships, guided by robust experimental evaluation, is paramount for the successful design and development of novel indolin-2-one-based therapeutics.

References

A Comparative Guide to FLT3 Inhibition: Sunitinib versus the Potential of the 5-(Hydroxymethyl)indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of sunitinib, a clinically approved multi-kinase inhibitor, and the therapeutic potential of the indolin-2-one scaffold, exemplified by the conceptual molecule "5-(Hydroxymethyl)indolin-2-one," in the context of FMS-like tyrosine kinase 3 (FLT3) inhibition. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data to inform future research and development in oncology, particularly for acute myeloid leukemia (AML).

The Critical Role of FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In the context of acute myeloid leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[2] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the kinase.[3] This aberrant signaling drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis, making FLT3 a critical therapeutic target in AML.[1]

The constitutive activation of FLT3 triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[1] The development of small molecule inhibitors that target the ATP-binding site of FLT3 has therefore been a major focus of AML drug discovery.

Sunitinib: The Clinically Validated Indolin-2-one FLT3 Inhibitor

Sunitinib (marketed as Sutent®) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[4] Its chemical structure is based on an indolin-2-one scaffold, a privileged structure in kinase inhibitor design.[4]

Mechanism of Action

Sunitinib functions as a competitive inhibitor at the ATP-binding pocket of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and importantly, FLT3.[2] By blocking the autophosphorylation and activation of these kinases, sunitinib effectively inhibits downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in cancer cells.

Efficacy as a FLT3 Inhibitor

Sunitinib has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3. Preclinical studies have established its efficacy in FLT3-dependent AML cell lines. While it is considered a first-generation, multi-targeted FLT3 inhibitor, its activity has paved the way for the development of more selective second-generation inhibitors.[2][5]

"this compound": A Conceptual Exploration of a Novel Derivative

A direct inquiry into the FLT3 inhibitory activity of "this compound" reveals a notable absence of specific experimental data in the current scientific literature. However, the indolin-2-one core structure is a well-established pharmacophore for potent kinase inhibitors, including those targeting FLT3.[6][7][8] Therefore, we can extrapolate the potential of this specific molecule by examining the structure-activity relationships (SAR) of related indolin-2-one derivatives.

The Indolin-2-one Scaffold: A Foundation for FLT3 Inhibition

The indolin-2-one scaffold serves as a versatile platform for the design of ATP-competitive kinase inhibitors. Sunitinib itself is a testament to the success of this chemical class. Research into novel indolin-2-one derivatives has demonstrated that modifications at various positions of the oxindole ring and the appended side chains can significantly modulate potency and selectivity for FLT3.[6][7][8]

For instance, studies have shown that the introduction of specific substituents at the 5-position of the indolin-2-one ring can influence binding affinity and cellular activity. While no direct data exists for a hydroxymethyl group at this position in the context of FLT3 inhibition, the exploration of various functional groups at this and other positions has led to the discovery of indolin-2-one derivatives with enhanced potency compared to sunitinib in preclinical models.[6] One such study identified a derivative, compound 10d , which exhibited an FLT3 IC50 of 5.3 nM, a significant improvement over sunitinib.[6] Another study on acylureidoindolin-2-one derivatives identified compound 54 as a potent dual Aurora B/FLT3 inhibitor with an FLT3 IC50 of 0.5 nM.[7][9]

Comparative Analysis: Sunitinib vs. Novel Indolin-2-one Derivatives

To provide a quantitative comparison, the following table summarizes the reported inhibitory concentrations (IC50) of sunitinib and select, more recently developed indolin-2-one derivatives against FLT3. It is important to note that a direct comparison of "this compound" is not possible due to the lack of available data.

CompoundTargetIC50 (nM)Cell Line (FLT3-ITD)Cellular IC50 (nM)Source
Sunitinib FLT3Not specifiedMV4-1138.5[6]
Compound 10d FLT35.3MV4-1124.8[6]
Compound 54 FLT30.5MV4-11, MOLM-13Single-digit nM[7][9]
Compound LC-3 FLT38.4MV-4-115.3[8]

This table is for illustrative purposes and highlights the potential for developing highly potent FLT3 inhibitors based on the indolin-2-one scaffold.

Experimental Protocols for Evaluating FLT3 Inhibition

The assessment of a compound's efficacy as a FLT3 inhibitor requires a multi-faceted approach, combining biochemical assays with cell-based evaluations.

In Vitro FLT3 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FLT3 protein.

Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, can be employed to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of FLT3 activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or sunitinib) in a suitable solvent like DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant FLT3 enzyme, a suitable substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to FLT3 kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FLT3 Phosphorylation Assay

This assay determines the ability of a compound to inhibit FLT3 autophosphorylation within a cellular context, providing a more physiologically relevant measure of target engagement.

Principle: Western blotting or ELISA-based methods can be used to detect the levels of phosphorylated FLT3 in AML cells treated with the inhibitor.

Step-by-Step Protocol:

  • Cell Culture: Culture an AML cell line with an activating FLT3 mutation (e.g., MV4-11 or MOLM-13) under standard conditions.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Detect the p-FLT3 signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of FLT3 phosphorylation.

Cell Proliferation Assay

This assay assesses the downstream biological effect of FLT3 inhibition on the viability and proliferation of FLT3-dependent AML cells.

Principle: A variety of methods can be used to measure cell viability, such as the MTT assay or ATP-based luminescence assays (e.g., CellTiter-Glo®).

Step-by-Step Protocol:

  • Cell Seeding: Seed FLT3-mutant AML cells (e.g., MV4-11) into a 96-well plate at a low density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.[10]

Visualizing the FLT3 Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT5->Proliferation Promotes Sunitinib Sunitinib / Indolin-2-one Inhibitor Sunitinib->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition by sunitinib and other indolin-2-one-based inhibitors.

Experimental_Workflow cluster_workflow FLT3 Inhibitor Evaluation Workflow Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Phospho_Assay Cell-Based Phosphorylation Assay (Target Engagement) Biochemical_Assay->Cell_Phospho_Assay Confirms on-target activity Cell_Prolif_Assay Cell Proliferation Assay (Biological Effect) Cell_Phospho_Assay->Cell_Prolif_Assay Links target inhibition to cellular outcome In_Vivo_Studies In Vivo Xenograft Models (Efficacy & Toxicity) Cell_Prolif_Assay->In_Vivo_Studies Validates preclinical potential

Caption: A typical experimental workflow for the preclinical evaluation of novel FLT3 inhibitors.

Conclusion and Future Directions

Sunitinib, with its indolin-2-one core, represents a foundational success in the development of FLT3 inhibitors. While it is a multi-targeted agent, its clinical activity has validated FLT3 as a druggable target in AML. The absence of specific data for "this compound" underscores the vast chemical space yet to be explored within the indolin-2-one class.

The compelling preclinical data for novel indolin-2-one derivatives, some of which demonstrate superior potency and selectivity for FLT3 compared to sunitinib, highlights the continued promise of this scaffold.[6][7][8] Future research should focus on the systematic exploration of substitutions on the indolin-2-one ring, including the hydroxymethyl group at the 5-position, to delineate the SAR for FLT3 inhibition more comprehensively. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in the development of next-generation FLT3 inhibitors with improved efficacy and safety profiles for the treatment of AML.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Hydroxymethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The protocols outlined herein are grounded in guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Hazard Assessment and Pre-Disposal Safety

Given the absence of a dedicated SDS for 5-(Hydroxymethyl)indolin-2-one, a conservative approach to hazard assessment is warranted. Structurally similar indole-containing compounds can exhibit a range of toxicological properties, including skin and eye irritation.[1][2] Some complex organic molecules, particularly those used in pharmaceutical research, may also be classified as cytotoxic or have unknown long-term health effects, necessitating cautious handling as hazardous materials.[3][4][5]

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. Before handling this compound for any purpose, including disposal, personnel must be equipped with the following:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent accidental splashes or contact of the solid compound with the eyes, which could cause serious irritation.[2]
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use.To prevent skin contact. Indole derivatives can be irritants or toxic upon dermal absorption.[1][2]
Body Protection A laboratory coat or a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be required if there is a risk of aerosolization or if handling outside a fume hood.To prevent inhalation of fine particles, especially if the compound is a powder.
Segregation and Storage of Waste

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Waste Identification : All waste containing this compound, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.[6]

  • Incompatible Materials : Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[7] Always consult the SDS of any chemical you intend to mix in a waste stream.

  • Storage Location : Waste containers should be stored in a designated, well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[8][9] This area must be under the direct control of laboratory personnel and clearly marked with hazardous waste signage.[10]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, adhering to federal, state, and local regulations.[1][10] The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[10][11]

Containerization
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][12] For solid waste, a high-density polyethylene (HDPE) drum or a similar robust plastic container is often suitable. The original product container can be an excellent choice if it is in good condition.[6][12]

  • Maintain Container Integrity : Ensure the container is in good condition, free from cracks or leaks.[12] Keep the container closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[6][12]

  • Fill Level : Do not overfill the container. A general rule is to fill to no more than 90% of the container's capacity to allow for expansion of contents.[10]

Labeling

Accurate and thorough labeling is a critical compliance point and essential for the safety of everyone who will handle the waste.

  • Initial Labeling : As soon as the first particle of waste is added, the container must be labeled.[9]

  • Required Information : The label must include:

    • The words "Hazardous Waste".[6][12]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[6]

    • The accumulation start date (the date the first waste was added).

Arranging for Disposal
  • Institutional Procedures : Familiarize yourself with and follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[6]

  • Documentation : Complete any required waste pickup forms, ensuring all information is accurate and legible.

  • Never Use Drains or Regular Trash : Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[13] This can lead to environmental contamination and regulatory violations.

Part 3: Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team or EHS office.

  • Cleanup (for trained personnel with small spills) :

    • Don the appropriate PPE as detailed in Table 1.

    • Contain the spill using a chemical absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the bulk of the spill.[13]

    • Gently sweep the solid material and absorbent into a designated hazardous waste container.[14][15]

    • Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.

    • Clearly label the spill debris container as "Hazardous Waste: this compound Spill Debris."[13]

Visualizing the Disposal Workflow

To ensure clarity, the logical steps for the proper disposal of this compound are illustrated below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Stream (Solid Waste, Contaminated Items) A->B Before Handling C Select Compatible & Leak-Proof Container B->C Waste Generation D Label Container Immediately: 'Hazardous Waste' + Chemical Name + Start Date C->D First Waste Added E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F Daily Practice G Contact EHS for Pickup (Follow Institutional Protocol) F->G Container Full or Ready for Disposal H Complete Waste Disposal Manifest G->H I Licensed Hazardous Waste Vendor Disposal H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
5-(Hydroxymethyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.